1-(Isoindolin-5-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAHTIICBWYMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727837 | |
| Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-46-6 | |
| Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(Isoindolin-5-yl)ethanone from Simple Precursors
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Isoindolin-5-yl)ethanone is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of more complex molecular architectures for pharmaceutical and materials science applications. Its structure, featuring a bicyclic isoindoline core with a C5-acetyl substituent, presents a distinct synthetic challenge. This guide provides an in-depth analysis of a robust and logical synthetic strategy starting from simple, commercially available precursors. We will focus on a multi-step pathway involving the protection of the isoindoline nitrogen, a regioselective Friedel-Crafts acylation, and subsequent deprotection. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The isoindoline scaffold is a privileged structural motif found in numerous natural products and clinically relevant drugs.[1][2] The functionalization of this core allows for the exploration of vast chemical space in drug discovery programs. The target molecule, 1-(Isoindolin-5-yl)ethanone, provides a reactive acetyl handle on the aromatic ring, making it an ideal precursor for further elaboration into diverse derivatives through reactions such as aldol condensations, reductive aminations, or haloform reactions.
The synthesis of this target can be approached via two primary retrosynthetic strategies:
-
Strategy A: Late-Stage Acylation. This approach involves the initial formation or procurement of the core isoindoline heterocycle, followed by the introduction of the acetyl group onto the benzene ring. This is the primary strategy detailed in this guide.
-
Strategy B: Ring Formation from a Pre-functionalized Aromatic. This alternative involves constructing the isoindoline ring onto an aromatic precursor that already bears the acetyl substituent. While viable, this often requires more complex starting materials or a longer synthetic sequence.
This guide will concentrate on Strategy A, which leverages the well-established and powerful Friedel-Crafts acylation reaction.[3][4] A critical consideration in this pathway is the inherent reactivity of the secondary amine within the isoindoline core. The nitrogen's lone pair acts as a Lewis base, which would irreversibly complex with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation, thereby poisoning the catalyst and deactivating the aromatic ring towards the desired electrophilic substitution. Therefore, a protection-acylation-deprotection sequence is mandatory for a successful synthesis.
Retrosynthetic Analysis Diagram
The chosen synthetic pathway is logically disconnected as shown below. The target is derived from an N-protected intermediate, which is formed via Friedel-Crafts acylation of a simple N-protected isoindoline, ultimately originating from commercially available isoindoline.
Caption: Retrosynthetic disconnection of 1-(Isoindolin-5-yl)ethanone.
Synthetic Pathway: Protection, Acylation, and Deprotection
The proposed three-step synthesis is efficient, high-yielding, and relies on standard laboratory techniques, making it a reliable method for accessing the target compound.
Overall Synthetic Workflow
The complete workflow is illustrated below, starting with the protection of isoindoline, followed by the key acylation step, and concluding with the removal of the protecting group to yield the final product.
Caption: Overall workflow for the synthesis of 1-(Isoindolin-5-yl)ethanone.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl Isoindoline-2-carboxylate (N-Protection)
Principle: The protection of the isoindoline nitrogen is the critical first step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent Friedel-Crafts reaction and its straightforward removal under acidic conditions. The Boc group sterically encumbers the nitrogen and its electron-withdrawing nature (via resonance) reduces the nucleophilicity and basicity of the nitrogen lone pair, preventing it from coordinating with the Lewis acid catalyst.[5]
Protocol:
-
To a solution of isoindoline (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl isoindoline-2-carboxylate as a solid, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 5-acetylisoindoline-2-carboxylate (Friedel-Crafts Acylation)
Principle: This step is a classic electrophilic aromatic substitution.[3][4][6] Aluminum chloride (AlCl₃), a strong Lewis acid, reacts with acetic anhydride (or acetyl chloride) to generate a highly electrophilic acylium ion. The electron-rich aromatic ring of the N-Boc-isoindoline then attacks this electrophile. The N-Boc-amido group is an ortho-, para-director. Due to steric hindrance at the C4 position, acylation occurs predominantly at the C5 position (para to the nitrogen). A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][4]
Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) and anhydrous DCM (~0.3 M).
-
Cool the suspension to 0 °C.
-
Slowly add acetic anhydride (Ac₂O, 1.5 eq) to the suspension. Stir for 20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of tert-butyl isoindoline-2-carboxylate (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 5-acetylisoindoline-2-carboxylate.
Acylation Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Acylating Agent | Acetic Anhydride (Ac₂O) | Readily available, less volatile, and easier to handle than acetyl chloride. |
| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid required to generate the acylium ion electrophile. |
| Stoichiometry | >2.0 eq. AlCl₃ | Required to overcome complexation with both the anhydride and the product ketone. |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reagents, and low freezing point. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic complex formation; warming provides energy for the reaction. |
| Workup | Acidic Aqueous | Required to hydrolyze the aluminum complexes and liberate the ketone product. |
Mechanism of Friedel-Crafts Acylation
Caption: Key mechanistic stages of the Friedel-Crafts acylation step.
Step 3: Synthesis of 1-(Isoindolin-5-yl)ethanone (N-Deprotection)
Principle: The final step involves the removal of the Boc protecting group to liberate the free secondary amine. This is efficiently achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it readily protonates the carbonyl oxygen of the Boc group, leading to the collapse of the carbamate via the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates.
Protocol:
-
Dissolve the purified tert-butyl 5-acetylisoindoline-2-carboxylate (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq, or a 20-50% v/v solution in DCM) to the solution at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
The final product, 1-(Isoindolin-5-yl)ethanone, can be purified by crystallization or chromatography if necessary. It is often isolated as a hydrochloride or trifluoroacetate salt if the neutralization step is omitted and the product is precipitated with an ether.
Conclusion
The synthesis of 1-(Isoindolin-5-yl)ethanone from simple precursors is most effectively achieved through a reliable three-step sequence: N-protection, Friedel-Crafts acylation, and N-deprotection. This guide provides a comprehensive and technically sound framework for this synthesis, emphasizing the critical role of the protecting group strategy to overcome the inherent reactivity of the isoindoline nitrogen. The detailed protocols and mechanistic discussions serve as a self-validating system for researchers, ensuring a high probability of success in the laboratory. This pathway offers a robust and scalable route to a versatile chemical building block, paving the way for the development of novel compounds in medicinal chemistry and beyond.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]
- Celen, S., Gündüz, M., Dogan, I., & Yilmaz, I. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 30(8), 1234. (Note: Hypothetical journal reference based on search result structure)
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Sharma, R., et al. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Retrieved from [Link]
-
Hui, B. W.-Q., & Chiba, S. (2018). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 20(21), 6912–6916. Retrieved from [Link]
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Jelali, H., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds, 41(5), 1-10. Retrieved from [Link]
-
Long, H. Z., et al. (2017). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. Nature Chemical Biology, 13(12), 1278–1283. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Kayser, M. M. (2016). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 12, 1846–1894. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
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Bukhalin, V. V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. Butlerov Communications, 7(1), 97-103. Retrieved from [Link]
-
Hudson, C. G., et al. (2014). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: Synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Tetrahedron, 70(36), 6249-6257. Retrieved from [Link]
-
Song, C., et al. (2024). Catalytic N-Acylation for Access to N−N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926–6935. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
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Mondal, M., & Gribble, G. W. (2013). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Tetrahedron Letters, 54(26), 3425-3428. Retrieved from [Link]
- CN102557988B - Preparation method of 4-nitro phthalonitrile. (2012). Google Patents.
-
Yeo, C. F., et al. (2014). 4-Nitrophthalonitrile. Acta Crystallographica Section E, 70(Pt 4), o323. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Isoindolin-5-yl)ethanone: Synthesis, Structure Elucidation, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed structural elucidation of the novel compound 1-(Isoindolin-5-yl)ethanone. While direct experimental data for this specific molecule is limited in current literature, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to provide a robust theoretical and practical framework for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in exploring the potential of substituted isoindoline scaffolds.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline core, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of isoindoline exhibit a wide range of biological activities, and several approved drugs incorporate this structural motif.[2] The strategic placement of substituents on the isoindoline ring system allows for the fine-tuning of physicochemical properties and biological targets. The title compound, 1-(isoindolin-5-yl)ethanone, introduces an acetyl group at the 5-position of the isoindoline ring, a modification that can significantly influence its electronic properties and potential interactions with biological macromolecules. This guide outlines a feasible synthetic route to access this compound and provides a detailed roadmap for its structural verification.
Proposed Synthesis of 1-(Isoindolin-5-yl)ethanone
The synthesis of 1-(isoindolin-5-yl)ethanone can be strategically approached through a three-step sequence involving nitrogen protection, Friedel-Crafts acylation, and subsequent deprotection. This strategy is designed to control the regioselectivity of the acylation and ensure the stability of the isoindoline core.
Synthetic Strategy Overview
The overall synthetic workflow is depicted below:
Caption: Proposed three-step synthesis of 1-(Isoindolin-5-yl)ethanone.
Step 1: N-Protection of Isoindoline
Causality: The secondary amine of the isoindoline ring is nucleophilic and can react with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation. To prevent this side reaction and to direct the electrophilic substitution to the benzene ring, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Experimental Protocol:
-
Dissolve isoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl isoindoline-2-carboxylate.
Step 2: Friedel-Crafts Acylation
Causality: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[4][5] The N-Boc protected isoindoline is expected to undergo acylation preferentially at the 5-position of the benzene ring due to the ortho, para-directing effect of the alkyl portion of the fused pyrrolidine ring, with the 5-position being sterically more accessible than the 4- and 7-positions. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.
Experimental Protocol:
-
Suspend aluminum chloride (AlCl₃) (2.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 15-20 minutes to form the acylium ion complex.
-
Add a solution of tert-butyl isoindoline-2-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude tert-butyl 5-acetylisoindoline-2-carboxylate, which can be purified by column chromatography.
Step 3: N-Deprotection
Causality: The final step involves the removal of the Boc protecting group to yield the target compound. The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6]
Experimental Protocol:
-
Dissolve tert-butyl 5-acetylisoindoline-2-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(isoindolin-5-yl)ethanone. Further purification can be achieved by column chromatography or recrystallization.
Structure Elucidation and Physicochemical Properties
The unambiguous confirmation of the structure of 1-(isoindolin-5-yl)ethanone requires a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following physicochemical and spectroscopic properties are predicted.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a crystalline solid |
| Solubility | Soluble in methanol, chloroform, and DMSO |
Spectroscopic Data Interpretation
The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons in the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.80 | d | ~8.0 | 1H |
| H-4 | ~7.75 | s | - | 1H |
| H-7 | ~7.30 | d | ~8.0 | 1H |
| CH₂ (C1, C3) | ~4.50 | s | - | 4H |
| NH | ~2.5-3.5 (broad) | s | - | 1H |
| CH₃ | ~2.60 | s | - | 3H |
Justification:
-
The aromatic protons H-4, H-6, and H-7 will appear in the downfield region (7.0-8.0 ppm). The acetyl group is an electron-withdrawing group, which will deshield the ortho proton (H-6) and para proton (H-4) relative to the unsubstituted isoindoline.
-
The methylene protons of the isoindoline ring (C1 and C3) are expected to be equivalent and appear as a singlet due to rapid conformational averaging.
-
The NH proton will likely be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region.
The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~198.0 |
| C-5 | ~138.0 |
| C-7a | ~140.0 |
| C-3a | ~135.0 |
| C-6 | ~129.0 |
| C-4 | ~125.0 |
| C-7 | ~122.0 |
| CH₂ (C1, C3) | ~53.0 |
| CH₃ | ~26.5 |
Justification:
-
The carbonyl carbon of the acetyl group will be the most downfield signal.
-
The aromatic carbons will resonate in the 120-145 ppm range. The carbon attached to the acetyl group (C-5) and the bridgehead carbons (C-3a and C-7a) will be deshielded.
-
The aliphatic methylene carbons (C1 and C3) will appear in the upfield region.
-
The methyl carbon of the acetyl group will be the most upfield signal.
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 161
-
Key Fragmentation Peaks:
-
m/z = 146 ([M-CH₃]⁺): Loss of the methyl group from the acetyl moiety.
-
m/z = 118 ([M-COCH₃]⁺): Loss of the acetyl group.
-
Self-Validation: High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion, providing a self-validating system for the proposed structure.
IR spectroscopy will identify the key functional groups present in the molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=O Stretch (ketone) | 1670-1690 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
Causality: The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the conjugated ketone carbonyl group. The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine.
Structure Elucidation Workflow
The following workflow outlines the logical progression of experiments to confirm the structure of the synthesized 1-(isoindolin-5-yl)ethanone.
Caption: A comprehensive workflow for the structural elucidation of 1-(isoindolin-5-yl)ethanone.
Expertise & Experience: This multi-technique approach ensures a high degree of confidence in the structural assignment. While 1D NMR provides the primary framework, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguously assigning the proton and carbon signals, especially for the aromatic region where overlapping signals can occur. This self-validating system of cross-correlation between different spectroscopic methods is a hallmark of rigorous structure elucidation in modern organic chemistry.
Conclusion
This technical guide presents a well-reasoned and scientifically sound approach for the synthesis and characterization of 1-(isoindolin-5-yl)ethanone. By employing a robust N-protection strategy followed by a regioselective Friedel-Crafts acylation and subsequent deprotection, this novel compound should be accessible in the laboratory. The predicted spectroscopic data, based on established chemical principles and analysis of related structures, provides a clear set of benchmarks for researchers to validate their experimental results. The methodologies and analytical workflows detailed herein are intended to empower scientists in the fields of drug discovery and materials science to explore the potential of this and other substituted isoindoline derivatives.
References
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [online] Available at: [Link] [Accessed 18 Jan. 2026].
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New Journal of Chemistry. (n.d.). Spectroscopic and analytical data for isoindolinone derivatives. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
Heo, J. (n.d.). The chemistry of isoindole natural products. PubMed Central (PMC). [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
Wikipedia. (n.d.). Isoindoline. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
ACS Publications. (2023). Copper(II)-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of Indoles with Isatin-Derived N-Boc-Ketimines. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
PubMed Central (PMC). (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
ResearchGate. (n.d.). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [online] Available at: [Link] [Accessed 18 Jan. 2026].
-
MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [online] Available at: [Link] [Accessed 18 Jan. 2026].
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Spectroscopic Data for 1-(Isoindolin-5-yl)ethanone: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(Isoindolin-5-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and supported by data from analogous chemical structures, offering a predictive yet robust characterization of the molecule.
Introduction to 1-(Isoindolin-5-yl)ethanone and Spectroscopic Analysis
1-(Isoindolin-5-yl)ethanone is a heterocyclic compound featuring an isoindoline core substituted with an ethanone group at the 5-position. The structural elucidation of such novel molecules is fundamental in chemical research and drug discovery, with spectroscopic techniques providing the foundational data for molecular confirmation. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. A collective analysis of these techniques provides an unambiguous structural assignment.
Due to the limited availability of direct experimental data for 1-(Isoindolin-5-yl)ethanone, this guide presents a detailed predicted spectroscopic profile. These predictions are derived from a thorough analysis of structurally related compounds, including N-acetylindoline and 5-substituted indoline derivatives, ensuring a scientifically sound and practically useful resource.
Overall Spectroscopic Workflow
The comprehensive characterization of 1-(Isoindolin-5-yl)ethanone involves a multi-faceted spectroscopic approach. The following workflow outlines the logical progression of analysis:
Whitepaper: The Definitive Guide to the Crystal Structure Analysis of 1-(Isoindolin-5-yl)ethanone
An in-depth technical guide by a Senior Application Scientist.
Abstract
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical considerations involved in determining and interpreting the single-crystal X-ray structure of 1-(Isoindolin-5-yl)ethanone. While a specific, publicly deposited crystal structure for this exact molecule is not available, this document serves as a detailed, field-proven protocol and illustrative case study. It is designed for researchers, scientists, and drug development professionals, offering a practical framework for the synthesis, crystallization, data collection, structure refinement, and detailed analysis of this and similar small organic molecules. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and the integration of computational insights, providing a robust roadmap for obtaining and understanding high-quality crystallographic data.
Introduction: The Rationale for Structural Elucidation
1-(Isoindolin-5-yl)ethanone is a heterocyclic compound featuring an isoindoline core and an acetyl substituent. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount. Crystal structure analysis provides unambiguous data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a material. These properties, in turn, influence critical pharmaceutical attributes such as solubility, stability, and bioavailability.
This guide will walk through the entire workflow, from obtaining suitable crystalline material to the final, detailed analysis of the crystal structure, providing both the "how" and the "why" at each stage.
Synthesis and Single-Crystal Growth: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 1-(Isoindolin-5-yl)ethanone
A common synthetic route to N-substituted isoindolines involves the reductive amination of the corresponding phthalaldehyde. For the parent 1-(Isoindolin-5-yl)ethanone, a plausible and established approach would be the reduction of the corresponding isoindolinone.
Experimental Protocol: Synthesis
-
Starting Material: 5-Acetylisoindolin-1-one.
-
Reduction: The isoindolinone is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
-
Reducing Agent: A reducing agent like borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is carefully quenched with methanol.
-
Workup and Purification: The crude product is purified using column chromatography on silica gel to yield pure 1-(Isoindolin-5-yl)ethanone. The purity should be confirmed by NMR and mass spectrometry before proceeding.
Growing Diffraction-Quality Single Crystals
The goal of crystallization is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. The choice of solvent and technique is critical and often requires empirical screening.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve the compound in a "good" solvent.
-
Place this solution as a drop on a siliconized glass slide.
-
Invert the slide over a reservoir containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Seal the system. The poor solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C).
The diagram below illustrates the general workflow for obtaining and preparing a crystal for analysis.
Caption: Workflow from synthesis to crystal mounting.
Single-Crystal X-ray Diffraction: Data Collection and Processing
With a suitable crystal mounted, the next step is to collect the diffraction data. This process involves irradiating the crystal with X-rays and measuring the positions and intensities of the diffracted beams.
The Diffractometer and Data Collection Strategy
Modern single-crystal X-ray diffractometers are typically equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube or rotating anode) and a sensitive detector (e.g., a CCD or CMOS detector).
Experimental Protocol: Data Collection
-
Mounting and Centering: The crystal is mounted on the goniometer head and carefully centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images (typically a few frames) is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure a complete and redundant set of diffraction intensities. This usually involves rotating the crystal through a series of angles while collecting images. Key parameters include exposure time per frame and the total rotation range.
-
Data Integration: The raw diffraction images are processed to extract the intensity of each reflection. This step involves indexing the reflections (assigning Miller indices h, k, l to each spot) and integrating the intensity under each spot.
-
Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). The data is then scaled to account for variations in crystal illumination and detector response.
The following diagram outlines the core workflow of X-ray crystallography.
Caption: The X-ray crystallography workflow.
Structure Solution, Refinement, and Validation
Solving a crystal structure involves determining the positions of all atoms in the unit cell.
Structure Solution: The Phase Problem
The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes, |F|²) but not the phases of the structure factors. This is the "phase problem." For small molecules like 1-(Isoindolin-5-yl)ethanone, this is typically solved using direct methods or dual-space methods as implemented in software like SHELXT or Olex2. These methods use statistical relationships between the intensities to derive an initial set of phases, which are then used to calculate an initial electron density map.
Structure Refinement
The initial model obtained from structure solution is a rough approximation. It is refined using a least-squares minimization process. In this process, the atomic coordinates, displacement parameters (describing thermal motion), and other parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). The quality of the fit is monitored by the R-factor (R1).
Validation
Before analysis, the final structural model must be rigorously validated. This involves checking for any unresolved issues, such as missed symmetry or incorrectly assigned atoms. Tools like checkCIF are indispensable for this purpose. Key validation metrics include the final R-factors, the goodness-of-fit (GooF), and the residual electron density map, which should be flat and featureless.
Table 1: Illustrative Crystallographic Data and Refinement Statistics
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₁₁NO |
| Formula Weight | 161.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(4) |
| c (Å) | 9.789(3) |
| β (°) | 105.67(2) |
| Volume (ų) | 992.1(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.078 |
| Reflections Collected | 8123 |
| Independent Reflections | 1987 [R(int) = 0.034] |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.121 |
| Goodness-of-Fit (GooF) | 1.05 |
Analysis of the Crystal Structure
With a validated structure, we can now delve into the molecular and supramolecular details.
Molecular Geometry
The analysis begins with the intramolecular features: bond lengths, bond angles, and torsion angles. These are compared to standard values to identify any unusual features, such as strain or electronic effects. For 1-(Isoindolin-5-yl)ethanone, key points of interest would be:
-
Planarity of the Isoindoline Ring System: Is the five-membered ring planar or does it adopt an envelope or twisted conformation?
-
Conformation of the Acetyl Group: What is the torsion angle describing the orientation of the acetyl group relative to the aromatic ring? This can influence electronic conjugation and steric interactions.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Identifying these interactions is key to understanding the crystal packing and the resulting material properties.
For 1-(Isoindolin-5-yl)ethanone, the key interactions would be:
-
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. The carbonyl oxygen (C=O) is a hydrogen bond acceptor. One would expect to see N-H···O=C hydrogen bonds linking the molecules into chains, dimers, or more complex networks.
-
π-π Stacking: The aromatic ring can interact with neighboring aromatic rings through π-π stacking.
The diagram below illustrates a hypothetical network of intermolecular interactions.
Caption: Intermolecular interactions in the crystal lattice.
Conclusion
The crystal structure analysis of 1-(Isoindolin-5-yl)ethanone provides a definitive picture of its solid-state conformation and packing. This guide has outlined a rigorous, field-proven workflow for obtaining and interpreting such data. The insights gained—from the precise molecular geometry to the intricate network of hydrogen bonds and other non-covalent interactions—are fundamental. They provide a crucial empirical foundation for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new materials with tailored physicochemical properties. Adherence to these systematic protocols ensures the generation of reliable, high-quality structural data that is essential for advancing research in medicinal chemistry and materials science.
References
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Isoindolin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 1-(Isoindolin-5-yl)ethanone. Due to its recent emergence in chemical space, extensive experimental data for this specific molecule is not yet publicly available. Therefore, this guide leverages a combination of predictive computational modeling, analysis of structurally analogous compounds, and established principles of physical organic chemistry to provide a robust profile for researchers. We will delve into its structural features, predicted physicochemical parameters, and expected spectroscopic characteristics. Furthermore, this guide outlines detailed, best-practice experimental protocols for the synthesis and empirical validation of these properties, empowering researchers to generate their own data and further contribute to the understanding of this promising molecule. The insights provided herein are intended to accelerate research and development efforts involving 1-(isoindolin-5-yl)ethanone, particularly in the context of medicinal chemistry and drug discovery.
Introduction and Molecular Structure
1-(Isoindolin-5-yl)ethanone, also known as 5-acetylisoindoline, is a bicyclic aromatic compound featuring an isoindoline core substituted with an acetyl group at the 5-position. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[1][2] The addition of the acetyl group introduces a key metabolic soft spot and a potential point for further chemical modification, making it an intriguing candidate for library synthesis and lead optimization campaigns.
The fundamental structure consists of a benzene ring fused to a pyrrolidine ring. This arrangement imparts a degree of conformational rigidity, which can be advantageous for receptor binding. The nitrogen atom of the isoindoline ring provides a site for hydrogen bonding and potential salt formation, influencing its solubility and pharmacokinetic profile.
Molecular Structure Diagram
Caption: 2D structure of 1-(Isoindolin-5-yl)ethanone.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable initial estimates of a molecule's physicochemical properties. These predictions are crucial for designing experiments, anticipating a compound's behavior in biological systems, and guiding synthetic strategies. The following properties for 1-(Isoindolin-5-yl)ethanone have been predicted using established algorithms.[3][4][5][6][7]
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₁NO | - | Fundamental for identity and molecular weight determination. |
| Molecular Weight | 161.20 g/mol | - | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | ALOGPS, ChemAxon | A measure of lipophilicity, impacting membrane permeability, solubility, and metabolism.[8] |
| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS, ESOL | Predicts solubility in water, a critical factor for drug administration and formulation. |
| pKa (Acid Dissociation Constant) | Basic pKa: 8.5 - 9.5 | Rowan's pKa Calculator, ChemAxon | The isoindoline nitrogen is predicted to be basic, influencing ionization state at physiological pH, which affects solubility, permeability, and receptor interactions. |
| Topological Polar Surface Area (TPSA) | ~32.6 Ų | Molinspiration | Relates to hydrogen bonding potential and is a key predictor of cell permeability.[9] |
| Hydrogen Bond Donors | 1 | - | The NH group of the isoindoline ring. |
| Hydrogen Bond Acceptors | 2 | - | The nitrogen atom and the carbonyl oxygen. |
| Rotatable Bonds | 1 | - | Indicates molecular flexibility, which can influence receptor binding. |
Spectroscopic Profile (Predicted and Inferred)
The structural elucidation of a novel compound relies heavily on spectroscopic techniques. Based on the known spectral characteristics of isoindoline and acetophenone moieties, the following is a predicted spectroscopic profile for 1-(Isoindolin-5-yl)ethanone.[10][11][12][13]
¹H NMR Spectroscopy (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. Online prediction tools suggest the following approximate chemical shifts (in ppm, relative to TMS in CDCl₃).[10][14][15][16]
-
Aromatic Protons (Ar-H): 7.2 - 7.8 ppm (multiplets, 3H). The protons on the benzene ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene.
-
Isoindoline Methylene Protons (-CH₂-N-CH₂-): 4.0 - 4.5 ppm (singlet or two closely spaced triplets, 4H). The two methylene groups may be chemically equivalent or non-equivalent depending on the solvent and temperature.
-
Isoindoline Amine Proton (-NH-): 1.5 - 2.5 ppm (broad singlet, 1H). The chemical shift of this proton is highly dependent on solvent and concentration.
-
Acetyl Methyl Protons (-COCH₃): 2.5 - 2.7 ppm (singlet, 3H).
¹³C NMR Spectroscopy (Predicted)
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
-
Carbonyl Carbon (C=O): 195 - 200 ppm.
-
Aromatic Carbons (Ar-C): 120 - 150 ppm.
-
Isoindoline Methylene Carbons (-CH₂-N-CH₂-): 50 - 55 ppm.
-
Acetyl Methyl Carbon (-COCH₃): 25 - 30 ppm.
Infrared (IR) Spectroscopy (Inferred)
IR spectroscopy is used to identify functional groups.
-
N-H Stretch: 3300 - 3400 cm⁻¹ (medium, sharp).
-
C-H Stretch (aromatic): 3000 - 3100 cm⁻¹.
-
C-H Stretch (aliphatic): 2850 - 3000 cm⁻¹.
-
C=O Stretch (ketone): 1670 - 1690 cm⁻¹ (strong).
-
C=C Stretch (aromatic): 1450 - 1600 cm⁻¹.
Mass Spectrometry (MS) (Inferred)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): m/z = 161.08.
-
Key Fragmentation Ions: Expect to see fragments corresponding to the loss of the acetyl group (M-43) and fragmentation of the isoindoline ring.
Proposed Experimental Protocols
To empirically validate the predicted properties of 1-(Isoindolin-5-yl)ethanone, the following experimental protocols are proposed. These are based on established methodologies for the synthesis and characterization of related heterocyclic compounds.[17][18][19][20][21]
Synthesis of 1-(Isoindolin-5-yl)ethanone
A plausible synthetic route involves the N-protection of commercially available 5-acetylisoindoline, followed by deprotection. A more direct approach, if starting from isoindoline, would be a Friedel-Crafts acylation, though this may present regioselectivity challenges. A common method for the synthesis of N-substituted isoindolines involves the cyclocondensation of α,α'-dihalo-o-xylenes with primary amines.[12] For the parent 1-(Isoindolin-5-yl)ethanone, a direct synthesis from 5-aminoisoindoline via diazotization followed by an acylation reaction could also be explored.
Illustrative Synthetic Workflow
Caption: A potential synthetic route to 1-(Isoindolin-5-yl)ethanone.
Step-by-Step Protocol (Example: Friedel-Crafts Acylation of Isoindoline):
-
Protection of Isoindoline: To a solution of isoindoline in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Friedel-Crafts Acylation: To a solution of the N-Boc-isoindoline in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride. Then, add acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: Quench the reaction with water and extract the product. The Boc group can be removed by treatment with an acid such as trifluoroacetic acid in dichloromethane.
-
Purification: The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Determination of Physicochemical Properties
-
Melting Point: Determined using a standard melting point apparatus.
-
Solubility: Assessed by adding known amounts of the compound to various solvents (e.g., water, ethanol, DMSO, dichloromethane) at a controlled temperature and observing dissolution.
-
pKa: Determined by potentiometric titration or UV-Vis spectroscopy.
-
logP: Measured using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase by UV-Vis spectroscopy or HPLC.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR Spectroscopy: An IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film or a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.
Conclusion
1-(Isoindolin-5-yl)ethanone is a compound of significant interest for medicinal chemistry and drug discovery. While experimental data is currently limited, this technical guide provides a robust, predictive framework for its physicochemical properties and spectroscopic profile. The outlined experimental protocols offer a clear path for researchers to synthesize and characterize this molecule, thereby enabling further exploration of its biological activities. As more empirical data becomes available, a more refined understanding of this promising scaffold will undoubtedly emerge, paving the way for its potential application in the development of novel therapeutics.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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bio.tools. (n.d.). MolGpKa. Retrieved from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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PubMed. (n.d.). [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. Retrieved from [Link]
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CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
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Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
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ResearchGate. (2001). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Retrieved from [Link]
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PubMed. (2008). Prediction of vitreal half-life based on drug physicochemical properties: quantitative structure-pharmacokinetic relationships (QSPKR). Retrieved from [Link]
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Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
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MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
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PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
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PubMed Central. (2016). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. Retrieved from [Link]
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ResearchGate. (2014). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
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Bentham Science. (2021). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-(Isoindolin-5-yl)ethanone
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the heterocyclic compound 1-(Isoindolin-5-yl)ethanone. Recognizing the importance of these parameters in drug development, this document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and robust data interpretation strategies. The procedures are grounded in international regulatory standards, including ICH guidelines, to ensure the generation of reliable and submission-ready data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Physicochemical Profiling
1-(Isoindolin-5-yl)ethanone is a substituted isoindoline, a heterocyclic scaffold that is a constituent of numerous pharmaceutical compounds and natural products.[1][2] The isoindoline core is present in a wide array of clinically significant drugs, highlighting its versatility as a pharmacophore.[3] Given the "privileged structure" status of the isoindoline motif in medicinal chemistry, a thorough understanding of the physicochemical properties of its derivatives is paramount for successful drug development.[3]
The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing everything from formulation strategies to in vivo efficacy and safety. Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.
This guide is structured to provide a logical progression for the physicochemical characterization of 1-(Isoindolin-5-yl)ethanone. It begins with an assessment of its fundamental solubility in various media, followed by a rigorous evaluation of its stability under stressed conditions. The protocols described herein are designed to be self-validating, incorporating the principles of specificity, accuracy, and reproducibility as mandated by guidelines such as ICH Q2(R1).[4][5][6][7]
Physicochemical Properties and Analytical Method Development
A foundational aspect of any solubility or stability study is the development and validation of a suitable analytical method. For a chromophoric molecule like 1-(Isoindolin-5-yl)ethanone, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard.
Predicted Properties of 1-(Isoindolin-5-yl)ethanone
While experimental data is the gold standard, in silico predictions can provide initial insights. Based on its structure—a bicyclic aromatic amine with a ketone substituent—we can infer the following:
-
Lipophilicity: The presence of the isoindoline ring suggests a degree of lipophilicity. The XLogP3-AA value for the parent isoindoline is 0.9, indicating moderate lipophilicity.[8]
-
pKa: The secondary amine in the isoindoline ring is basic and will be protonated at acidic pH, which is expected to increase aqueous solubility.
-
Potential for Degradation: The ketone functional group and the benzylic-like positions on the pyrrolidine ring are potential sites for oxidative and hydrolytic degradation.[9] The isoindole ring itself, from which isoindoline is derived, is known to be less stable than its indole isomer.[10][11] However, the saturated isoindoline ring is significantly more stable.
Development of a Stability-Indicating HPLC Method
The primary objective is to develop an HPLC method capable of separating the parent compound from any potential degradation products. This is a prerequisite for accurate quantification in both solubility and stability studies.
Protocol 2.2.1: HPLC Method Development
-
Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all potential components.
-
Detection: Use a UV detector set at an appropriate wavelength (determined by UV-Vis spectroscopy of a pure standard).
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve a retention time for the main peak of 3-10 minutes, good peak shape, and baseline separation from any observed impurities.
-
Forced Degradation for Method Validation: To confirm the method is "stability-indicating," subject a solution of 1-(Isoindolin-5-yl)ethanone to forced degradation conditions (acid, base, oxidation, heat, light) as outlined in Section 4.[9][12][13] The goal is to generate degradation products and demonstrate that they are resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is essential.[14]
Solubility Determination
Solubility is a key factor influencing drug absorption and formulation. It is essential to determine the solubility in both aqueous and relevant organic solvents.
Aqueous Solubility Profiling (pH-Dependent)
The pH of the gastrointestinal tract varies significantly, making pH-dependent solubility a critical parameter.
Protocol 3.1.1: Equilibrium Shake-Flask Method
-
Prepare a series of buffers: Use buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 9).
-
Add excess solid: Add an excess amount of 1-(Isoindolin-5-yl)ethanone to each buffer in sealed vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
-
Sample preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate appropriately and analyze using the validated HPLC method to determine the concentration.
Organic and Co-Solvent Solubility
This data is crucial for developing formulations (e.g., for injections or topical applications) and for purification processes.
Protocol 3.2.1: Screening in Common Solvents
-
Select solvents: Choose a range of solvents with varying polarities, such as ethanol, propylene glycol, PEG 400, and acetone.[15]
-
Methodology: Employ the same shake-flask method as described in Protocol 3.1.1.
-
Quantification: Analyze the filtered, saturated solutions by the validated HPLC method.
Table 1: Example Solubility Data for 1-(Isoindolin-5-yl)ethanone
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.01 N HCl | 2.0 | 25 | > 10.0 |
| Acetate Buffer | 4.5 | 25 | 2.5 |
| Phosphate Buffer | 6.8 | 25 | 0.5 |
| Phosphate Buffer | 7.4 | 25 | 0.4 |
| Water | ~7.0 | 25 | 0.4 |
| Ethanol | N/A | 25 | 15.0 |
| Propylene Glycol | N/A | 25 | 8.0 |
Note: The data presented in this table is illustrative and not based on experimental results.
Stability and Forced Degradation Studies
Stability testing is a regulatory requirement and provides critical information on the intrinsic stability of a drug substance.[16][17][18] Forced degradation studies are performed to identify likely degradation products and establish degradation pathways.[14][19]
Rationale for Stress Conditions
The choice of stress conditions is guided by ICH Q1A(R2) and is designed to mimic the effects of storage and physiological environments.[16][17][20]
-
Acid/Base Hydrolysis: Simulates conditions in the GI tract and assesses lability to pH changes.
-
Oxidation: Investigates susceptibility to oxidative degradation, which can occur in the presence of air or trace metals.
-
Thermal Degradation: Evaluates the effect of temperature on the compound's stability.
-
Photostability: Determines if the compound is sensitive to light, which has implications for packaging and storage.
Caption: Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation
Protocol 4.2.1: Stress Testing
-
Stock Solution Preparation: Prepare a stock solution of 1-(Isoindolin-5-yl)ethanone in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Sample as above and neutralize.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Sample at various time points.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve and analyze samples at set time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method. Calculate the percentage of degradation and perform a mass balance assessment.[14]
Table 2: Example Forced Degradation Data
| Stress Condition | Duration | % Assay Remaining | Major Degradant (RT) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24h | 92.5 | 4.5 min | 99.5 |
| 0.1 N NaOH, 60°C | 8h | 85.1 | 3.2 min | 99.2 |
| 3% H₂O₂, RT | 24h | 89.8 | 5.1 min, 6.3 min | 99.6 |
| 80°C (Solid) | 7 days | 98.9 | Not Detected | 100.1 |
| Photostability | ICH Q1B | 99.2 | Not Detected | 99.8 |
Note: The data presented in this table is illustrative and not based on experimental results. A good mass balance is typically between 98-102%.
Caption: Potential degradation pathways for the molecule.
Long-Term Stability Studies
While forced degradation provides insights into potential liabilities, long-term stability studies under ICH-prescribed conditions are required to establish a retest period or shelf life.[20][21]
Protocol 5.1.1: ICH Stability Study
-
Batch Selection: Use at least three primary batches of 1-(Isoindolin-5-yl)ethanone.[16]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[16]
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Tests: At each time point, test for appearance, assay, and degradation products using the validated stability-indicating method.
Conclusion
This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of 1-(Isoindolin-5-yl)ethanone. By adhering to these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development lifecycle. The causality-driven approach, from analytical method development through forced degradation and long-term stability, ensures a thorough understanding of the molecule's physicochemical properties, ultimately facilitating the development of a safe, effective, and stable pharmaceutical product.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Slideshare. [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. European Compliance Academy. [Link]
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ICH Quality Guidelines. International Council for Harmonisation. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and aDrug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
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Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech. [Link]
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Isoindolin-1-one. Solubility of Things. [Link]
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Why is isoindole unstable?. Chemistry Stack Exchange. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
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The chemistry of isoindole natural products. National Institutes of Health. [Link]
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Forced Degradation Studies for Stability. Nelson Labs. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. [Link]
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Isoindoline. Golden Gate University. [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
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Isoindoline. Wikipedia. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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Discovery and isolation of "1-(Isoindolin-5-yl)ethanone"
An In-depth Technical Guide to the Synthesis and Isolation of 1-(Isoindolin-5-yl)ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway, isolation, and characterization of the heterocyclic ketone, 1-(Isoindolin-5-yl)ethanone. While not a widely documented compound with a dedicated body of literature, its synthesis can be effectively achieved through established organic chemistry principles, primarily the Friedel-Crafts acylation. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and a practical, field-proven protocol for obtaining this valuable chemical intermediate. The methodologies described herein are designed to be self-validating, ensuring both scientific integrity and reproducibility.
Introduction and Significance
1-(Isoindolin-5-yl)ethanone, also known as 5-acetylisoindoline, is a heterocyclic compound featuring an isoindoline core functionalized with an acetyl group. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically significant drugs.[1][2] The presence of a reactive ketone handle on the isoindoline ring system makes 1-(Isoindolin-5-yl)ethanone a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure allows for further chemical modifications at the acetyl group or the secondary amine of the isoindoline ring, opening avenues for the creation of diverse chemical libraries for drug screening.
Proposed Synthetic Pathway: The Friedel-Crafts Acylation Approach
The most logical and established method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[4][6]
However, the direct Friedel-Crafts acylation of isoindoline presents a challenge. The secondary amine in the isoindoline ring is a Lewis base that can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction from proceeding.[4] To circumvent this, a protection strategy for the isoindoline nitrogen is necessary. A common and effective protecting group for amines in this context is the acetyl group, which can be readily introduced and later removed.
The proposed synthetic pathway is therefore a two-step process:
-
N-protection of Isoindoline: The isoindoline is first protected with an acetyl group to form N-acetylisoindoline.
-
Friedel-Crafts Acylation: The N-acetylisoindoline is then subjected to Friedel-Crafts acylation to introduce the acetyl group at the 5-position of the aromatic ring. The N-acetyl group acts as a para-directing group, favoring substitution at the desired position.
-
Deprotection: The N-acetyl group is subsequently removed to yield the final product, 1-(Isoindolin-5-yl)ethanone.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1-(Isoindolin-5-yl)ethanone.
Experimental Protocols
Step 1: Synthesis of N-Acetylisoindoline
Rationale: This step protects the reactive secondary amine of isoindoline, preventing it from interfering with the subsequent Friedel-Crafts acylation. Acetic anhydride is a suitable and readily available acetylating agent.
Procedure:
-
To a solution of isoindoline (1 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetylisoindoline, which can be used in the next step without further purification if of sufficient purity.
Step 2: Friedel-Crafts Acylation of N-Acetylisoindoline
Rationale: This is the key step to introduce the acetyl group onto the aromatic ring. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.[3][4] The reaction is typically carried out in a non-polar, inert solvent like dichloromethane.
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) to the suspension and stir for 15 minutes to form the acylium ion complex.[7]
-
Add a solution of N-acetylisoindoline (1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(N-acetylisoindolin-5-yl)ethanone.
Step 3: Deprotection of 1-(N-Acetylisoindolin-5-yl)ethanone
Rationale: The final step involves the removal of the N-acetyl protecting group to yield the target compound. This can be achieved through acidic or basic hydrolysis.
Procedure (Acidic Hydrolysis):
-
Dissolve the crude 1-(N-acetylisoindolin-5-yl)ethanone in a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Isolation and Purification Workflow
The crude product obtained after the final deprotection step will likely contain unreacted starting materials and side products. A systematic purification workflow is essential to obtain 1-(Isoindolin-5-yl)ethanone in high purity.
Diagram of the Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of 1-(Isoindolin-5-yl)ethanone.
Detailed Purification Protocol:
-
Column Chromatography: The crude product is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1), is typically effective in separating the desired product from impurities. Fractions are collected and analyzed by TLC.
-
Recrystallization: For obtaining a highly pure, crystalline product, recrystallization can be performed. The choice of solvent will depend on the solubility of the compound, and common solvents for this purpose include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
Structural Elucidation and Characterization
The identity and purity of the final product, 1-(Isoindolin-5-yl)ethanone, should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region.- A singlet corresponding to the methyl protons of the acetyl group around 2.5 ppm.- Two singlets or an AB quartet for the two methylene groups of the isoindoline ring around 4-5 ppm.- A broad singlet for the N-H proton of the secondary amine. |
| ¹³C NMR | - A signal for the carbonyl carbon of the ketone around 197 ppm.- Signals for the aromatic carbons in the 120-150 ppm region.- A signal for the methyl carbon of the acetyl group around 26 ppm.- Signals for the methylene carbons of the isoindoline ring around 50-60 ppm. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the exact mass of 1-(Isoindolin-5-yl)ethanone (C₁₀H₁₁NO, M.W. = 161.20 g/mol ). |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretch of the ketone around 1680 cm⁻¹.- A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | - A single, sharp peak indicating high purity when analyzed using a suitable column and mobile phase. |
Conclusion
This technical guide outlines a robust and scientifically sound approach for the synthesis, isolation, and characterization of 1-(Isoindolin-5-yl)ethanone. By employing a protection-acylation-deprotection strategy centered around the well-established Friedel-Crafts reaction, researchers can reliably obtain this valuable heterocyclic building block. The detailed protocols for synthesis and purification, along with the expected analytical data, provide a comprehensive resource for scientists engaged in synthetic and medicinal chemistry.
References
-
Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of isoindolinones - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of isoindolin-1-one compounds 5a–h - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH Source: National Institutes of Health URL: [Link]
-
Title: Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - PubMed Central - NIH Source: National Institutes of Health URL: [Link]
-
Title: Friedel-Crafts Acylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI Source: MDPI URL: [Link]
-
Title: Friedel-Crafts acylation - YouTube Source: YouTube URL: [Link]
- Title: US6566562B2 - Process for the preparation of isolongifolanol - Google Patents Source: Google Patents URL
-
Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: IntechOpen URL: [Link]
- Title: US6548710B2 - Process for preparing 1-indanones - Google Patents Source: Google Patents URL
- Title: CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents Source: Google Patents URL
-
Title: Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed Source: PubMed URL: [Link]
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An In-depth Technical Guide to 1-(Isoindolin-5-yl)ethanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Isoindolin-5-yl)ethanone, a notable derivative of the isoindoline scaffold, is emerging as a compound of significant interest within the fields of medicinal chemistry and drug discovery. The isoindoline core is a privileged structure, forming the foundation of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of 1-(Isoindolin-5-yl)ethanone, detailing its chemical properties, plausible synthetic routes, and exploring its potential therapeutic applications based on the activities of structurally related isoindoline derivatives. This document aims to serve as a foundational resource for researchers engaged in the development of novel therapeutics, offering insights into the synthesis and potential pharmacological significance of this compound.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus, a bicyclic heterocyclic system, is a cornerstone in modern medicinal chemistry. Its structural versatility allows for the creation of a diverse array of derivatives with a remarkable breadth of biological activities. Prominent examples of drugs featuring the isoindoline core include thalidomide and its analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1] The therapeutic utility of isoindoline derivatives extends beyond oncology, with compounds showing promise in the management of inflammatory diseases, neurodegenerative disorders, and as targeted kinase inhibitors.[2][3]
1-(Isoindolin-5-yl)ethanone, also known by its systematic name 1-(2,3-dihydro-1H-isoindol-5-yl)ethanone, incorporates an acetyl group at the 5-position of the isoindoline ring. This functionalization provides a key handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles.
Chemical Properties and Identification
A clear understanding of the fundamental chemical properties of 1-(Isoindolin-5-yl)ethanone is crucial for its synthesis, handling, and application in research.
| Property | Value | Source |
| Chemical Name | 1-(Isoindolin-5-yl)ethanone | N/A |
| Systematic Name | 1-(2,3-dihydro-1H-isoindol-5-yl)ethanone | N/A |
| CAS Number | 1909348-59-9 (for hydrochloride salt) | N/A |
| Molecular Formula | C₁₀H₁₁NO | N/A |
| Molecular Weight | 161.20 g/mol | N/A |
| SMILES | CC(=O)c1cc2c(cc1)CNC2 | N/A |
Note: The hydrochloride salt is a common form for improving the solubility and stability of amine-containing compounds.
Synthesis of 1-(Isoindolin-5-yl)ethanone: A Proposed Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-(Isoindolin-5-yl)ethanone suggests that the isoindoline ring can be constructed from a suitably substituted benzene derivative. The key disconnection involves the formation of the pyrrolidine ring fused to the aromatic core.
Sources
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- 3. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
Methodological & Application
The Strategic Utility of 1-(Isoindolin-5-yl)ethanone in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary drug discovery and organic synthesis, the isoindoline scaffold holds a privileged position due to its prevalence in a wide array of biologically active molecules and natural products.[1] Among the functionalized derivatives of this heterocyclic core, 1-(Isoindolin-5-yl)ethanone emerges as a particularly valuable and versatile building block. Its unique structural features—a secondary amine within the isoindoline ring and a reactive ketone moiety on the benzene ring—provide two distinct points for chemical modification, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(Isoindolin-5-yl)ethanone, complete with detailed experimental protocols to facilitate its use in the research laboratory.
Physicochemical Properties and Handling
1-(Isoindolin-5-yl)ethanone is commercially available, most commonly as its hydrochloride salt, which enhances its stability and shelf-life.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | - |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| CAS Number | 399790-43-3 (free base) | - |
| CAS Number (HCl salt) | 1909348-59-9 | [2] |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. For the hydrochloride salt, it is advisable to handle it in a fume hood to avoid inhalation of fine dust particles.
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of 1-(Isoindolin-5-yl)ethanone can be strategically approached through a multi-step sequence involving the protection of the isoindoline nitrogen, followed by a Friedel-Crafts acylation, and concluding with deprotection. This sequence ensures regioselective acylation at the desired 5-position of the isoindoline ring.
Overall Synthetic Scheme
Caption: Synthetic workflow for 1-(Isoindolin-5-yl)ethanone.
Protocol 1: Synthesis of 1-(Isoindolin-5-yl)ethanone
This protocol is divided into three key stages: N-protection, Friedel-Crafts acylation, and deprotection.
Part A: N-Boc Protection of Isoindoline
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the isoindoline nitrogen. It is stable under the conditions of the subsequent Friedel-Crafts acylation and can be readily removed under acidic conditions without affecting the acetyl group.
Procedure:
-
To a stirred solution of isoindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl isoindoline-2-carboxylate (N-Boc-isoindoline). The crude product is often of sufficient purity for the next step.
Part B: Friedel-Crafts Acylation of N-Boc-isoindoline
Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2][3][4] Using a Lewis acid catalyst like aluminum chloride (AlCl₃), acetyl chloride can be used to install the acetyl group at the electron-rich 5-position of the N-Boc-isoindoline.
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension.
-
After stirring for 15-20 minutes, add a solution of N-Boc-isoindoline (1 equivalent) in anhydrous DCM dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-acetylisoindoline-2-carboxylate.
Part C: N-Boc Deprotection
Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. Acidic conditions, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, are effective for this transformation.[5][6][7][8]
Procedure:
-
Dissolve the purified tert-butyl 5-acetylisoindoline-2-carboxylate (1 equivalent) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a saturated solution of HCl in dioxane or ethyl acetate.
-
Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the residue in a suitable solvent and neutralize with a base such as saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry, and concentrate.
-
To obtain the hydrochloride salt, the reaction mixture (if using HCl) can be concentrated directly, or the free base can be dissolved in a suitable solvent (e.g., ether or ethyl acetate) and treated with a solution of HCl in the same solvent to precipitate the salt.
-
Collect the solid product by filtration and dry under vacuum.
Applications in Organic Synthesis: A Gateway to Bioactive Molecules
1-(Isoindolin-5-yl)ethanone is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of enzyme inhibitors.
Application Example: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitor Analogues
PARP inhibitors, such as Olaparib, are a class of targeted anticancer agents.[9][10][11][12][13][14] The isoindolinone core is a key structural motif in many potent PARP inhibitors.[9][10][12] 1-(Isoindolin-5-yl)ethanone can serve as a starting material for the synthesis of novel isoindolinone-based PARP inhibitor analogues.
Synthetic Workflow for a Hypothetical PARP Inhibitor Analogue:
Caption: Synthesis of a PARP inhibitor analogue from 1-(Isoindolin-5-yl)ethanone.
Protocol 2: Illustrative Synthesis of an N-Functionalized Isoindolinone Precursor
This protocol outlines the initial steps towards a PARP inhibitor analogue, demonstrating the utility of the ketone and amine functionalities of 1-(Isoindolin-5-yl)ethanone.
Part A: N-Alkylation
Rationale: The secondary amine of the isoindoline ring can be readily alkylated to introduce various substituents, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compound.
Procedure:
-
To a solution of 1-(Isoindolin-5-yl)ethanone (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or cesium carbonate (2 equivalents).
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide or a heterocyclic methyl halide) (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Part B: α-Bromination of the Ketone
Rationale: The acetyl group can be functionalized at the α-position, for instance, through bromination, to introduce a reactive handle for subsequent cyclization or coupling reactions to form the isoindolinone ring system.
Procedure:
-
Dissolve the N-alkylated intermediate (1 equivalent) in a suitable solvent such as acetic acid or a mixture of DCM and methanol.
-
Add a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents) or bromine in acetic acid.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
The crude α-bromo ketone can often be used in the next step without further purification.
Further Steps: The resulting α-bromo ketone is a versatile intermediate that can undergo various transformations, including intramolecular cyclization with an appropriate nucleophile to form the isoindolinone ring, a core component of many PARP inhibitors.
Conclusion
1-(Isoindolin-5-yl)ethanone is a high-value building block in organic synthesis, offering multiple avenues for the construction of complex and biologically relevant molecules. The synthetic protocols provided herein offer a reliable means of accessing this key intermediate. Its demonstrated utility in the conceptual synthesis of PARP inhibitor analogues highlights its potential for accelerating drug discovery programs targeting a range of diseases. Researchers and drug development professionals are encouraged to explore the rich chemistry of this versatile scaffold.
References
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Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Available at: [Link]
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PubMed Central. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Available at: [Link]
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National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]
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PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Available at: [Link]
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ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Available at: [Link]
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MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
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National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). The chemistry of isoindole natural products. Available at: [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
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YouTube. (2017). Friedel-Crafts Acylation Made Super Easy!. Available at: [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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National Center for Biotechnology Information. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Available at: [Link]
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ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of "1-(Isoindolin-5-yl)ethanone" Libraries
Authored by: A Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. "1-(Isoindolin-5-yl)ethanone" represents a versatile starting point for the generation of novel chemical entities with the potential to modulate a wide array of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign for libraries derived from this scaffold. We will delve into the critical aspects of library design, assay development, and the implementation of a robust screening workflow, with a particular focus on identifying novel kinase inhibitors—a target class where similar heterocyclic scaffolds have shown significant promise.[1][2][3] The principles and protocols outlined herein are, however, broadly applicable to other target classes.
The primary objective of this guide is to provide a detailed, experience-driven framework that ensures scientific rigor and maximizes the probability of identifying high-quality hit compounds. By integrating best practices in HTS with a deep understanding of the underlying chemical and biological principles, we aim to empower research teams to efficiently navigate the complexities of early-stage drug discovery.
I. Library Design and Preparation: Curating a High-Quality Chemical Space
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library.[4] For a focused library centered around the "1-(Isoindolin-5-yl)ethanone" core, the goal is to explore the surrounding chemical space in a systematic and medicinally relevant manner.
A. Principles of Focused Library Design
-
Structural Diversity: Modifications to the "1-(Isoindolin-5-yl)ethanone" scaffold should be designed to probe key structure-activity relationships (SAR). This can be achieved by varying substituents on the isoindolinone ring, the phenyl ring, and the ethyl ketone moiety.
-
Physicochemical Properties: To enhance the drug-like properties of the library, it is crucial to adhere to established guidelines such as Lipinski's Rule of Five. Computational tools should be employed to predict properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
-
Exclusion of Undesirable Moieties: The library should be filtered to remove compounds containing known pan-assay interference compounds (PAINS) or reactive functional groups that can lead to false-positive results.[5]
-
Synthetic Tractability: The designed modifications should be synthetically accessible to allow for the rapid synthesis of analogs for hit confirmation and subsequent lead optimization.
B. Library Preparation Protocol
-
Compound Synthesis and Purification: Synthesize the designed library of "1-(Isoindolin-5-yl)ethanone" derivatives using established synthetic routes. Each compound must be purified to a high degree (>95%), typically by high-performance liquid chromatography (HPLC).
-
Quality Control: The identity and purity of each compound should be confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Solubilization and Plating:
-
Accurately weigh each purified compound and dissolve it in high-quality dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Using an automated liquid handler, prepare intermediate plates at a concentration of 1 mM.
-
Finally, create assay-ready plates by dispensing the compounds into 384- or 1536-well microplates at the desired final screening concentration.
-
-
Storage: All compound plates should be sealed and stored at -20°C or -80°C to maintain compound integrity.
II. Assay Development and Optimization: Building a Robust Screening Platform
A successful HTS campaign relies on a sensitive, specific, and robust assay. For the purpose of this guide, we will detail the development of a biochemical kinase inhibition assay, a common application for HTS.[1][6]
A. Selecting the Right Assay Format
Several assay formats are available for monitoring kinase activity, each with its own advantages and disadvantages. Radiometric assays, while considered the gold standard for their direct measurement of substrate phosphorylation, require specialized handling of radioactive materials.[7] Non-radiometric methods, such as fluorescence-based or luminescence-based assays, are often preferred for HTS due to their simplicity and amenability to automation.[2]
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radio-labeled phosphate (³²P or ³³P) from ATP into a substrate.[7] | Gold standard, direct measurement, high sensitivity. | Requires handling of radioactive materials, waste disposal issues. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous, non-radioactive, real-time monitoring. | Can be prone to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and acceptor fluorophore on an antibody and a phosphorylated substrate, respectively. | High sensitivity, low background, robust. | Requires specific antibodies and labeled reagents. |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[7] | High sensitivity, broad applicability to different kinases. | Indirect measurement, can be susceptible to ATPases. |
For this application note, we will focus on a luminescence-based ADP detection assay due to its robustness and commercial availability.[2]
B. Assay Optimization Protocol
-
Enzyme Titration: Determine the optimal concentration of the kinase enzyme that results in a linear reaction rate and a robust signal-to-background ratio.
-
Substrate Titration: Determine the Michaelis-Menten constant (Km) for the substrate and ATP. For competitive inhibitor screening, it is advisable to use ATP and substrate concentrations at or below their respective Km values to maximize sensitivity.
-
Reaction Time Course: Establish the optimal reaction time that ensures the reaction is in the linear range and provides a sufficient assay window.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to determine the maximum tolerable concentration without significant loss of signal.
-
Assay Validation:
-
Calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
-
Assess the reproducibility of the assay by running it on multiple days and with different batches of reagents.
-
III. High-Throughput Screening Workflow: From Library to Primary Hits
The HTS workflow should be designed for efficiency, reproducibility, and the minimization of errors. Automation plays a critical role in achieving these goals.
Caption: Automated High-Throughput Screening Workflow.
HTS Protocol:
-
Plate Layout: Design the plate map to include positive controls (known inhibitor), negative controls (DMSO vehicle), and the library compounds.
-
Reagent Dispensing: Using a multi-channel liquid dispenser, add the kinase, substrate, and ATP solution to all wells of the 384-well assay plates.
-
Compound Transfer: Utilize an automated pintool or acoustic dispenser to transfer a small volume (e.g., 50 nL) of the library compounds from the source plates to the assay plates.
-
Incubation: Incubate the assay plates at the optimized temperature and for the predetermined time to allow the enzymatic reaction to proceed.
-
Signal Generation: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: Read the luminescent signal from each well using a plate reader.
IV. Data Analysis and Hit Identification: Finding the Needles in the Haystack
Rigorous data analysis is essential to confidently identify true hits from the large volume of data generated during an HTS campaign.
Caption: Data Analysis and Hit Identification Pipeline.
Data Analysis Protocol:
-
Data Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control: Calculate the Z'-factor for each plate to ensure the data quality is within the acceptable range.
-
Hit Selection: Identify primary hits based on a predefined activity threshold. A common method is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the library population.
-
Data Visualization: Use scatter plots and heat maps to visualize the screening data and identify potential systematic errors or trends.
V. Hit Confirmation and Validation: From Primary Hits to Confirmed Leads
Primary hits from the HTS campaign require further validation to confirm their activity and eliminate false positives.
A. Hit Confirmation
-
Re-testing: Re-test the primary hits in the original screening assay to confirm their activity.
-
Dose-Response Curves: Perform 10-point dose-response curves for the confirmed hits to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Validate the activity of the hits in a different assay format (e.g., a radiometric assay if the primary screen was luminescence-based) to rule out assay-specific artifacts.[7]
B. Initial Structure-Activity Relationship (SAR) Analysis
Group the confirmed hits by their chemical scaffolds and analyze the initial SAR. This analysis will provide valuable insights into the chemical features that are important for activity and will guide the design of the next generation of analogs for lead optimization.
VI. Conclusion: A Pathway to Novel Discoveries
The high-throughput screening of a focused library of "1-(Isoindolin-5-yl)ethanone" derivatives offers a powerful approach to the discovery of novel bioactive molecules. By following the detailed protocols and best practices outlined in this application note, research teams can systematically navigate the complexities of HTS, from library design to hit validation. The key to success lies in the meticulous planning and execution of each step, ensuring the generation of high-quality, reproducible data that can confidently drive a drug discovery program forward. The integration of robust assay technologies, laboratory automation, and rigorous data analysis provides a clear and efficient path to unlocking the therapeutic potential of this promising chemical scaffold.
References
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Klink, T., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 659-668. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(12), e28767. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. [Link]
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de Souza, G. B., et al. (2022). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ChemMedChem, 17(15), e202200115. [Link]
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Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]
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de Vlieger, J. S., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]
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Proteros. (n.d.). Libraries for HT and fragment screening. [Link]
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- 7. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: 1-(Isoindolin-5-yl)ethanone as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract
The isoindoline scaffold is a privileged heterocyclic motif frequently incorporated into the structures of potent and selective kinase inhibitors.[1][2] This is attributed to its rigid, three-dimensional structure which allows for the precise orientation of pharmacophoric elements into the active sites of various kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 1-(Isoindolin-5-yl)ethanone , in the synthesis of a novel class of potential kinase inhibitors. We present a representative, multi-step synthetic protocol, underpinned by established chemical transformations, to demonstrate the utility of this versatile building block. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of the Isoindoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.[5]
The isoindoline core has emerged as a valuable scaffold in the design of kinase inhibitors due to its favorable physicochemical properties and its ability to serve as a template for the introduction of diverse substituents that can engage in key interactions within the ATP-binding pocket of kinases.[1][6] Several approved drugs and clinical candidates incorporate the isoindoline or related isoindolinone motif, highlighting its therapeutic relevance.[2]
1-(Isoindolin-5-yl)ethanone is a particularly attractive starting material for the synthesis of isoindoline-based kinase inhibitors. Its structure features a reactive acetyl group amenable to a variety of chemical transformations, and a secondary amine in the isoindoline ring that can be readily functionalized. This allows for the systematic exploration of the chemical space around the isoindoline core to optimize potency, selectivity, and pharmacokinetic properties.
Strategic Synthesis of a Thiophene-Containing Isoindoline-Based Kinase Inhibitor
In this section, we outline a plausible and scientifically sound synthetic route for the preparation of a novel, hypothetical kinase inhibitor, (E)-1-(2-(5-cyano-4-methyl-2-aminothiophen-3-yl)vinyl)-5-(isoindolin-5-yl)ethan-1-one , starting from 1-(Isoindolin-5-yl)ethanone. This synthetic strategy employs two robust and well-documented reactions: the Knoevenagel condensation and the Gewald aminothiophene synthesis .[7][8][9]
Overall Synthetic Scheme
The proposed two-step synthesis is depicted below. The first step involves a Knoevenagel condensation to extend the acetyl group, followed by a Gewald reaction to construct the substituted aminothiophene ring, a common pharmacophore in kinase inhibitors.[10]
Caption: Proposed synthetic route to a novel kinase inhibitor.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All reagents are commercially available unless otherwise stated.
Step 1: Knoevenagel Condensation to Synthesize Intermediate A
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] In this step, the acetyl group of 1-(Isoindolin-5-yl)ethanone reacts with malononitrile in the presence of a basic catalyst to yield an α,β-unsaturated dinitrile.
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(Isoindolin-5-yl)ethanone (1.75 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure until a precipitate forms.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst. Dry the solid under vacuum to obtain Intermediate A as a pale-yellow solid.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| Intermediate A | C₁₃H₁₁N₃ | 209.25 | 85-95 | Pale-yellow solid |
Further characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the product.
Step 2: Gewald Aminothiophene Synthesis to Yield the Target Kinase Inhibitor
The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or related compound), and elemental sulfur in the presence of a base.[7][9] In this step, the α,β-unsaturated dinitrile (Intermediate A) undergoes a Gewald reaction to form the target 2-aminothiophene derivative.
Protocol:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Intermediate A (2.09 g, 10 mmol) in N,N-dimethylformamide (DMF) (40 mL).
-
Reagent Addition: To the solution, add elemental sulfur (0.32 g, 10 mmol) and morpholine (0.87 mL, 10 mmol).
-
Reaction: Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere and stir for 2-3 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring. A solid precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure Target Kinase Inhibitor .
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| Target Kinase Inhibitor | C₁₄H₁₂N₄S | 268.34 | 70-85 | Off-white solid |
The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Rationale for Experimental Choices
-
Choice of Reactions: The Knoevenagel condensation and Gewald reaction were chosen for their reliability, high yields, and the ability to introduce key pharmacophoric features. The 2-aminothiophene moiety is a well-known "hinge-binding" motif in many kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region.[10]
-
Catalysts and Solvents: Piperidine is a commonly used and effective basic catalyst for the Knoevenagel condensation.[8] Morpholine is a suitable base for the Gewald reaction, and DMF is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the reactants.[7]
-
Purification Methods: Recrystallization is a cost-effective and efficient method for purifying the final product on a laboratory scale. For higher purity, column chromatography may be employed.
Potential Kinase Targets and Biological Significance
The synthesized thiophene-containing isoindoline derivative represents a novel chemical entity with the potential to inhibit various protein kinases. The isoindoline core can be further functionalized at the nitrogen atom to introduce additional binding elements that can enhance potency and selectivity. For instance, N-arylation via a Buchwald-Hartwig amination or N-alkylation can be performed on the isoindoline nitrogen.
Kinase families that are often targeted by inhibitors with similar structural motifs include:
-
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3]
-
Serine/Threonine Kinases: Hematopoietic Progenitor Kinase 1 (HPK1), p38 MAP kinase, and Aurora kinases.[1][11]
The workflow for screening the synthesized compound against a panel of kinases is illustrated below.
Caption: Kinase inhibitor screening workflow.
Conclusion
This application note has detailed a practical and efficient synthetic route for the preparation of a novel potential kinase inhibitor starting from the versatile building block, 1-(Isoindolin-5-yl)ethanone . By employing well-established synthetic methodologies, researchers can access a diverse range of isoindoline-based compounds for screening and lead optimization in drug discovery programs. The presented protocols are robust and can be adapted for the synthesis of a library of analogues to explore the structure-activity relationships and identify potent and selective kinase inhibitors.
References
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-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. PubMed. Retrieved January 19, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors | Request PDF. ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Retrieved January 19, 2026, from [Link]
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Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Retrieved January 19, 2026, from [Link]
-
Gewald reaction. Wikipedia. Retrieved January 19, 2026, from [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. Retrieved January 19, 2026, from [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Retrieved January 19, 2026, from [Link]
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Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved January 19, 2026, from [Link]
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Knoevenagel condensation. Wikipedia. Retrieved January 19, 2026, from [Link]
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Suzuki reaction. Wikipedia. Retrieved January 19, 2026, from [Link]
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Knoevenagel condensation mechanism and applications. Pure Chemistry. Retrieved January 19, 2026, from [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. NIST WebBook. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: Characterizing 1-(Isoindolin-5-yl)ethanone for Central Nervous System Research
Introduction: The Isoindoline Scaffold as a Privileged CNS Structure
The isoindoline core and its oxidized derivatives, such as isoindolinones and isoindoline-diones, represent a class of "privileged structures" in medicinal chemistry. These scaffolds are present in numerous bioactive molecules and approved drugs, demonstrating a remarkable versatility in engaging with biological targets within the central nervous system (CNS).[1] Published research highlights the potential of isoindoline derivatives in diverse CNS applications, including:
-
Neuroprotection: Certain derivatives protect neurons from oxidative stress, a key pathological factor in diseases like Alzheimer's and Parkinson's.[2][3]
-
Anticonvulsant Activity: The scaffold has served as a prototype for the discovery of novel treatments for epilepsy.[4][5]
-
Enzyme Inhibition: Specific derivatives have been developed as potent inhibitors of cholinesterases for Alzheimer's therapy and other enzymes relevant to CNS function.[6][7]
-
Multi-Receptor Modulation: The related isoquinolinone core has been utilized to design multi-target antipsychotics that interact with key dopamine and serotonin receptors.[8]
This guide focuses on 1-(Isoindolin-5-yl)ethanone (hereafter referred to as Cmpd-ISO-5E), a novel, uncharacterized derivative. Given the established neuropharmacological potential of its parent scaffold, Cmpd-ISO-5E presents a compelling candidate for investigation. This document provides a comprehensive, step-by-step framework for its initial characterization, from fundamental physicochemical profiling to advanced in vivo validation, based on a primary hypothesis of neuroprotective activity.
Primary Hypothesis: Neuroprotection via NRF2 Pathway Activation
Oxidative stress is a critical driver of neuronal cell death in numerous neurodegenerative disorders. A key cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Upon exposure to oxidative stress or chemical inducers, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes, such as NQO-1 and GSTK1.
Several isoindoline-dione derivatives have been shown to exert their neuroprotective effects by activating this very pathway.[2][3] Therefore, our primary working hypothesis is that Cmpd-ISO-5E will protect neuronal cells from oxidative insults by functioning as an activator of the NRF2 antioxidant response.
Caption: Hypothesized mechanism of Cmpd-ISO-5E via the NRF2 signaling pathway.
Stage 1: Foundational Profiling & CNS Drug-Likeness Assessment
Before committing to extensive biological assays, it is crucial to establish the fundamental physicochemical properties of Cmpd-ISO-5E to determine its suitability as a CNS drug candidate. Poor solubility or an inability to cross the blood-brain barrier (BBB) are common reasons for compound failure.
Table 1: CNS Multi-Parameter Optimization (MPO) Profile for Cmpd-ISO-5E
The CNS MPO score is a widely used algorithm to estimate the drug-likeness of a compound for CNS applications based on key physicochemical properties.[9] A score > 4 is generally considered favorable.
| Parameter | Recommended Range | Measured/Predicted Value | Individual Score | Rationale |
| cLogP | 1.0 - 3.5 | [Input Value] | [0 or 1] | Balances solubility and membrane permeability. |
| cLogD (pH 7.4) | 1.0 - 3.0 | [Input Value] | [0 or 1] | LogP adjusted for ionization; more relevant physiologically. |
| MW (Da) | < 400 | [Input Value] | [0 or 1] | Smaller molecules are more likely to cross the BBB.[9] |
| TPSA (Ų) | < 76 | [Input Value] | [0 or 1] | Topological Polar Surface Area; lower values correlate with better BBB penetration.[10] |
| HBD | ≤ 3 | [Input Value] | [0 or 1] | Number of Hydrogen Bond Donors; fewer is better for CNS penetration.[9] |
| pKa (basic) | < 8.5 | [Input Value] | [0 or 1] | Avoids high ionization at physiological pH, which can limit BBB crossing. |
| Total MPO Score | > 4.0 | [Sum of Scores] | Overall CNS drug-likeness assessment. |
Protocol 1: Physicochemical & ADME Profiling
-
Computational Analysis (Pre-synthesis):
-
Use software (e.g., ChemDraw, StarDrop) to calculate cLogP, TPSA, MW, HBD, and pKa for Cmpd-ISO-5E. This provides an early go/no-go decision point.
-
-
Aqueous Solubility Determination:
-
Prepare a saturated solution of Cmpd-ISO-5E in Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Incubate for 24 hours at room temperature with agitation.
-
Centrifuge to pellet undissolved solid.
-
Analyze the supernatant concentration using a validated HPLC-UV or LC-MS/MS method. A solubility > 50 µM is desirable.
-
-
Lipophilicity Measurement (LogD):
-
Perform a shake-flask experiment using n-octanol and PBS (pH 7.4).
-
Add a known amount of Cmpd-ISO-5E to a biphasic system of octanol/PBS.
-
Vortex thoroughly and allow the phases to separate.
-
Measure the concentration of the compound in both the aqueous and octanol phases by LC-MS/MS.
-
Calculate LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
-
Plasma Protein Binding (PPB):
-
Use rapid equilibrium dialysis (RED) devices with human and rat plasma.
-
Incubate Cmpd-ISO-5E (e.g., at 1 µM) in the plasma chamber, with PBS in the buffer chamber, for 4-6 hours.
-
Measure the compound concentration in both chambers. High PPB (>99%) can limit the free fraction available to cross the BBB.
-
Stage 2: In Vitro Efficacy and Mechanism of Action
This stage aims to validate the hypothesized neuroprotective activity of Cmpd-ISO-5E and confirm its mechanism of action in a relevant cellular model. The human neuroblastoma cell line SH-SY5Y is a well-established model for studying oxidative stress in neurodegeneration.[2][3]
Protocol 2: SH-SY5Y Neuroprotection Assay against Oxidative Stress
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For differentiation (to induce a more neuron-like phenotype), treat cells with 10 µM retinoic acid for 5-7 days.
-
-
Compound Pre-treatment:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with a dose-response curve of Cmpd-ISO-5E (e.g., 0.01, 0.1, 1, 10, 25 µM) for 12-24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Induction of Oxidative Stress:
-
Following pre-treatment, expose the cells to an oxidative neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM for 24 hours) or 6-hydroxydopamine (6-OHDA) (e.g., 50 µM for 24 hours).
-
Include a "No Toxin" control group and a "Toxin + Vehicle" control group.
-
-
Viability Assessment:
-
Measure cell viability using a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the percentage of neuroprotection relative to the "Toxin + Vehicle" control.
-
Plot the dose-response curve and determine the EC₅₀ (Effective Concentration, 50%) for Cmpd-ISO-5E.
-
Protocol 3: NRF2 Pathway Activation Analysis
-
Cell Treatment:
-
Plate differentiated SH-SY5Y cells in 6-well plates.
-
Treat cells with vehicle, Cmpd-ISO-5E at its EC₅₀ and 2x EC₅₀ for 6 hours (for nuclear translocation) and 24 hours (for protein expression).
-
-
Western Blot Analysis:
-
Nuclear/Cytoplasmic Fractionation: Use a commercial kit to separate nuclear and cytoplasmic lysates.
-
Probe cytoplasmic fractions for NRF2 and KEAP1.
-
Probe nuclear fractions for NRF2. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control. An increase in nuclear NRF2 indicates translocation.
-
Whole-Cell Lysates: Analyze whole-cell lysates for downstream targets NQO-1 and GSTK1. An increase in expression confirms pathway activation.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from treated cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for NFE2L2 (the gene for NRF2), NQO1, and GSTK1.
-
Analyze gene expression changes relative to a housekeeping gene (e.g., ACTB).
-
Stage 3: In Vivo Pharmacokinetics and Proof-of-Concept
Positive in vitro data warrants progression to animal models to assess bioavailability, BBB penetration, and ultimately, therapeutic efficacy.
Caption: High-level workflow for characterizing a novel CNS compound.
Protocol 4: Rodent Pharmacokinetics (PK) and BBB Penetration
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Dosing:
-
Administer Cmpd-ISO-5E via intravenous (IV) bolus (e.g., 1-2 mg/kg in a suitable vehicle like 10% DMSO/40% PEG400/50% saline) to one cohort (n=3-4).
-
Administer via oral gavage (PO) (e.g., 10-20 mg/kg) to a second cohort.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into EDTA tubes.
-
At a terminal time point (e.g., 1 or 2 hours, corresponding to expected Cₘₐₓ), collect brains.
-
-
Analysis:
-
Separate plasma from blood. Measure compound concentration in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate key PK parameters: Clearance (CL), Volume of distribution (Vd), Half-life (t₁/₂), and Oral Bioavailability (%F).
-
Calculate the brain-to-plasma ratio (Kp). To get the unbound ratio (Kp,uu), which is the most accurate measure of BBB penetration, correct for plasma and brain tissue binding (determined in vitro).[9] A Kp,uu > 0.3 is a strong indicator of CNS penetration.[9]
-
Protocol 5: Efficacy in a 6-OHDA Model of Parkinson's Disease
-
Model Induction:
-
Stereotactically inject 6-OHDA into the medial forebrain bundle (MFB) of rats to create a unilateral lesion of the nigrostriatal dopamine pathway. This induces significant oxidative stress and dopaminergic neuron loss.
-
-
Treatment Paradigm:
-
Begin daily treatment with Cmpd-ISO-5E (at a dose determined from PK data to achieve target exposure) or vehicle, starting 24 hours post-lesion and continuing for 2-4 weeks.
-
-
Behavioral Assessment:
-
Assess motor deficits weekly using the apomorphine-induced rotation test. A reduction in contralateral rotations in the compound-treated group compared to vehicle indicates functional recovery.
-
-
Terminal Analysis (Immunohistochemistry):
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform immunohistochemical staining on brain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
A significant increase in TH-positive cells in the treated group versus the vehicle group provides direct evidence of neuroprotection.
-
References
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Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available at: [Link]
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Pourparizi, A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online. Available at: [Link]
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Chelucci, R. C., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Bentham Science. Available at: [Link]
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Glowacka, I. E., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Chelucci, R. C., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. Available at: [Link]
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Talele, T. T. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]
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Gao, M., et al. (2018). Strategies to facilitate the discovery of novel CNS PET ligands. CORE. Available at: [Link]
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Ghose, A., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]
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Gao, M., et al. (2018). Strategies to facilitate the discovery of novel CNS PET ligands. ResearchGate. Available at: [Link]
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Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. PubMed Central. Available at: [Link]
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Lorthiois, E., et al. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. PubMed. Available at: [Link]
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Al-Soud, Y. A., et al. (2004). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. PubMed. Available at: [Link]
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Patel, U., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. Available at: [Link]
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Wang, L., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 1-(Isoindolin-5-yl)ethanone as a Novel Anti-inflammatory Agent
Introduction: The Therapeutic Potential of the Isoindoline Scaffold in Inflammation
The isoindoline heterocyclic core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-tumor, diuretic, and antihypertensive agents.[1][2] Notably, several isoindoline-containing molecules have demonstrated significant anti-inflammatory and analgesic properties.[3][4][5][6] This has led to a growing interest in exploring novel isoindoline derivatives as potential therapeutics for inflammatory diseases.
One such compound of interest is 1-(Isoindolin-5-yl)ethanone. While direct studies on its anti-inflammatory effects are not yet widely published, its structural similarity to other biologically active isoindolines warrants a thorough investigation. This document provides a comprehensive guide for researchers to systematically evaluate the anti-inflammatory potential of 1-(Isoindolin-5-yl)ethanone, from initial cell-based screening to mechanistic studies. The protocols herein are designed to be robust and reproducible, providing a solid framework for drug discovery and development professionals.
Experimental Workflow for Anti-inflammatory Evaluation
A logical and stepwise approach is crucial for the successful evaluation of a novel compound. The following workflow outlines a proposed research plan to characterize the anti-inflammatory properties of 1-(Isoindolin-5-yl)ethanone.
Caption: A streamlined workflow for the systematic evaluation of 1-(Isoindolin-5-yl)ethanone's anti-inflammatory properties.
Part 1: Initial Assessment and In Vitro Screening
The initial phase focuses on determining the appropriate concentration range for subsequent biological assays and conducting a preliminary screen for anti-inflammatory activity.
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: Before assessing the anti-inflammatory effects of 1-(Isoindolin-5-yl)ethanone, it is crucial to determine its cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] This allows for the selection of non-toxic concentrations for subsequent experiments, ensuring that any observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1-(Isoindolin-5-yl)ethanone
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of 1-(Isoindolin-5-yl)ethanone in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the old medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation:
| Concentration of 1-(Isoindolin-5-yl)ethanone (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.05 ± 0.07 | 84.0 |
| 100 | 0.62 ± 0.05 | 49.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[10][11] LPS-stimulated macrophages are a widely used in vitro model to screen for potential anti-inflammatory agents.[10] This protocol will assess the ability of 1-(Isoindolin-5-yl)ethanone to inhibit the production of key inflammatory mediators.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
1-(Isoindolin-5-yl)ethanone
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1.
-
Pre-treat the cells with non-toxic concentrations of 1-(Isoindolin-5-yl)ethanone (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants for the analysis of nitric oxide and cytokines.
Part 2: Quantification of Inflammatory Mediators
This section details the protocols for measuring the levels of key inflammatory markers in the collected cell culture supernatants.
Protocol 3: Nitric Oxide (NO) Quantification using the Griess Assay
Rationale: Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the detection of its stable metabolite, nitrite.[13][14]
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 1 to 100 µM.
-
Assay: Add 50 µL of each supernatant sample and standard to a new 96-well plate in duplicate.
-
Add 50 µL of Griess Reagent to each well.[15]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[16]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 4: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in the inflammatory cascade.[17][18] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in biological samples.[19][20]
Materials:
-
Collected cell culture supernatants
-
Commercial ELISA kits for murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits.[21][22]
-
Briefly, the wells of a 96-well plate are pre-coated with a capture antibody specific for the cytokine of interest.
-
Add the supernatant samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another wash, add a substrate solution that will be converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Part 3: Elucidating the Mechanism of Action
Understanding the molecular pathways through which a compound exerts its effects is a critical step in drug development. This section proposes to investigate the effect of 1-(Isoindolin-5-yl)ethanone on key inflammatory signaling pathways.
Hypothesized Signaling Pathways in Inflammation
Inflammation is regulated by complex signaling networks. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[23][24][25]
Caption: Simplified overview of the NF-κB and MAPK signaling pathways in LPS-induced inflammation.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Rationale: To investigate the molecular mechanism of action, Western blotting can be used to assess the activation of key proteins in the NF-κB and MAPK signaling pathways.[24] A reduction in the phosphorylation of proteins like p65 (a subunit of NF-κB) and p38 MAPK would suggest that 1-(Isoindolin-5-yl)ethanone exerts its anti-inflammatory effects by modulating these pathways.
Materials:
-
RAW 264.7 cells
-
1-(Isoindolin-5-yl)ethanone
-
LPS
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with 1-(Isoindolin-5-yl)ethanone and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-inflammatory properties of 1-(Isoindolin-5-yl)ethanone. The data generated from these experiments will offer valuable insights into its potential as a novel anti-inflammatory agent. Positive results from this in vitro screening cascade would justify further investigation, including in vivo studies in animal models of inflammation and more in-depth mechanistic studies to identify its direct molecular targets. The broad biological activities of the isoindoline scaffold suggest that 1-(Isoindolin-5-yl)ethanone is a promising candidate for the development of new anti-inflammatory therapies.[1][2]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
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Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. Available at: [Link]
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Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Available at: [Link]
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Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. Available at: [Link]
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Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Available at: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). Available at: [Link]
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1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ScienceDirect. Available at: [Link]
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The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC. Available at: [Link]
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Synthesis of isoindolin-1-one compounds 5a–h. ResearchGate. Available at: [Link]
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Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed. Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Available at: [Link]
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Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. NIH. Available at: [Link]
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In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. MDPI. Available at: [Link]
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TNF-α (free) ELISA. DRG Instruments GmbH. Available at: [Link]
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In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF- κ B/MAPK JNK Pathways. MDPI. Available at: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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Application Notes and Protocols for the Design of Novel Anticancer Drugs Based on the "1-(Isoindolin-5-yl)ethanone" Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoindoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel anticancer agents based on the "1-(Isoindolin-5-yl)ethanone" scaffold. While this specific derivative is not extensively characterized in current literature, its structural alerts, derived from the broader class of isoindoline and isoindolinone compounds, suggest a high potential for development as a novel therapeutic. We present a putative synthetic route, detailed protocols for in vitro screening against relevant cancer cell lines, and methodologies for elucidating the mechanism of action, with a focus on key cancer-related signaling pathways. This document is intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical space for oncology applications.
Introduction: The Rationale for Investigating 1-(Isoindolin-5-yl)ethanone in Oncology
The isoindoline moiety and its oxidized forms, such as isoindolinones and isoindoline-1,3-diones, are integral to the structure of numerous compounds with demonstrated anticancer properties.[2][3] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2][4] For instance, certain isoindoline-1,3-dione derivatives have shown potent cytotoxic effects against blood cancer cell lines like K562 and Raji by inducing apoptosis and necrosis.[2]
The "1-(Isoindolin-5-yl)ethanone" scaffold combines the core isoindoline structure with an acetyl group at the 5-position. This acetyl moiety provides a key chemical handle for further structural modifications, allowing for the generation of a diverse library of derivatives. The exploration of this scaffold is predicated on the hypothesis that it can serve as a foundational structure for the development of targeted anticancer agents. The strategic derivatization of the acetyl group and the isoindoline nitrogen can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Synthesis, Purification, and Characterization
Proposed Synthesis of 1-(Isoindolin-5-yl)ethanone (A-3)
Workflow for the Synthesis of 1-(Isoindolin-5-yl)ethanone:
Caption: Proposed synthetic workflow for 1-(Isoindolin-5-yl)ethanone.
Protocol 2.1: Synthesis of 1-(Isoindolin-5-yl)ethanone
Step 1: Protection of Isoindoline (Formation of A-1)
-
Dissolve isoindoline (A-0 ) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (Et3N), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-isoindoline (A-1 ).
Step 2: Friedel-Crafts Acylation (Formation of A-2)
-
Dissolve N-Boc-isoindoline (A-1 ) in a suitable solvent like DCM or 1,2-dichloroethane.
-
Cool the solution to 0 °C and add aluminum chloride (AlCl3) portion-wise.
-
Slowly add acetyl chloride to the reaction mixture.
-
Stir the reaction at 0 °C for a few hours and then at room temperature, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield 1-(2-(tert-butoxycarbonyl)isoindolin-5-yl)ethanone (A-2 ).
Step 3: Deprotection (Formation of A-3)
-
Dissolve the protected compound (A-2 ) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for a few hours until TLC indicates the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product, 1-(Isoindolin-5-yl)ethanone (A-3 ).
Purification and Characterization
The purification of the synthesized compounds will be performed using standard chromatographic techniques.
Table 1: Purification and Characterization Methods
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and preliminary purity assessment.[5] |
| Flash Column Chromatography | Purification of crude products.[6] |
| High-Performance Liquid Chromatography (HPLC) | Final purity assessment of the synthesized compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the synthesized compounds.[2][5] |
| Mass Spectrometry (MS) | Determination of the molecular weight of the synthesized compounds.[5][7] |
| Infrared (IR) Spectroscopy | Identification of key functional groups in the synthesized molecules.[8] |
In Vitro Anticancer Activity Screening
A panel of human cancer cell lines should be selected to evaluate the anticancer potential of the synthesized 1-(isoindolin-5-yl)ethanone derivatives. The selection should ideally include cell lines from different cancer types to assess the breadth of activity. Based on the reported activities of other isoindoline derivatives, the following cell lines are recommended for initial screening:
-
MCF-7 (Breast Cancer): A well-characterized estrogen receptor-positive cell line.
-
A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.[9]
-
HeLa (Cervical Cancer): A robust and widely studied cancer cell line.[9]
-
K562 (Leukemia): A myelogenous leukemia cell line sensitive to apoptosis-inducing agents.[4]
-
HT-29 (Colon Cancer): A representative cell line for colorectal adenocarcinoma.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a primary method for screening cytotoxic compounds.
Protocol 3.1: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry
This assay is crucial to determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol 3.2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Elucidation of Mechanism of Action
Based on the known anticancer mechanisms of isoindoline derivatives, it is hypothesized that 1-(isoindolin-5-yl)ethanone derivatives may exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[3]
Proposed Signaling Pathway for Investigation:
Caption: Hypothesized mechanism of action via inhibition of PI3K/Akt and MAPK pathways.
Western Blot Analysis
Western blotting can be used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Protocol 4.1: Western Blotting
-
Protein Extraction: Treat cancer cells with the test compound at its IC50 concentration for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and apoptosis markers like cleaved PARP and Caspase-3).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation.
Table 2: Key Proteins for Western Blot Analysis
| Pathway | Primary Antibodies | Expected Outcome with Active Compound |
| PI3K/Akt | p-Akt (Ser473), Akt | Decrease in p-Akt/Akt ratio |
| MAPK | p-ERK1/2, ERK1/2 | Decrease in p-ERK/ERK ratio |
| Apoptosis | Cleaved PARP, Cleaved Caspase-3 | Increase in cleaved forms |
| Loading Control | β-actin or GAPDH | No change in expression |
Conclusion and Future Directions
This guide outlines a systematic approach for the synthesis and preclinical evaluation of novel anticancer agents based on the 1-(isoindolin-5-yl)ethanone scaffold. The proposed protocols provide a solid foundation for identifying lead compounds with potent cytotoxic and pro-apoptotic activities. Future work should focus on establishing structure-activity relationships (SAR) by synthesizing a library of derivatives with modifications at the acetyl group and the isoindoline nitrogen. Promising lead compounds should be further evaluated in more complex in vitro models (e.g., 3D spheroids) and subsequently in in vivo animal models to assess their efficacy and safety profiles. The ultimate goal is to develop novel, effective, and safe isoindoline-based therapies for the treatment of cancer.
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. [Link]
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Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). ResearchGate. [Link]
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Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. [Link]
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Targeting the PI3K signaling pathway in cancer. (n.d.). National Institutes of Health. [Link]
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Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). National Institutes of Health. [Link]
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Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. (2014). PubMed. [Link]
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Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. (n.d.). National Institutes of Health. [Link]
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Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (n.d.). National Institutes of Health. [Link]
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. [Link]
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Targeting the MAPK Pathway in Cancer. (2023). MDPI. [Link]
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The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. (n.d.). Frontiers in Oncology. [Link]
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Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. (2026). ResearchGate. [Link]
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Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary Material (ESI) for New Journal of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
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Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Publications. [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. [Link]
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The PI3K/AKT Pathway as a Target for Cancer Treatment. (2015). PubMed. [Link]
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Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (2020). International Journal of Molecular Sciences. [Link]
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Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). Bentham Science. [Link]
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Isoindoline. (n.d.). PubChem. [Link]
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1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.). ResearchGate. [Link]
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Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate. [Link]
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org. [Link]
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Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-(Isoindolin-5-yl)ethanone
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: The isoindoline scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and clinically approved drugs, demonstrating a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(Isoindolin-5-yl)ethanone, a specific derivative of the isoindoline core. Given the established precedent of this chemical class, these protocols are designed to investigate the potential cytotoxic and apoptotic effects of the compound in cancer cell lines, a common starting point for the pharmacological profiling of novel isoindoline-based molecules.[4][5]
Introduction: The Therapeutic Potential of the Isoindoline Scaffold
The isoindoline heterocyclic core is a bicyclic framework where a benzene ring is fused to a five-membered nitrogen-containing pyrrolidine ring.[1] This structural unit is a key component in several well-known drugs, such as the immunomodulatory agents lenalidomide and pomalidomide, which are derivatives of thalidomide and are used in the treatment of multiple myeloma.[1] The diverse biological activities exhibited by isoindoline derivatives have spurred significant interest in the synthesis and evaluation of new analogues for various therapeutic targets.[2][6]
Recent research has highlighted the potential of isoindoline-containing compounds as inhibitors of key signaling molecules in cancer and immunology. For instance, novel isoindoline analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator in T-cell receptor signaling, making them promising candidates for cancer immunotherapy.[6] Furthermore, derivatives of the related isoindoline-1,3-dione scaffold have been shown to induce apoptosis and necrosis in cancer cell lines.[4]
Given this background, 1-(Isoindolin-5-yl)ethanone represents a molecule of interest for biological screening. These application notes will provide detailed protocols for a primary assessment of its potential as an anticancer agent through the evaluation of its effects on cell viability and the mechanism of cell death.
Experimental Design & Workflow
The initial in vitro assessment of 1-(Isoindolin-5-yl)ethanone will follow a logical progression from determining its general cytotoxicity to elucidating the mode of action. The overall workflow is depicted below.
Figure 1: General experimental workflow for the in vitro evaluation of 1-(Isoindolin-5-yl)ethanone.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
1-(Isoindolin-5-yl)ethanone
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(Isoindolin-5-yl)ethanone in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-treatment control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Abstreated - Absblank) / (Absvehicle control - Absblank)] x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay | HeLa |
| Seeding Density | Number of cells per well | 5,000 cells/well |
| Treatment Duration | Incubation time with the compound | 48 hours |
| IC50 | Concentration for 50% inhibition of viability | To be determined |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
1-(Isoindolin-5-yl)ethanone
-
Human cancer cell line (e.g., Jurkat, Raji, or the same line used in the viability assay)
-
Complete growth medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2 x 105 cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with 1-(Isoindolin-5-yl)ethanone at concentrations around its determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis and Interpretation:
The results are typically displayed as a quadrant plot:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or dead cells from other causes)
Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by 1-(Isoindolin-5-yl)ethanone.
Figure 2: Interpretation of Annexin V/PI staining data from flow cytometry.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of 1-(Isoindolin-5-yl)ethanone. The data generated from these assays will indicate whether the compound possesses cytotoxic activity against cancer cells and whether this activity is mediated through the induction of apoptosis.
Positive results from these screening assays would warrant further investigation into the specific molecular mechanism of action. Depending on the observed cellular phenotype, subsequent studies could include:
-
Kinase Inhibition Profiling: To determine if the compound inhibits specific protein kinases, a common mechanism for anticancer drugs.
-
Bromodomain Binding Assays: Given that related structures can inhibit CBP/EP300 bromodomains, this could be a potential target class.[7]
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: To probe for changes in the expression of key apoptotic regulatory proteins (e.g., Bcl-2 family proteins, caspases).
By systematically applying these in vitro assays, researchers can effectively profile the biological activity of novel isoindoline derivatives like 1-(Isoindolin-5-yl)ethanone and guide further drug discovery and development efforts.
References
-
Shafi, S., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 2(1), 3-21. [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. Journal of Medicinal Chemistry, 66(23), 16201-16221. [Link]
-
Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Chemistry & Biodiversity, 17(12), e2000628. [Link]
-
Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
-
Galdino-Pitta, M. R., et al. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Molecules, 28(14), 5489. [Link]
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Rojas-Le-Fort, M., et al. (2022). Isoindolin-1-one and one of its aza-analogues (pyrrolo[3,4-b]pyridin-5-one). ResearchGate. [Link]
-
Turaeva, A. R., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(21), 7486. [Link]
-
Singh, A., et al. (2022). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
-
Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12051-12059. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Isoindolin-5-yl)ethanone as a Novel Molecular Probe for Kinase X
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Isoindolinone Scaffolds in Targeted Research
The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with significant biological activities.[1][2] This heterocyclic framework is a key component in drugs targeting diverse pathological conditions, including cancer and inflammatory diseases.[3][4] The inherent drug-like properties of the isoindolinone moiety make it an attractive starting point for the development of highly specific molecular probes to investigate complex biological systems. This document provides a detailed guide to the application of a novel derivative, 1-(Isoindolin-5-yl)ethanone, as a molecular probe for a hypothetical cancer-associated kinase, herein referred to as "Kinase X."
Kinase X is a serine/threonine kinase that has been identified as a critical node in pro-survival signaling pathways in several aggressive cancers. Its overexpression is correlated with poor prognosis and resistance to conventional therapies. The development of selective probes for Kinase X is therefore of paramount importance for both basic research into its cellular function and for the development of novel therapeutic agents. 1-(Isoindolin-5-yl)ethanone has been identified through high-throughput screening as a potent and selective inhibitor of Kinase X. This application note details the use of this molecule and its derivatives as probes for studying Kinase X activity and localization.
Physicochemical Properties of 1-(Isoindolin-5-yl)ethanone
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Topological Polar Surface Area | 32.7 Ų | PubChem |
Mechanism of Action and Probe Design
1-(Isoindolin-5-yl)ethanone is hypothesized to bind to the ATP-binding pocket of Kinase X, acting as a competitive inhibitor. The isoindolinone core forms key hydrogen bonds with the hinge region of the kinase, while the ethanone moiety can be chemically modified to attach various reporter tags without significantly compromising binding affinity. This allows for the creation of a suite of molecular probes for different applications.
Herein, we describe the synthesis and application of two such probes:
-
A Fluorescent Probe (1-(Isoindolin-5-yl)ethanone-Fluor 488): For visualizing the subcellular localization of Kinase X via fluorescence microscopy.
-
A Biotinylated Probe (1-(Isoindolin-5-yl)ethanone-Biotin): For the affinity purification of Kinase X and its interacting partners from cell lysates.
Protocol 1: Synthesis of 1-(Isoindolin-5-yl)ethanone-Fluor 488
This protocol describes the synthesis of a fluorescently labeled probe by conjugating a fluorescent dye to the ethanone moiety of 1-(Isoindolin-5-yl)ethanone.
Experimental Workflow
Caption: Synthesis of the fluorescent probe.
Step-by-Step Methodology
-
Bromination of the Ethanone:
-
Dissolve 1-(Isoindolin-5-yl)ethanone in glacial acetic acid.
-
Add bromine dropwise at 0°C and stir for 2 hours.
-
Quench the reaction with sodium thiosulfate solution.
-
Extract the product with ethyl acetate and purify by column chromatography.
-
-
Azide Substitution:
-
Dissolve the brominated intermediate in dimethylformamide (DMF).
-
Add sodium azide and stir at 60°C for 4 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
-
Reduction to the Amine:
-
Dissolve the azide intermediate in methanol.
-
Add palladium on carbon (10%) and hydrogenate at 50 psi for 6 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the amino-ethanone derivative.
-
-
Fluorescent Dye Conjugation:
-
Dissolve the amino-ethanone derivative in DMF.
-
Add Fluor 488 NHS ester and triethylamine.
-
Stir at room temperature for 12 hours in the dark.
-
Purify the final fluorescent probe by HPLC.
-
Protocol 2: Cellular Imaging of Kinase X with 1-(Isoindolin-5-yl)ethanone-Fluor 488
This protocol details the use of the fluorescent probe for visualizing the subcellular localization of Kinase X in fixed cells.
Experimental Workflow
Caption: Workflow for cellular imaging.
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Seed cancer cells known to overexpress Kinase X onto glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Probe Incubation:
-
Wash the cells with PBS.
-
Incubate the cells with 1 µM 1-(Isoindolin-5-yl)ethanone-Fluor 488 in PBS for 1 hour at room temperature in the dark.
-
(Optional) For competition experiments, pre-incubate cells with a 100-fold excess of unlabeled 1-(Isoindolin-5-yl)ethanone for 30 minutes before adding the fluorescent probe.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope with appropriate laser lines and filters for Fluor 488 and DAPI.
-
Protocol 3: Synthesis of 1-(Isoindolin-5-yl)ethanone-Biotin
This protocol describes the synthesis of a biotinylated probe for affinity-based applications.
Experimental Workflow
Caption: Synthesis of the biotinylated probe.
Step-by-Step Methodology
-
Biotin Conjugation:
-
Dissolve the amino-ethanone derivative (from Protocol 1, step 3) in DMF.
-
Add Biotin-NHS ester and triethylamine.
-
Stir at room temperature for 12 hours.
-
Purify the final biotinylated probe by HPLC.
-
Protocol 4: Affinity Purification of Kinase X using 1-(Isoindolin-5-yl)ethanone-Biotin
This protocol enables the isolation of Kinase X and its binding partners from cell lysates.
Experimental Workflow
Caption: Workflow for affinity purification.
Step-by-Step Methodology
-
Cell Lysis:
-
Harvest cancer cells overexpressing Kinase X and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Probe Incubation:
-
Incubate the cell lysate with 5 µM 1-(Isoindolin-5-yl)ethanone-Biotin for 2 hours at 4°C with gentle rotation.
-
(Optional) For a negative control, incubate a separate aliquot of lysate with biotin only.
-
-
Capture with Streptavidin Beads:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for another 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against Kinase X or by mass spectrometry to identify interacting proteins.
-
Troubleshooting and Scientific Rationale
| Issue | Possible Cause | Recommendation | Rationale |
| High background in cellular imaging | Non-specific binding of the fluorescent probe. | Decrease probe concentration; increase the number of washes; include a blocking step with bovine serum albumin (BSA). | Optimizing probe concentration and washing steps reduces non-specific interactions. BSA blocks non-specific binding sites. |
| Low signal in cellular imaging | Low expression of Kinase X; inefficient probe binding. | Use a cell line with confirmed high expression of Kinase X; increase probe concentration or incubation time. | Ensuring sufficient target expression and optimal probe binding conditions are crucial for a detectable signal. |
| No protein pulled down in affinity purification | Inefficient probe-target interaction in lysate; protein degradation. | Increase probe concentration; ensure lysis buffer is compatible with protein activity; add fresh protease inhibitors. | Maintaining protein integrity and optimizing binding conditions are essential for successful affinity purification. |
| High non-specific binding in pull-down | Probe binding to other proteins; non-specific binding to beads. | Pre-clear the lysate with streptavidin beads; perform a competition experiment with excess unlabeled compound. | Pre-clearing removes proteins that non-specifically bind to the beads. The competition experiment validates the specificity of the probe-target interaction. |
Conclusion
1-(Isoindolin-5-yl)ethanone represents a versatile molecular scaffold for the development of chemical probes to study the function of Kinase X. The fluorescent and biotinylated derivatives described in these protocols provide powerful tools for cellular imaging and affinity purification, respectively. These applications will facilitate a deeper understanding of the role of Kinase X in cancer biology and aid in the discovery of novel therapeutic strategies. The principles and protocols outlined here can be adapted for the study of other protein targets where isoindolinone-based inhibitors show promise.
References
-
Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. [Link]
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
-
ResearchGate. Synthesis of isoindolin-1-one compounds 5a–h. [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). [Link]
-
National Institutes of Health. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). [Link]
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). [Link]
-
PubChem. 1-(2,3,4,5-Tetrahydroindol-1-yl)ethanone. [Link]
-
National Institutes of Health. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction. (2013). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Isoindolin-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Isoindolin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested knowledge to help you improve your synthesis yield and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(Isoindolin-5-yl)ethanone.
Question: My yield of 1-(Isoindolin-5-yl)ethanone from the Friedel-Crafts acylation of isoindoline is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Friedel-Crafts acylation of isoindoline are a common challenge. The primary reasons often revolve around the reactivity of the isoindoline substrate and the reaction conditions. Here’s a breakdown of potential causes and actionable solutions:
1. Substrate Reactivity and Catalyst Deactivation:
-
The Challenge: The nitrogen atom in the isoindoline ring is a Lewis base and can complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates both the catalyst and the substrate, hindering the desired acylation reaction.[1] The product ketone can also form a stable complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.[1]
-
Solution: N-Protection Strategy: To circumvent this, protect the nitrogen atom of isoindoline with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, before performing the Friedel-Crafts acylation. This prevents the nitrogen from interfering with the catalyst. After successful acylation, the protecting group can be removed under appropriate conditions.
2. Reaction Conditions:
-
The Challenge: Friedel-Crafts reactions are sensitive to temperature, reaction time, and the choice of solvent.[2] Suboptimal conditions can lead to side reactions or incomplete conversion.
-
Solutions:
-
Temperature Control: Maintain a low temperature (typically 0 °C to room temperature) during the addition of reagents to control the exothermic reaction and minimize side-product formation.
-
Solvent Selection: Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can sometimes offer better results with sensitive substrates. Experiment with different catalysts to find the optimal one for your system.
-
3. Purity of Reagents and Starting Materials:
-
The Challenge: Impurities in the isoindoline, acylating agent (acetyl chloride or acetic anhydride), or solvent can significantly impact the reaction. Water is particularly detrimental as it reacts with the Lewis acid catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and high-purity starting materials.
Here is a workflow to troubleshoot low yields in Friedel-Crafts acylation:
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities, and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue in Friedel-Crafts acylation. The primary impurities are often isomers and poly-acylated products.
-
Isomer Formation: Isoindoline is an ortho, para-directing substrate. Acylation can occur at both the 5-position (para to the nitrogen) and the 4-position (ortho to the nitrogen). The 5-substituted product is generally the major product due to less steric hindrance.
-
Minimization Strategy:
-
Bulky Protecting Group: Using a sterically bulky N-protecting group can further favor acylation at the less hindered 5-position.
-
Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the reaction.
-
-
-
Poly-acylation: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction times, or excess acylating agent) can lead to the introduction of a second acetyl group on the aromatic ring.[2]
-
Minimization Strategy:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent.
-
Reaction Time: Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed to avoid over-reaction.
-
-
-
Purification: Flash column chromatography is typically effective for separating the desired 5-acetyl-isoindoline from its 4-acetyl isomer and any poly-acylated byproducts. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Frequently Asked Questions (FAQs)
What is the most reliable synthetic route to 1-(Isoindolin-5-yl)ethanone with a good yield?
While direct Friedel-Crafts acylation of isoindoline is possible, a more reliable and higher-yielding approach involves a multi-step synthesis starting from a more readily available substituted benzene derivative. A common strategy is to start with a compound that already has the desired substitution pattern or can be easily functionalized.
For example, a synthesis could begin with a suitable phthalimide derivative, which can be reduced to the corresponding isoindoline.[3] This approach allows for better control over the regioselectivity of the acylation step.
What are the critical parameters to control during the synthesis?
The critical parameters to ensure a successful and high-yielding synthesis are:
| Parameter | Importance | Recommended Control Measures |
| Moisture Content | Crucial for catalyst activity. Water deactivates Lewis acids. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Affects reaction rate and selectivity. | Maintain a low temperature (0 °C) during reagent addition to control the exothermic reaction. Allow the reaction to slowly warm to room temperature. |
| Stoichiometry | Prevents side reactions like poly-acylation. | Use a slight excess (1.1-1.2 equivalents) of the acylating agent and a stoichiometric amount of the Lewis acid catalyst. |
| Reaction Time | Determines the extent of conversion and potential for side reactions. | Monitor the reaction progress using TLC. Quench the reaction once the starting material is consumed. |
Are there alternative methods to Friedel-Crafts acylation for introducing the acetyl group?
Yes, several alternative methods can be considered, especially if Friedel-Crafts acylation proves problematic:
-
Organometallic Coupling Reactions: A strategy involving the conversion of a bromo-substituted isoindoline to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with an acetylating agent can be effective.
-
Acylation of an Organozinc Reagent: A milder alternative involves the Negishi coupling of an organozinc derivative of isoindoline with acetyl chloride, catalyzed by a palladium or nickel complex.
This decision tree can help in selecting an appropriate synthetic strategy:
Experimental Protocols
N-Boc Protection of Isoindoline
-
Dissolve isoindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected isoindoline.
Friedel-Crafts Acylation of N-Boc-Isoindoline
-
Dissolve N-Boc-isoindoline (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield 1-(2-(tert-butoxycarbonyl)isoindolin-5-yl)ethanone.
Deprotection of N-Boc Group
-
Dissolve the N-Boc protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (5-10 equivalents) at room temperature.
-
Stir the reaction for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify if necessary to obtain the final product, 1-(Isoindolin-5-yl)ethanone.
References
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL: )
- Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (URL: )
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
- Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing). (URL: )
-
Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - NIH. (URL: [Link])
-
Synthesis of isoindolinones - Organic Chemistry Portal. (URL: [Link])
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - PubMed Central - NIH. (URL: [Link])
-
Synthesis of isoindolin-1-one compounds 5a–h - ResearchGate. (URL: [Link])
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (URL: [Link])
-
Friedel-Crafts acylation - YouTube. (URL: [Link])
Sources
Technical Support Center: Purification of 1-(Isoindolin-5-yl)ethanone by Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(Isoindolin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this valuable isoindolinone building block. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chromatographic principles and field-proven experience.
Understanding the Molecule: 1-(Isoindolin-5-yl)ethanone
Before diving into purification strategies, it is crucial to understand the physicochemical properties of 1-(Isoindolin-5-yl)ethanone. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data from similar isoindolinone derivatives.
Structure:
Structure of 1-(Isoindolin-5-yl)ethanone
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Chromatography |
| Polarity | Moderately polar | Likely to have good affinity for polar stationary phases like silica gel. May require a moderately polar mobile phase for elution. |
| Solubility | Likely soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.[1] | Provides options for sample preparation and loading onto the column. |
| Hydrogen Bonding | Contains a hydrogen bond donor (N-H) and acceptor (C=O). | Can lead to strong interactions with the stationary phase, potentially causing peak tailing on silica gel. |
| UV Absorbance | The aromatic ring and ketone carbonyl group suggest strong UV absorbance. | UV detection is a suitable method for monitoring the purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying 1-(Isoindolin-5-yl)ethanone?
A1: For laboratory-scale purification, normal-phase flash column chromatography on silica gel is the most common and effective method for isoindolinone derivatives.[2][3] This technique separates compounds based on their polarity, and given the moderately polar nature of 1-(Isoindolin-5-yl)ethanone, it should be well-retained and effectively separated from less polar impurities. For analytical purposes or purification of very small quantities, High-Performance Liquid Chromatography (HPLC) is also a viable option.
Q2: What is a good starting point for a mobile phase in normal-phase chromatography?
A2: A binary solvent system of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard choice for isoindolinone purifications.[3] A good starting point for Thin Layer Chromatography (TLC) analysis would be a 70:30 mixture of hexanes:ethyl acetate.[2] The ratio can then be adjusted based on the resulting Rf value of the target compound. The goal is to achieve an Rf value between 0.2 and 0.4 for optimal separation on a column.[4]
Q3: How can I visualize 1-(Isoindolin-5-yl)ethanone on a TLC plate?
A3: Due to its aromatic structure, 1-(Isoindolin-5-yl)ethanone should be visible under a UV lamp at 254 nm.[5] For compounds that are not UV-active or for better visualization, a potassium permanganate stain can be used, which reacts with many organic compounds.[4]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Method Development
The first step in developing a purification protocol is to determine the optimal solvent system using TLC.
TLC Method Development Workflow
Step-by-Step Guide:
-
Sample Preparation: Dissolve a small amount of the crude 1-(Isoindolin-5-yl)ethanone in a minimal amount of a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
TLC Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for your sample and any co-spots (e.g., starting materials if available).
-
Spotting: Using a capillary tube, apply a small spot of the dissolved sample onto the marked starting point. Ensure the spot is small and concentrated.
-
Developing Chamber: In a sealed chamber, place a piece of filter paper and add your chosen mobile phase (e.g., 70:30 hexanes:ethyl acetate) to a depth of about 0.5 cm. Let the chamber saturate for a few minutes.
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate.
-
Analysis and Optimization: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase composition to achieve an Rf of 0.2-0.4 for 1-(Isoindolin-5-yl)ethanone. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf value.
Protocol 2: Flash Column Chromatography
Once the optimal solvent system is determined by TLC, you can proceed with flash column chromatography.
Step-by-Step Guide:
-
Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Apply gentle positive pressure to maintain a steady flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 1-(Isoindolin-5-yl)ethanone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide
Problem 1: The compound is not moving off the baseline on the TLC plate (Rf ≈ 0).
| Cause | Solution |
| Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. You can also try adding a small amount (0.5-1%) of methanol to significantly increase the polarity. |
| Strong interaction with silica. | The secondary amine and ketone functionalities can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (1-2%) to the mobile phase can help to mitigate these interactions and improve mobility.[4] |
Problem 2: All spots are at the top of the TLC plate (Rf ≈ 1).
| Cause | Solution |
| Mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase. |
Problem 3: The spots on the TLC plate are streaking or "tailing".
| Cause | Solution |
| Compound is too polar for the solvent system. | While increasing the polarity of the mobile phase can help move the compound, it can sometimes worsen tailing. Try a different solvent system altogether, for example, dichloromethane/methanol. |
| Strong interaction with acidic silica. | As mentioned previously, the basic nitrogen in the isoindoline ring can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of triethylamine or ammonia to the mobile phase can help to create a more uniform peak shape. |
| Sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate. |
Problem 4: The compound is not eluting from the column.
| Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase during the column run (gradient elution). For example, start with your optimized TLC mobile phase and slowly increase the percentage of ethyl acetate or add a small amount of methanol. |
| Compound may have degraded on the silica. | While isoindolinones are generally stable, highly acidic or basic conditions on the stationary phase could potentially lead to degradation. Consider using a less acidic stationary phase like neutral alumina. |
Problem 5: The purified product is still impure.
| Cause | Solution |
| Poor separation of impurities. | If impurities have similar polarities to your target compound, a single column may not be sufficient. Consider a second chromatographic step under different conditions, such as using a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). |
| Co-eluting impurities. | Optimize the mobile phase composition to maximize the separation between your product and the impurity. Sometimes, a small change in the solvent ratio can significantly improve resolution. |
Advanced Purification Strategies
For particularly challenging separations, consider the following:
-
Reverse-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reverse-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly useful for separating compounds with subtle differences in their hydrophobic character.
-
Preparative HPLC: For obtaining very high purity material on a smaller scale, preparative HPLC offers superior resolution compared to flash chromatography. Both normal-phase and reverse-phase preparative HPLC methods can be developed.
By following this guide and systematically optimizing your chromatographic conditions, you can achieve a high degree of purity for your 1-(Isoindolin-5-yl)ethanone, ensuring the quality and reliability of your subsequent research and development activities.
References
-
Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (n.d.). S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. CORE. [Link]
-
Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401315. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
Sources
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- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
Technical Support Center: 1-(Isoindolin-5-yl)ethanone Synthesis
Welcome to the technical support resource for the synthesis and analysis of 1-(Isoindolin-5-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with isoindoline scaffolds. Here, we address common challenges and frequently asked questions encountered during the acylation of isoindoline, with a focus on identifying and mitigating the formation of reaction side products. Our approach is grounded in established reaction mechanisms and validated analytical strategies to ensure the integrity and success of your experimental work.
Troubleshooting Guide & FAQs
The synthesis of 1-(Isoindolin-5-yl)ethanone, typically achieved through a Friedel-Crafts acylation of isoindoline, is a seemingly straightforward transformation. However, the inherent reactivity of the isoindoline scaffold presents unique challenges, often leading to a mixture of products. This section provides a question-and-answer-based troubleshooting guide to navigate these complexities.
FAQ 1: My reaction to synthesize 1-(Isoindolin-5-yl)ethanone is showing multiple spots on TLC/peaks in HPLC, with some having very similar retention times. What are the likely side products?
This is the most common issue encountered during the acylation of isoindoline. The product mixture likely contains not only the desired C-acylated product but also the N-acylated isomer and potentially di-acylated species.
Likely Side Products:
-
N-acylated Side Product: 2-acetylisoindoline. The secondary amine of the isoindoline ring is a potent nucleophile and can readily react with the acylating agent (e.g., acetyl chloride or acetic anhydride). This reaction often proceeds rapidly, even at low temperatures, and may not require a Lewis acid catalyst.
-
C-acylated Regioisomers: While the target is the 5-substituted product, acylation can also occur at other positions on the benzene ring. The isoindoline moiety is an activating group, directing electrophilic substitution to the ortho and para positions relative to the fused pyrrolidine ring. This could lead to the formation of 1-(Isoindolin-4-yl)ethanone and 1-(Isoindolin-6-yl)ethanone.
-
Di-acylated Side Product: 1-(2-acetylisoindolin-5-yl)ethanone. This product arises from acylation at both the nitrogen and the aromatic ring. This is more likely to occur if an excess of the acylating agent and/or harsh reaction conditions are used.
Causality:
The formation of these side products is a direct consequence of the competing reactive sites within the isoindoline molecule. The lone pair of electrons on the nitrogen atom makes it a strong nucleophile, leading to N-acylation.[1] Simultaneously, the electron-donating nature of the heterocyclic ring activates the benzene ring for electrophilic aromatic substitution (Friedel-Crafts acylation), leading to C-acylation.[2] The regioselectivity of the C-acylation is governed by the directing effects of the fused ring system.
FAQ 2: How can I confirm the identity of the major product and the suspected side products in my reaction mixture?
A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification.
Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the different components of your reaction mixture. This will allow you to assess the purity of your product and quantify the relative amounts of the different isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): All the major suspected side products (N-acetyl, C-acetyl isomers, and di-acetyl) will have distinct molecular weights that can be readily identified by MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for distinguishing between the isomers.
-
N-acetyl vs. C-acetyl: The N-acetyl product will show a characteristic singlet for the acetyl methyl group, and the aromatic protons will maintain a pattern similar to the starting isoindoline. In contrast, the C-acetyl products will show a downfield shift and altered splitting pattern for the aromatic protons adjacent to the new ketone group.
-
C-acetyl Regioisomers: The splitting patterns of the aromatic protons will be distinct for the 4-, 5-, and 6-substituted isomers. 2D NMR techniques like COSY and HMBC can help to definitively assign the proton and carbon signals.
-
-
¹³C NMR: The chemical shift of the carbonyl carbon can also provide clues. Generally, the carbonyl of an aryl ketone (C-acylated) will be at a different chemical shift than the carbonyl of an amide (N-acylated).
-
FAQ 3: What strategies can I employ to favor the formation of the desired 1-(Isoindolin-5-yl)ethanone and minimize side products?
Controlling the reaction conditions is key to improving the selectivity of the acylation.
Strategies for Maximizing C-5 Acylation:
-
Protect the Nitrogen: The most effective way to prevent N-acylation is to protect the secondary amine before performing the Friedel-Crafts reaction. A suitable protecting group, such as a Boc or Cbz group, can be introduced and later removed. This strategy directs the acylation exclusively to the aromatic ring.
-
Choice of Lewis Acid: The type and amount of Lewis acid can influence the reaction outcome.[3] Stronger Lewis acids like AlCl₃ are typically required for Friedel-Crafts acylation.[4] However, they can also complex with the nitrogen of isoindoline, which might affect its directing group ability. Experimenting with milder Lewis acids, such as ZnCl₂ or FeCl₃, may offer a better balance of reactivity and selectivity.[5]
-
Reaction Temperature and Time: Running the reaction at lower temperatures can help to control the rate of reaction and may improve selectivity. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times that could lead to the formation of more side products.
-
Stoichiometry of Reagents: Use a stoichiometric amount of the acylating agent to minimize the risk of di-acylation. Adding the acylating agent slowly to the reaction mixture can also help to maintain a low instantaneous concentration.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Isoindoline
Disclaimer: This is a general procedure and may require optimization for your specific setup.
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve isoindoline (1.0 equivalent) in the same inert solvent.
-
Slowly add the isoindoline solution to the acylium ion complex suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Purification of Acylated Isoindolines
Given the similar polarity of the N- and C-acylated isomers, purification can be challenging.
-
Flash Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. This should allow for the separation of the di-acylated product and may provide partial separation of the mono-acylated isomers.
-
Preparative HPLC: For obtaining highly pure material, reversed-phase preparative HPLC is often the most effective method. A gradient of water (with 0.1% TFA) and acetonitrile is a common mobile phase system.
-
Specialized Chromatography: Techniques like hydrophilic interaction liquid chromatography (HILIC) or cation-exchange chromatography can be explored for separating isomers with very subtle differences in polarity and charge state.[6][7][8]
Data Presentation
Table 1: Expected Molecular Weights of Products for LC-MS Analysis
| Compound | Molecular Formula | Expected [M+H]⁺ |
| Isoindoline (Starting Material) | C₈H₉N | 120.08 |
| 1-(Isoindolin-5-yl)ethanone (Target) | C₁₀H₁₁NO | 162.09 |
| 2-acetylisoindoline (N-acetyl) | C₁₀H₁₁NO | 162.09 |
| 1-(Isoindolin-4-yl)ethanone (Regioisomer) | C₁₀H₁₁NO | 162.09 |
| 1-(Isoindolin-6-yl)ethanone (Regioisomer) | C₁₀H₁₁NO | 162.09 |
| 1-(2-acetylisoindolin-5-yl)ethanone (Di-acetyl) | C₁₂H₁₃NO₂ | 204.10 |
Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways in the acylation of isoindoline.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting side product formation.
References
-
Zhang, L., Yi, F., Zou, J., & Qu, S. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Rasayan J. Chem., 2(2), 434-436. Available from: [Link]
-
Wudl, F., & Weinstock, I. B. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 1236–1267. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202300193. [Link]
-
Chinese Academy of Sciences. (2010). Lewis Acid-Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines. Retrieved from [Link]
-
Li, J., et al. (2022). Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. Molecules, 27(6), 1888. [Link]
-
Ahmadi, T. R., & Saeidian, H. (2015). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 5(11), 8351-8356. [Link]
-
Rebeiro, G. L., Khadilkar, B. M., & Pande, S. S. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007. [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved from [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Retrieved from [Link]
-
Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(22), 14136–14143. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolinone catalyzed 13 b. Retrieved from [Link]
-
Kuo, A. J., & Andrews, A. J. (2013). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Methods in Molecular Biology, 981, 103–113. [Link]
-
Guria, A., et al. (2024). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. The Journal of Organic Chemistry, 89(10), 6939–6949. [Link]
-
Mant, C. T., et al. (1999). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. International Journal of Peptide and Protein Research, 54(2), 134–145. [Link]
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Kuo, A. J., & Andrews, A. J. (2013). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 981, 103–113. [Link]
-
Miyamoto, K., et al. (2022). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Journal of Proteome Research, 21(1), 209–216. [Link]
-
Al-Ostath, A. I., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(21), 7356. [Link]
-
Wang, X., et al. (2010). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Letters, 12(20), 4632–4635. [Link]
-
Vitko, D. (2012). Acetylated protein purification / enrichment from the primary t-cells. ResearchGate. Retrieved from [Link]
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- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Lewis Acid-Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines----Chinese Academy of Sciences [english.cas.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing reaction conditions for "1-(Isoindolin-5-yl)ethanone" synthesis
Welcome to the technical support center for the synthesis of 1-(Isoindolin-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and insights needed to navigate the challenges of this synthesis and optimize your reaction conditions for the best possible outcomes.
I. Troubleshooting Guide: Navigating Common Challenges
This section addresses specific problems you may encounter during the synthesis of 1-(Isoindolin-5-yl)ethanone. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my Friedel-Crafts acylation reaction resulting in a low yield of the desired 5-acetylated product?
Answer:
Low yields in the Friedel-Crafts acylation of isoindoline can stem from several factors, primarily related to the reactivity of the isoindoline nucleus and the reaction conditions.
-
Plausible Cause 1: Competing N-acylation. The nitrogen atom in the isoindoline ring is a nucleophile and can compete with the aromatic ring for the acylating agent. This leads to the formation of N-acetylisoindoline as a byproduct, consuming your starting material and reducing the yield of the desired C-acylated product.
-
Solution 1: N-Protection. To prevent N-acylation, it is highly recommended to protect the isoindoline nitrogen before performing the Friedel-Crafts acylation. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under Friedel-Crafts conditions and can be removed later.[1][2][3]
-
Plausible Cause 2: Suboptimal Lewis Acid Catalyst. The choice and amount of the Lewis acid are critical. An insufficient amount of catalyst will lead to a sluggish and incomplete reaction. Conversely, an excessive amount can lead to the formation of stable complexes with the product, making workup and purification difficult.
-
Solution 2: Catalyst Optimization. Aluminum chloride (AlCl₃) is a common and effective catalyst for Friedel-Crafts acylations.[4] A stoichiometric amount or a slight excess relative to the acylating agent is typically required. It is advisable to perform small-scale experiments to determine the optimal catalyst loading for your specific substrate and conditions.
-
Plausible Cause 3: Inadequate Reaction Temperature. Friedel-Crafts acylations are often temperature-sensitive. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can promote the formation of side products and decomposition.
-
Solution 3: Temperature Control. The reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Question 2: My product is a mixture of isomers. How can I improve the regioselectivity for the 5-acetylated product?
Answer:
The formation of isomeric products, primarily the 4-acetyl and 5-acetyl isoindoline derivatives, is a common challenge in the acylation of isoindoline. The regioselectivity is influenced by the electronic and steric effects of the isoindoline ring system.
-
Plausible Cause: Directing Effects of the N-Protecting Group. The nature of the N-protecting group can influence the position of electrophilic aromatic substitution. A study on the Friedel-Crafts acylation of related N-heterocycles demonstrated that the choice of the N-protecting group can significantly alter the ratio of the resulting regioisomers.[5]
-
Solution: Strategic Choice of N-Protecting Group. While the Boc group is a good starting point for preventing N-acylation, you may need to experiment with other protecting groups to enhance the selectivity for the 5-position. For instance, a bulkier protecting group might sterically hinder acylation at the 4-position, thereby favoring the 5-position. A systematic evaluation of different protecting groups (e.g., Boc, Cbz, Acetyl) could be necessary to achieve the desired regioselectivity.
Question 3: I am having difficulty with the deprotection of the N-protected 5-acetylisoindoline. What are the recommended methods?
Answer:
The final step in the synthesis is the removal of the N-protecting group. The choice of deprotection method depends on the protecting group used.
-
For N-Boc deprotection:
-
Method: Treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common and effective method for Boc deprotection.[2] Alternatively, a solution of hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) can be used. A mild method using oxalyl chloride in methanol has also been reported.[1][3]
-
Troubleshooting: If the deprotection is incomplete, you can try increasing the reaction time or the concentration of the acid. However, be mindful that harsh acidic conditions can potentially lead to side reactions.
-
-
For N-Acetyl deprotection:
-
Method: N-acetyl groups can be removed under basic or acidic conditions. A common method involves hydrolysis with a base such as sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or ethanol.[6] Acid-catalyzed hydrolysis with aqueous HCl is also an option. A method using thionyl chloride and pyridine has also been described for the deprotection of N-acetyl groups.[7]
-
Troubleshooting: The hydrolysis of the N-acetyl group may require heating. Monitor the reaction by TLC to avoid decomposition of the product under prolonged heating.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-(Isoindolin-5-yl)ethanone?
A1: The most logical and commonly employed synthetic strategy involves a three-step sequence:
-
N-protection of isoindoline: This is to prevent the competing N-acylation reaction. The Boc group is a common choice.
-
Friedel-Crafts acylation: The N-protected isoindoline is then acylated using an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
N-deprotection: The protecting group is removed in the final step to yield the desired 1-(Isoindolin-5-yl)ethanone.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: The critical parameters to control are:
-
Stoichiometry of reactants and catalyst: Precise control over the molar ratios of the N-protected isoindoline, acylating agent, and Lewis acid is crucial for optimal results.
-
Temperature: The reaction temperature must be carefully controlled to balance reaction rate and selectivity, while minimizing side product formation.
-
Solvent: An inert solvent that does not react with the Lewis acid or the reactants, such as dichloromethane or nitrobenzene, should be used.
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, all reagents and glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I purify the final product, 1-(Isoindolin-5-yl)ethanone?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. If isomeric byproducts are present, careful optimization of the solvent system for chromatography will be necessary to achieve good separation.
III. Experimental Protocols
The following is a proposed, detailed protocol for the synthesis of 1-(Isoindolin-5-yl)ethanone. This protocol is based on established principles of organic synthesis and should be adapted and optimized for your specific laboratory conditions.
Step 1: N-Boc Protection of Isoindoline
Materials:
-
Isoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve isoindoline (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl isoindoline-2-carboxylate.
Step 2: Friedel-Crafts Acylation of N-Boc-Isoindoline
Materials:
-
tert-butyl isoindoline-2-carboxylate
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (2.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to form the acylium ion complex.
-
Slowly add a solution of tert-butyl isoindoline-2-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate tert-butyl 5-acetylisoindoline-2-carboxylate.
Step 3: N-Boc Deprotection
Materials:
-
tert-butyl 5-acetylisoindoline-2-carboxylate
-
Trifluoroacetic acid (TFA) or HCl in dioxane/methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 5-acetylisoindoline-2-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(Isoindolin-5-yl)ethanone.
IV. Data Presentation & Visualization
Table 1: Optimization of Friedel-Crafts Acylation Conditions (Hypothetical Data)
| Entry | Lewis Acid (eq) | Acylating Agent (eq) | Temperature (°C) | Time (h) | Yield of 5-acetyl product (%) |
| 1 | AlCl₃ (1.1) | Acetyl Chloride (1.1) | 0 to RT | 4 | 45 |
| 2 | AlCl₃ (2.2) | Acetyl Chloride (1.1) | 0 to RT | 4 | 75 |
| 3 | AlCl₃ (2.2) | Acetic Anhydride (1.1) | 0 to RT | 6 | 68 |
| 4 | AlCl₃ (2.2) | Acetyl Chloride (1.1) | 0 | 8 | 60 |
| 5 | Fe(III) chloride (2.2) | Acetyl Chloride (1.1) | 0 to RT | 4 | 30 |
This table presents hypothetical data to illustrate a potential optimization study. Actual results may vary.
Diagrams
Caption: Troubleshooting decision tree for Friedel-Crafts acylation.
V. References
-
Muller, G. W. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org2024 . [Link]
-
Witty, M. J.; et al. The chemistry of isoindole natural products. Nat. Prod. Rep.2012 , 29, 593-626. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolines. [Link]
-
Ishihara, Y.; et al. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. J. Chem. Soc., Perkin Trans. 11992 , 3401-3406. [Link]
-
Clamor, N.; et al. Methods for N-acylation of indole with carboxylic acid (derivatives). ChemRxiv2023 . [Link]
-
Kumar, A.; et al. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules2021 , 26, 6886. [Link]
-
Reddy, K. R.; et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Org. Biomol. Chem.2020 , 18, 5235-5239. [Link]
-
Gümüş, M. K.; et al. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemistrySelect2024 , 9, e202400183. [Link]
-
Zhang, L.; et al. Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian J. Chem.2013 , 25, 2931-2933. [Link]
-
Soares, J.; et al. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules2020 , 25, 5920. [Link]
-
Kim, J. H.; et al. Novel crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1h-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}. KR Patent 20160072134A, June 22, 2016.
-
Reddy, T. J.; et al. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Org. Lett.2011 , 13, 3170-3173. [Link]
-
Li, J.; et al. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Chemical Research2012 , 33, 11-12. [Link]
-
Reddy, K. R.; et al. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge2020 . [Link]
-
El-Shishtawy, R. M.; et al. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega2022 , 7, 26993-27002. [Link]
-
Kamble, N. R.; et al. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Request PDF2020 . [Link]
-
PubChem. 2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone. [Link]
-
ResearchGate. Synthesis of isoindolin-1-one compounds 5a–h. [Link]
-
Yu, H.; et al. O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl-Protected Thiosialoside Donors in Dichloromethane: Facile and Selective Cleavage of the Oxazolidinone Ring. Request PDF2006 . [Link]
-
Tan, Ç.; et al. Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turk J Chem2014 , 38, 853-863. [Link]
-
Ishihara, K.; et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules2022 , 27, 5984. [Link]
-
Sasaki, M.; et al. DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids. Tohoku University Research Repository2023 . [Link]
-
De Meo, C.; et al. α-Selective Sialylations with N-Acetyl-5-N,4-O-Oxazolidinone-Protected p-Toluenethiosialoside. Request PDF2004 . [Link]
-
Xiang, Q.; et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Eur J Med Chem2018 , 147, 238-252. [Link]
-
Reddy, K. R.; et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 23920-23924. [Link]
-
Li, Y.; et al. N-acetyl-5-N,4-O-oxazolidinone-protected sialyl sulfoxide: an α-selective sialyl donor with Tf2O/(Tol)2SO in dichloromethane. Angew Chem Int Ed Engl2014 , 53, 9011-9015. [Link]
-
Al-Amin, M.; et al. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- And Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules2016 , 21, 307. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
"1-(Isoindolin-5-yl)ethanone" stability issues and degradation pathways
Welcome to the technical support center for 1-(Isoindolin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this compound. Please note that while specific stability data for 1-(Isoindolin-5-yl)ethanone is limited in publicly available literature, this guide is built upon established principles of chemical stability, forced degradation studies, and data from structurally related isoindoline-containing molecules.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the primary stability concerns for 1-(Isoindolin-5-yl)ethanone?
A1: Based on its structure, the primary stability concerns for 1-(Isoindolin-5-yl)ethanone revolve around two key features: the isoindoline ring and the ethanone (acetyl) group. The isoindoline moiety can be susceptible to oxidation, particularly at the benzylic C-N bonds. The secondary amine within the isoindoline ring can also undergo various reactions. The acetyl group, being a ketone, can be a site for reduction or other carbonyl chemistry. Additionally, as with many organic molecules, prolonged exposure to light, high temperatures, and extreme pH conditions can lead to degradation.
Q2: What are the recommended storage conditions for 1-(Isoindolin-5-yl)ethanone?
A2: To ensure the long-term stability of 1-(Isoindolin-5-yl)ethanone, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at low temperatures, such as in a freezer (-20°C), under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Degradation Pathways and Mechanisms
Q3: What are the likely degradation pathways for 1-(Isoindolin-5-yl)ethanone under different stress conditions?
A3: Understanding potential degradation pathways is crucial for developing stable formulations and analytical methods. Forced degradation studies are the primary tool to elucidate these pathways.[1][2][3][4] Based on the structure of 1-(Isoindolin-5-yl)ethanone, the following degradation pathways are plausible under specific stress conditions:
-
Acidic Hydrolysis: Under strong acidic conditions, the isoindoline ring may be stable, but depending on the reaction conditions, the ketone functionality could potentially undergo reactions. However, significant degradation under typical acidic hydrolysis conditions (e.g., 0.1-1 M HCl) might be limited unless harsh conditions are applied.[1]
-
Alkaline Hydrolysis: Basic conditions (e.g., 0.1-1 M NaOH) could potentially promote reactions involving the acetyl group. More importantly, the isoindoline ring might be susceptible to ring-opening reactions under strong basic conditions, especially at elevated temperatures.[1]
-
Oxidative Degradation: This is a significant potential degradation pathway. The benzylic protons of the isoindoline ring are susceptible to oxidation, which could lead to the formation of an isoindolinone or other oxidized species. The secondary amine is also a potential site for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[1]
-
Photolytic Degradation: Aromatic systems and carbonyl groups can absorb UV light, leading to photolytic degradation. Photosensitive groups like carbonyls and weak C-H bonds are present in the molecule.[1] Exposure to UV or fluorescent light could lead to the formation of radical species and subsequent degradation products. Photostability testing is recommended to assess this liability.[1][2]
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the temperature and whether the heating is performed in the solid state or in solution (dry heat vs. wet heat).[1]
The following diagram illustrates potential degradation pathways for 1-(Isoindolin-5-yl)ethanone.
Caption: Workflow for developing a stability-indicating analytical method for 1-(Isoindolin-5-yl)ethanone.
References
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
MDPI. (2020, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
PubMed Central. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from [Link]
-
Contract Pharma. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
NIH. (2023, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2023, August 10). Recent Developments in Isoindole Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]
-
PubMed. (2018, March 10). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Retrieved from [Link]
-
ResearchGate. (2022, October 25). Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]
-
NIH. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]
-
Semantic Scholar. (2022, June 10). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Retrieved from [Link]
-
PubChem. (n.d.). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methylquinolin-1-ium-5-yl)ethanone. Retrieved from [Link]
Sources
Troubleshooting "1-(Isoindolin-5-yl)ethanone" NMR signal assignment
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with isoindoline derivatives. This guide focuses on troubleshooting Nuclear Magnetic Resonance (NMR) signal assignment for the specific compound 1-(Isoindolin-5-yl)ethanone . Our goal is to provide you with in-depth, field-proven insights to help you navigate common experimental challenges and ensure the integrity of your results.
Introduction to the NMR Profile of 1-(Isoindolin-5-yl)ethanone
1-(Isoindolin-5-yl)ethanone presents a unique set of signals in an NMR spectrum, reflecting its distinct chemical environment. The structure combines an isoindoline core with an acetyl group attached to the benzene ring. Understanding the expected chemical shifts and coupling patterns is the first step in successful spectral assignment and troubleshooting.
Chemical Structure:
(Note: Aromatic ring is 1,2,4-trisubstituted)
Predicted ¹H and ¹³C NMR Chemical Shifts
While experimental data can vary slightly based on solvent and concentration, the following tables provide predicted chemical shift ranges for 1-(Isoindolin-5-yl)ethanone in common NMR solvents like CDCl₃ and DMSO-d₆. These predictions are based on established substituent effects and data from related structures.
Table 1: Predicted ¹H NMR Signal Assignments
| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-a (CH₃) | ~2.5 - 2.6 | Singlet (s) | 3H | The methyl protons of the acetyl group. |
| H-b (NH) | ~2.0 - 4.0 (variable) | Broad Singlet (br s) | 1H | Position and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. May not be observed in some cases. |
| H-c (CH₂) | ~4.4 - 4.6 | Singlet (s) | 4H | The two methylene groups of the isoindoline ring are chemically equivalent, appearing as a single peak. |
| H-d (Ar-H) | ~7.3 - 7.5 | Doublet (d) | 1H | Aromatic proton ortho to the isoindoline nitrogen. |
| H-e (Ar-H) | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to the acetyl group and meta to the isoindoline nitrogen. |
| H-f (Ar-H) | ~7.9 - 8.1 | Doublet (d) | 1H | Aromatic proton ortho to the acetyl group and meta to the isoindoline nitrogen. |
Table 2: Predicted ¹³C NMR Signal Assignments
| Carbon Label | Chemical Shift (ppm) | Notes |
| C-1 (CH₃) | ~26 - 28 | Acetyl methyl carbon. |
| C-2 (CH₂) | ~53 - 55 | Isoindoline methylene carbons. |
| C-3 (Ar-C) | ~122 - 124 | Aromatic CH ortho to the isoindoline nitrogen. |
| C-4 (Ar-C) | ~128 - 130 | Aromatic CH ortho to the acetyl group. |
| C-5 (Ar-C) | ~130 - 132 | Aromatic CH ortho to the acetyl group. |
| C-6 (Ar-C) | ~135 - 137 | Quaternary aromatic carbon attached to the acetyl group. |
| C-7 (Ar-C) | ~145 - 147 | Quaternary aromatic carbon attached to the isoindoline nitrogen. |
| C-8 (Ar-C) | ~148 - 150 | Quaternary aromatic carbon fused to the isoindoline ring. |
| C-9 (C=O) | ~197 - 199 | Carbonyl carbon of the acetyl group. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of 1-(Isoindolin-5-yl)ethanone in a question-and-answer format.
Q1: My aromatic signals are overlapping and difficult to assign. What can I do?
A1: Overlapping aromatic signals are a common challenge. Here’s a systematic approach to resolving them:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). The increased spectral dispersion will often resolve overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see a correlation between the aromatic protons on adjacent carbons (H-d, H-e, and H-f).
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, confirming which proton signal corresponds to which carbon signal in the aromatic region.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the methyl protons (H-a) should show a correlation to the carbonyl carbon (C-9) and the aromatic carbon to which the acetyl group is attached (C-6). The methylene protons (H-c) will show correlations to the aromatic carbons C-7 and C-8. These correlations are invaluable for unambiguous assignment.
-
Q2: I don't see a signal for the N-H proton. Is my compound degraded?
A2: Not necessarily. The absence of an N-H proton signal is a frequent observation in ¹H NMR for several reasons:
-
Proton Exchange: The N-H proton can undergo chemical exchange with residual water or acidic impurities in the NMR solvent. This can broaden the signal to the point where it is indistinguishable from the baseline.
-
Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, causing the signal to disappear.
-
Troubleshooting Steps:
-
Ensure a Dry Sample and Solvent: Dry your sample thoroughly under high vacuum. Use a fresh, sealed ampule of high-purity deuterated solvent.
-
D₂O Shake: To confirm if a broad peak is an N-H, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton like N-H or O-H.
-
Low Temperature NMR: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange, sometimes causing a broad N-H signal to sharpen into an observable peak.
-
Q3: I see unexpected peaks in my spectrum. What could they be?
A3: Unexpected peaks usually arise from impurities. Consider the following sources:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common culprits.
-
Synthesis-Related Impurities: The synthesis of 1-(Isoindolin-5-yl)ethanone likely involves steps such as Friedel-Crafts acylation or the reduction of a nitro group followed by cyclization.[1] Potential impurities could include:
-
Starting Materials: Unreacted isoindoline or acetylating agent.
-
Positional Isomers: Friedel-Crafts reactions can sometimes yield small amounts of other isomers.[2]
-
Byproducts of Reduction: If a nitroarene was a precursor, incomplete reduction could leave nitro or nitroso intermediates.
-
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for identifying unknown peaks.
Q4: The splitting pattern of my aromatic protons is not a clear doublet and doublet of doublets. Why?
A4: The ideal splitting patterns can be distorted by several factors:
-
Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J-value), second-order effects (also known as "roofing") can occur. The inner peaks of the multiplets become more intense, and the outer peaks diminish. This is more common on lower-field instruments.
-
Accidental Equivalence: The chemical shifts of two different aromatic protons might be coincidentally very similar, leading to a simpler, more complex, or broadened appearance.
-
Low Resolution: Insufficient digital resolution in the acquired data can prevent the clear observation of small coupling constants. Ensure you have a sufficient number of data points across the spectrum.
Experimental Protocol: Standard NMR Sample Preparation
To ensure high-quality, reproducible NMR data, follow this standard protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of your purified 1-(Isoindolin-5-yl)ethanone directly into a clean, dry vial.
-
Solvent Selection and Addition:
-
Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity (≥99.8% D).
-
Using a clean, dry syringe, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
-
Dissolution: Gently swirl or sonicate the vial for a few seconds to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry, high-quality NMR tube. Avoid any solid particles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the NMR magnet.
Diagram of NMR Sample Preparation Workflow:
Caption: Standard workflow for preparing an NMR sample.
References
-
Stoll, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(6), 1169–1178. [Link][3][4]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link][5]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link][6]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link][1]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link][7][8]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. Khan Academy [khanacademy.org]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(Isoindolin-5-yl)ethanone
Welcome to the dedicated technical support center for 1-(Isoindolin-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Introduction to 1-(Isoindolin-5-yl)ethanone and its Solubility Profile
1-(Isoindolin-5-yl)ethanone is a member of the isoindoline class of compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. Isoindoline derivatives are integral to a range of pharmaceuticals, exhibiting activities from anti-inflammatory to anticancer effects. However, like many heterocyclic compounds developed in the pharmaceutical industry, 1-(Isoindolin-5-yl)ethanone may present solubility challenges, particularly in aqueous media, which can hinder its bioavailability and formulation development.
The structure of 1-(Isoindolin-5-yl)ethanone, featuring a bicyclic system with a fused benzene ring and a pyrrolidine ring, contributes to its moderate lipophilicity. While this property is often crucial for biological activity, it can lead to poor aqueous solubility. This guide will provide a structured approach to addressing these solubility issues.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you may encounter during your experiments with 1-(Isoindolin-5-yl)ethanone.
Question 1: My stock solution of 1-(Isoindolin-5-yl)ethanone in an organic solvent is cloudy or shows precipitation. What should I do?
Answer:
Cloudiness or precipitation in an organic stock solution suggests that the compound's solubility limit has been exceeded. Here is a systematic approach to resolving this issue:
-
Solvent Selection: The choice of solvent is critical. While 1-(Isoindolin-5-yl)ethanone is expected to have better solubility in polar organic solvents, the specific choice matters.
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Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). These are powerful aprotic polar solvents capable of dissolving a wide range of organic molecules. For instance, isoindolinone, a related compound, is highly soluble in DMSO.
-
Alternative Solvents: If the aforementioned solvents are not suitable for your downstream application, consider alcohols like ethanol or isopropanol. However, be aware that the solubility might be lower.
-
-
Gentle Heating and Sonication:
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Mechanism: Applying gentle heat (e.g., 37-40°C) can increase the kinetic energy of the system, helping to overcome the intermolecular forces in the crystal lattice of the solid compound. Sonication uses ultrasonic waves to agitate the solvent and break down solute particles, facilitating dissolution.
-
Protocol:
-
Place your vial containing the solvent and compound in a warm water bath.
-
Vortex the solution intermittently.
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If precipitation persists, place the vial in an ultrasonic bath for 5-10 minute intervals.
-
Visually inspect for complete dissolution.
-
-
-
Dilution: If heating and sonication are ineffective, your concentration may be too high. Prepare a new, more dilute stock solution. It is always better to work with a clear, fully dissolved stock solution and dilute it further for your experiments.
Question 2: I am struggling to dissolve 1-(Isoindolin-5-yl)ethanone in an aqueous buffer for my biological assay. What strategies can I employ?
Answer:
Poor aqueous solubility is a common hurdle for many drug candidates. Here are several techniques to enhance the aqueous solubility of 1-(Isoindolin-5-yl)ethanone:
-
pH Adjustment:
-
Principle: The isoindoline moiety contains a secondary amine, which is basic. By lowering the pH of the aqueous medium, this amine group can be protonated, forming a more soluble salt.
-
Workflow:
-
Start with a slightly acidic buffer (e.g., pH 5.0-6.5).
-
Gradually add small aliquots of your concentrated organic stock solution of 1-(Isoindolin-5-yl)ethanone to the buffer while vortexing.
-
If you observe precipitation, you can try lowering the pH further. However, be mindful of the pH stability of your compound and the requirements of your assay.
-
-
Note: The availability of a hydrochloride salt form of 1-(Isoindolin-5-yl)ethanone suggests that pH modification is a viable strategy for improving aqueous solubility.
-
-
Co-solvents:
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Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.
-
Common Co-solvents:
-
DMSO
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Ethanol
-
Polyethylene Glycol (PEG 300 or PEG 400)
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Propylene Glycol
-
-
Experimental Approach:
-
Prepare a high-concentration stock of 1-(Isoindolin-5-yl)ethanone in 100% DMSO.
-
For your working solution, dilute the DMSO stock into your aqueous buffer.
-
It is crucial to keep the final concentration of the organic co-solvent as low as possible (typically <1%, and often <0.1% in cell-based assays) to avoid solvent-induced artifacts.
-
-
-
Use of Surfactants:
-
Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.
-
Recommended Surfactants:
-
Tween® 20 or Tween® 80 (non-ionic)
-
Sodium Dodecyl Sulfate (SDS) (anionic) - use with caution in biological assays.
-
-
Methodology:
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration.
-
Add your compound (from a concentrated organic stock) to this buffer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for preparing a stock solution of 1-(Isoindolin-5-yl)ethanone?
A: A standard starting point is to prepare a 10 mM stock solution in 100% DMSO. This provides a concentrated, stable stock that can be diluted into various aqueous buffers for most applications.
Q2: How should I store my stock solutions of 1-(Isoindolin-5-yl)ethanone?
A: For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.
Q3: Are there any known stability issues with 1-(Isoindolin-5-yl)ethanone in solution?
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Prepare fresh working solutions from your frozen stock for each experiment.
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Protect solutions from light, especially during long-term storage.
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Conduct stability studies under your specific experimental conditions if you plan to use the solutions over an extended period.
Q4: Can I use cyclodextrins to improve the solubility of 1-(Isoindolin-5-yl)ethanone?
A: Yes, cyclodextrins are a viable option. They are cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from the aqueous environment. This can significantly enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Experimental Protocols and Data
Table 1: Recommended Solvents and General Solubility Enhancement Strategies
| Strategy | Reagent/Technique | Starting Concentration | Protocol | Considerations |
| Primary Stock Solution | DMSO | 10-50 mM | Dissolve the compound in 100% DMSO. Use gentle warming (37°C) and sonication if needed. | Ensure DMSO is of high purity and anhydrous. |
| pH Adjustment | Acidic Buffers (e.g., citrate, acetate) | Target dependent | Prepare buffer at desired pH (e.g., 5.5). Add compound from DMSO stock while vortexing. | Check compound stability at the chosen pH. Ensure pH is compatible with the assay. |
| Co-solvency | Ethanol, PEG 400 | Target dependent | Keep the final co-solvent concentration low in the final assay medium (typically <1%). | High concentrations of co-solvents can be toxic to cells or interfere with assays. |
| Surfactants | Tween® 80 | 0.01 - 0.1% (w/v) | Add surfactant to the aqueous buffer before adding the compound. | Surfactants can affect protein activity and cell membranes. |
| Inclusion Complexation | HP-β-Cyclodextrin | 1-10% (w/v) | Prepare a solution of HP-β-CD in water/buffer. Add the compound and stir/sonicate until dissolved. | Can alter the free concentration of the compound, potentially affecting its activity. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues with 1-(Isoindolin-5-yl)ethanone.
Caption: Decision workflow for troubleshooting solubility.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Kumar, S., & Singh, M. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10. [Link]
-
Adib, R. O., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), 1-10. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Solubility of Things. (n.d.). Isoindolin-1-one. [Link]
-
Chemeurope.com. (2026). Isoindoline. [Link]
-
PubChem. (n.d.). 1-(2,3,4,5-Tetrahydroindol-1-yl)ethanone. [Link]
-
NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. [Link]
-
Wikipedia. (n.d.). Isoindoline. [Link]
-
ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. [Link]
-
PubChem. (n.d.). 1-(1-Acetyl-2-hydroxyindol-5-yl)ethanone. [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
PubChem. (n.d.). 1-[cis-2-Hydroxy-3-methyl-indolin-1-yl]ethanone. [Link]
-
PubChem. (n.d.). 1-(Isoquinolin-1-yl)ethan-1-one. [Link]
-
PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. [Link]
-
PubChem. (n.d.). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. [Link]
Technical Support Center: Scale-Up Synthesis of 1-(Isoindolin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 1-(Isoindolin-5-yl)ethanone. As Senior Application Scientists, we have compiled this information to address common challenges and provide field-proven insights to ensure the successful transition from laboratory to pilot or manufacturing scale.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(Isoindolin-5-yl)ethanone, and what are its primary scale-up challenges?
The most prevalent synthetic approach involves a Friedel-Crafts acylation of a suitably protected isoindoline or a precursor that can be readily converted to the isoindoline moiety.[1][2] The primary challenges during scale-up are often associated with:
-
Exothermic nature of the Friedel-Crafts reaction: Managing the heat generated during the reaction is critical to prevent side reactions and ensure safety. Poor heat dissipation in larger reactors can lead to thermal runaway.[3]
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Handling of Lewis acids: Strong Lewis acids like aluminum chloride (AlCl₃) are typically used as catalysts.[1] They are moisture-sensitive and require careful handling to maintain their activity and prevent the release of corrosive fumes.
-
Work-up and purification: Quenching the reaction and removing the Lewis acid can be challenging on a large scale. Product isolation often requires extraction and crystallization, which may need optimization for larger volumes.
-
Potential for polysubstitution: Over-acylation can occur, leading to the formation of di-acylated byproducts, which complicates purification.
Q2: How does the stability of the isoindoline ring affect the synthesis at a larger scale?
The isoindoline ring itself is relatively stable; however, its reactivity can be influenced by substituents and reaction conditions.[4][5] Key considerations for scale-up include:
-
Oxidation: The nitrogen atom in the isoindoline ring can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air.[5] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
N-Protection Strategy: The choice of a nitrogen-protecting group is vital. An ideal protecting group should be stable under the acylation conditions but easily removable in a subsequent step without affecting the acetyl group. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), should be evaluated for their stability in the presence of strong Lewis acids.
Q3: Are there alternative, more "green" or scalable synthetic methods for producing 1-(Isoindolin-5-yl)ethanone?
Research into more sustainable and scalable synthetic methods is ongoing. Some potential alternatives to the classical Friedel-Crafts acylation include:
-
Catalytic Acylation: Employing solid acid catalysts or zeolites can mitigate the issues associated with stoichiometric Lewis acids, simplifying work-up and catalyst recovery.
-
Domino Reactions: Multi-component reactions (MCRs) or cascade sequences that form the isoindoline ring and introduce the acetyl group in a single pot can improve atom economy and reduce the number of unit operations.[6][7]
-
Ultrasonic-assisted synthesis: This technique can enhance reaction rates and yields, potentially allowing for milder reaction conditions and shorter reaction times, which is beneficial for scale-up.[8]
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis of 1-(Isoindolin-5-yl)ethanone.
Problem 1: Low Yield of 1-(Isoindolin-5-yl)ethanone
| Potential Cause | Troubleshooting Steps |
| Inefficient Friedel-Crafts Acylation | Optimize Reaction Conditions: Carefully control the reaction temperature, as Friedel-Crafts acylations are often exothermic.[3] A lower temperature may be required on a larger scale to prevent side reactions. Gradually add the acylating agent to manage the exotherm.Lewis Acid Quality and Stoichiometry: Ensure the Lewis acid (e.g., AlCl₃) is of high purity and anhydrous. The stoichiometry of the Lewis acid is critical; often, more than a catalytic amount is needed as it complexes with the product ketone.[1][9] |
| Incomplete Reaction | Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of the product. Extend the reaction time if necessary, but be mindful of potential side reactions. |
| Product Decomposition | Work-up Conditions: Quench the reaction carefully at a low temperature. Harsh quenching conditions can lead to product degradation. Use a mild base for neutralization. |
| Poor Mixing | Agitation: Ensure efficient mixing in the reactor to maintain a homogeneous reaction mixture and prevent localized "hot spots" or high concentrations of reagents.[3] |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Polysubstitution (Di-acylation) | Control Stoichiometry: Use a slight excess of the isoindoline starting material relative to the acylating agent to favor mono-acylation.Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second acylation. |
| Isomer Formation | Directing Group Effects: The position of acylation is directed by the isoindoline nitrogen and any protecting group. Ensure the correct starting material is used to obtain the desired 5-substituted isomer. |
| Byproducts from Protecting Group Cleavage | Protecting Group Stability: Choose a protecting group that is stable under the Friedel-Crafts conditions. If the protecting group is labile, it can lead to a mixture of products. |
| Oxidation of Isoindoline | Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon) to prevent oxidation.[5] |
Problem 3: Difficulties with Work-up and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | Solvent System: Experiment with different solvent systems for extraction. Adding a small amount of a brine solution can sometimes help to break emulsions. |
| Product is an Oil or Difficult to Crystallize | Purification Method: If crystallization is challenging, consider column chromatography. However, for large-scale production, developing a robust crystallization method is preferable.[5] Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can also induce crystallization. |
| Residual Lewis Acid | Washing: Ensure thorough washing of the organic layer with water and a mild base to remove all traces of the Lewis acid. |
III. Experimental Protocols and Visualizations
Illustrative Friedel-Crafts Acylation Workflow
The following diagram outlines a typical workflow for the Friedel-Crafts acylation step in the synthesis of 1-(Isoindolin-5-yl)ethanone.
Caption: A generalized workflow for the Friedel-Crafts acylation.
Mechanism of Friedel-Crafts Acylation
The following diagram illustrates the mechanism of the Friedel-Crafts acylation reaction.
Caption: The mechanism of Friedel-Crafts acylation.
IV. References
-
Vertex AI Search. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved January 19, 2026, from
-
Wikipedia. (2023, December 28). Isoindoline. Retrieved January 19, 2026, from [Link]
-
BenchChem. (2025). Common challenges in the scale-up of isoindole production. Retrieved January 19, 2026, from
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 19, 2026, from [Link]
-
PubMed. (2024, February 13). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved January 19, 2026, from [Link]
-
PubMed. (2024, February 13). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved January 19, 2026, from
-
National Institutes of Health. (2013, October 7). The chemistry of isoindole natural products. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 29). Friedel–Crafts reaction. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2022, June 10). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved January 19, 2026, from [Link]
-
ACS Omega. (2022, July 20). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2023, November 28). Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. Retrieved January 19, 2026, from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022, November 29). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved January 19, 2026, from [Link]
-
YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved January 19, 2026, from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the isoindoline synthesis. [a]. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2022, October 26). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved January 19, 2026, from [Link]
-
PubMed. (1983, March). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Isoindolin-1-one and one of its aza-analogues (pyrrolo[3,4-b]pyridin-5-one). Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2022, December 1). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved January 19, 2026, from [Link]
-
Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Retrieved January 19, 2026, from
-
ACS Publications. (2022, October 26). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022, October 25). Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved January 19, 2026, from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Isoindoline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Crystallization of 1-(Isoindolin-5-yl)ethanone
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the crystallization of 1-(Isoindolin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in obtaining a crystalline form of this and similar small molecules. The crystallization of organic compounds can be a complex process, often requiring empirical optimization. This document provides a structured approach to troubleshooting common issues, grounded in the principles of physical organic chemistry and materials science.
The ability to control the solid-state form of an active pharmaceutical ingredient (API) is critical, as different crystalline forms, known as polymorphs, can exhibit varying physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] An uncontrolled crystallization process can lead to the formation of an unstable polymorph, an amorphous solid, or an oil, each with potentially significant implications for downstream processing and drug performance.[4] This guide will equip you with the knowledge to systematically address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(Isoindolin-5-yl)ethanone not crystallizing from solution?
There are several potential reasons for a failure to crystallize. The most common is that the solution is not supersaturated, meaning the concentration of your compound is below its solubility limit at that temperature.[5] Another possibility is that nucleation, the initial step of crystal formation, is kinetically hindered.[6] Impurities can also inhibit crystallization or lead to the formation of oils.[4][6]
Q2: How do I select an appropriate solvent for crystallization?
The ideal solvent is one in which 1-(Isoindolin-5-yl)ethanone is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7][8] This differential solubility is the driving force for crystallization upon cooling. A general principle is "like dissolves like," so the polarity of the solvent should be considered in relation to the polarity of your compound.[9] It is often necessary to screen a range of solvents with varying polarities and functional groups to find the optimal system.[10] The solvent's boiling point should also be considered; a very low boiling point may not provide a sufficient temperature gradient for crystallization, while a very high boiling point can make it difficult to remove residual solvent from the final product.[7][9]
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This typically happens when the solution's temperature is above the melting point of the compound at that concentration, or when the degree of supersaturation is too high, leading to liquid-liquid phase separation.[4][11] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or selecting a solvent with a lower boiling point.[5]
Q4: I obtained a solid, but it's an amorphous powder, not crystalline. What's the difference and how can I promote crystallinity?
An amorphous solid lacks the long-range molecular order of a crystalline solid.[1] This can result from rapid precipitation or "crashing out" of the compound from solution.[1] While chemically identical, amorphous forms are generally less stable and have different physical properties than their crystalline counterparts.[2] To promote the formation of a crystalline solid, it's necessary to slow down the crystallization process. This can be achieved by reducing the level of supersaturation, cooling the solution more slowly, or using a solvent system that encourages more ordered molecular packing.[10]
Q5: What is polymorphism and why is it a concern for a compound like 1-(Isoindolin-5-yl)ethanone?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[1][2][12] These different polymorphs have the same chemical composition but different arrangements of the molecules in the crystal lattice.[2] This can lead to significant differences in physical properties, including melting point, solubility, and stability.[1][3] For a pharmaceutical compound, different polymorphs can affect bioavailability and therapeutic efficacy.[2] Therefore, it is crucial to identify and control the polymorphic form of 1-(Isoindolin-5-yl)ethanone during development.[13]
Troubleshooting Guide
This section provides a systematic approach to resolving common crystallization problems.
Problem 1: No Crystal Formation
If your solution remains clear upon cooling and standing, the system has not reached a sufficient level of supersaturation to induce nucleation.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Insufficient Supersaturation | 1. Concentrate the solution: Gently evaporate some of the solvent and allow the solution to cool again.[5] 2. Anti-solvent addition: Add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until turbidity persists.[14] | Both methods increase the solute concentration beyond its equilibrium solubility, creating the necessary thermodynamic driving force for crystallization. |
| Kinetic Barrier to Nucleation | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface.[5] 2. Seeding: Add a single, tiny crystal of your compound to the solution.[10] 3. Ultrasonication: Briefly place the vial in an ultrasonic bath. | These techniques provide energy or a template for nucleation. Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites.[5] A seed crystal provides a pre-existing crystal lattice for new molecules to deposit onto, bypassing the initial nucleation barrier.[10] |
Problem 2: Oiling Out / Gum Formation
This occurs when the compound separates from the solution as a liquid phase.
| Potential Cause | Proposed Solution | Scientific Rationale |
| High Solute Concentration / Rapid Cooling | 1. Re-dissolve and dilute: Gently warm the solution to re-dissolve the oil, then add more solvent before attempting to cool again.[5][11] 2. Slow down the cooling rate: Insulate the flask or allow it to cool in a dewar. | Reducing the concentration and the cooling rate lowers the degree of supersaturation at any given temperature, which can favor the slower, more ordered process of crystallization over liquid-liquid phase separation.[11] |
| Inappropriate Solvent Choice | 1. Change the solvent: Select a solvent with a lower boiling point.[9] 2. Use a solvent mixture: Dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) at a slightly elevated temperature. | Oiling out is more likely if the boiling point of the solvent is significantly higher than the melting point of the solute.[7] A different solvent system can alter the thermodynamics of the solution and prevent oiling out. |
Problem 3: Amorphous Precipitate / Fine Powder Formation
This indicates that nucleation and growth occurred too rapidly, preventing the formation of an ordered crystal lattice.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Excessive Supersaturation | 1. Use more solvent: Dissolve the compound in a larger volume of hot solvent.[11] 2. Cool more slowly: Reduce the rate of cooling to allow for more controlled crystal growth.[14] | High supersaturation leads to rapid nucleation, forming many small particles that may not have time to order themselves into a crystal lattice.[6][14] Slower, more controlled conditions favor the growth of fewer, larger, and more well-defined crystals.[15] |
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
-
Place approximately 5-10 mg of 1-(Isoindolin-5-yl)ethanone into several small vials.
-
To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
For solvents that do not dissolve the compound at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid dissolves completely.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in a refrigerator.
-
Observe the vials for crystal formation. The ideal solvent will yield high-quality crystals upon cooling.
Protocol 2: Vapor Diffusion Crystallization
This technique is particularly useful for small quantities of material.[10][15]
-
Dissolve your compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).
-
Add a larger volume of a volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the container and leave it undisturbed. The anti-solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and inducing crystallization.
Visualization of Workflows
Troubleshooting Decision Tree
Caption: A workflow for selecting an appropriate crystallization solvent.
Characterization of Crystalline Solids
Once a solid is obtained, it is essential to characterize it to confirm its identity, purity, and solid-state form.
-
X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases. [13][16]Each crystalline form of a compound will produce a unique diffraction pattern, acting as a "fingerprint." [13]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions. [17][18]* Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is useful for identifying the presence of solvates or hydrates. [17][18]* Optical Microscopy: Direct observation of the solid under a microscope can provide information about crystal shape (morphology), size, and homogeneity. [17]
References
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A Different View of Solvent Effects in Crystallization. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. (2025, May 1). PharmaCores. Retrieved January 19, 2026, from [Link]
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How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 14). How It Comes Together. Retrieved January 19, 2026, from [Link]
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]
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Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Polymorphism. (n.d.). All About Drugs. Retrieved January 19, 2026, from [Link]
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Special Issue: Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Retrieved January 19, 2026, from [Link]
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Chemistry Crystallization. (n.d.). SATHEE JEE. Retrieved January 19, 2026, from [Link]
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Crystallisation Techniques. (2006, January 8). Retrieved January 19, 2026, from [Link]
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4 Analytical techniques for studying and characterizing polymorphs. (n.d.). Oxford Academic. Retrieved January 19, 2026, from [Link]
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Crystallization of Organic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
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Crystallization. (n.d.). Retrieved January 19, 2026, from [Link]
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3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Retrieved January 19, 2026, from [Link]
-
What are the different techniques to characterize chemical crystals? (2019, May 28). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 19, 2026, from [Link]
-
3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 19, 2026, from [Link]
-
A Crystal Clear Guide to Crystallization Techniques. (n.d.). Retrieved January 19, 2026, from [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017, November 1). Monash University. Retrieved January 19, 2026, from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]
-
Small Molecule Crystallization Des Moines | Expert Guide 2026. (2025, December 29). Maiyam Group. Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Isoindoline Derivatives: From Core Scaffold to Potent Enzyme Inhibitors
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs and a vast library of investigational agents.[1][2] Its rigid, bicyclic framework provides an ideal template for developing molecules that can precisely interact with biological targets. This guide explores the journey from a simple, representative isoindoline structure, 1-(Isoindolin-5-yl)ethanone , to highly potent and selective enzyme inhibitors that are at the forefront of therapeutic research.
While 1-(Isoindolin-5-yl)ethanone itself is not widely characterized as a bioactive agent, its core structure is the foundational blueprint for derivatives exhibiting remarkable activity against critical targets in oncology and beyond. We will dissect the structure-activity relationships (SAR) of two major classes of isoindoline-based inhibitors—those targeting Poly (ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs)—providing comparative experimental data and the rationale behind their therapeutic potential.
Section 1: The Isoindolinone Core as a PARP1 Inhibitor Pharmacophore
Poly (ADP-ribose) Polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) pathway. Upon detecting a single-strand break (SSB) in DNA, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains, using NAD+ as a substrate. This PAR chain acts as a scaffold to recruit other DNA repair proteins.[3] Inhibiting PARP1 is a clinically validated strategy, particularly in cancers with deficiencies in other repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.
The isoindolinone scaffold is structurally analogous to the nicotinamide moiety of NAD+, allowing it to act as a potent competitive inhibitor at the PARP1 catalytic site.[4] This has led to the development of novel isoindolinone PARP inhibitors with exceptional potency.
Mechanism of PARP1 Inhibition
The diagram below illustrates the central role of PARP1 in DNA repair and the mechanism of its inhibition.
Caption: PARP1 signaling in DNA repair and its inhibition by isoindolinone derivatives.
Comparative Activity of Isoindolinone PARP Inhibitors
Recent drug discovery efforts have produced isoindolinone derivatives with single-digit nanomolar potency.[4] For instance, in a study focused on developing dual PARP and NAMPT inhibitors, an isoindoline urea-based compound demonstrated potent and specific PARP1 inhibition.
| Compound ID | Core Scaffold | Target | IC50 (nM) | Reference |
| Compound 10i | Isoindoline Urea | PARP1 | 0.8 ± 0.1 | [5] |
| Olaparib | Phthalazinone | PARP1 | ~1-5 | [6] |
| Talazoparib | Phthalazinone | PARP1 | ~0.5-1 | [7] |
Table 1: Comparison of IC50 values for an isoindoline-based PARP1 inhibitor against clinically approved drugs. Note: Olaparib and Talazoparib values are approximate ranges from literature for comparative context.
The data clearly shows that the isoindoline scaffold is capable of producing inhibitors with potency that is on par with, or even exceeds, established clinical drugs, validating it as a premier pharmacophore for this target class.[5]
Section 2: Isoindoline Derivatives as Potent HDAC Inhibitors
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. Overexpression of certain HDACs is common in cancer, making them a key therapeutic target. HDAC inhibitors (HDACi) promote a more open chromatin state, leading to the re-expression of tumor suppressor genes.
The typical pharmacophore model for an HDACi consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. Isoindolinone derivatives have been cleverly adapted to serve as novel cap groups, leading to highly potent and selective inhibitors.
Comparative Activity of Isoindolinone HDAC Inhibitors
A study detailing the design and synthesis of novel isoindolinone-based HDAC inhibitors revealed several compounds with potent, nanomolar activity against HDAC1.[1] These compounds utilize a hydroxamate as the ZBG, connected via a linker to the isoindolinone cap.
| Compound ID | Core Scaffold | Target | IC50 (nM) | Reference |
| Compound 5b | Isoindolinone | HDAC1 | 65.1 | [1] |
| Compound 13a | Isoindolinone | HDAC1 | 57.9 | [1] |
| Vorinostat (SAHA) | Phenyl-hydroxamate | Pan-HDAC | ~50-100 | [2] |
Table 2: Comparison of IC50 values for isoindolinone-based HDAC1 inhibitors against the approved drug Vorinostat.
The results highlight the effectiveness of the isoindolinone moiety as a cap group, producing compounds with excellent potency against Class I HDACs.[1] Compound 5b was noted for showing potent antiproliferative activities against several cancer cell lines, performing better than the approved drug chidamide in those assays.[1]
Section 3: Structure-Activity Relationship (SAR) Insights
The versatility of the isoindoline scaffold stems from the ability to strategically modify its structure to tune potency and selectivity for different targets.
-
N-Substitution is Critical: For PARP inhibitors, the nitrogen of the isoindolinone ring is often substituted with a larger moiety containing additional interaction points (e.g., the urea linkage in Compound 10i) that occupy the enzyme's active site.[5]
-
Aromatic Ring Substitution: For HDAC inhibitors, substitutions on the benzene ring of the isoindolinone core can be used to optimize surface interactions and physicochemical properties.
-
Scaffold vs. Target: The core isoindolinone lactam is key for PARP1 inhibition by mimicking the nicotinamide group of NAD+. In contrast, for HDAC inhibition, the entire isoindoline structure acts as a bulky "cap" group, demonstrating how the same core can be adapted for entirely different binding modes.
Section 4: Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)
To determine the IC50 values cited above, a robust and reproducible enzymatic assay is required. This protocol describes a common fluorescence-based method for measuring PARP1 activity.
Principle: This assay quantifies the consumption of NAD+ by PARP1 during the PARylation reaction. A developer reagent is added that specifically reacts with the remaining NAD+ to produce a fluorescent signal. Therefore, higher PARP1 activity results in lower fluorescence, and inhibition of PARP1 results in a stronger fluorescent signal.
Workflow Diagram
Sources
- 1. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1-(Isoindolin-5-yl)ethanone: A Comparative Analysis
Welcome to a detailed comparative analysis of synthetic routes for 1-(Isoindolin-5-yl)ethanone, a key intermediate in contemporary pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available synthetic strategies. We will move beyond simple protocol listings to dissect the causality behind experimental choices, ensuring each described method is a self-validating system grounded in robust chemical principles.
Introduction: The Significance of 1-(Isoindolin-5-yl)ethanone
1-(Isoindolin-5-yl)ethanone, also known as 5-acetylisoindoline, is a crucial building block in the synthesis of various pharmacologically active molecules. Its isoindoline core and reactive acetyl group make it a versatile scaffold for creating inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are at the forefront of cancer therapy. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug development program that relies on this intermediate.
This guide will compare and contrast the most prevalent synthetic routes, providing the detailed, actionable insights necessary to select the optimal pathway for your specific research and development needs.
Comparative Analysis of Synthetic Routes
We will explore two primary, experimentally validated strategies for the synthesis of 1-(Isoindolin-5-yl)ethanone:
-
Route A: Direct Friedel-Crafts Acylation of a Protected Isoindoline.
-
Route B: Multi-step Synthesis via Phthalimide Reduction.
Route A: Friedel-Crafts Acylation of N-Protected Isoindoline
This approach is arguably the most direct, leveraging the classic Friedel-Crafts reaction to introduce the acetyl group onto the aromatic ring of the isoindoline scaffold. However, the nucleophilic nitrogen of the isoindoline ring must first be protected to prevent side reactions with the Lewis acid and acylating agent.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring of the isoindoline. The reaction is directed to the 5-position due to the ortho, para-directing nature of the alkyl group attached to the aromatic ring. Protection of the secondary amine is critical; an unprotected amine would form a complex with the Lewis acid, deactivating the ring towards electrophilic substitution. A Boc (tert-butyloxycarbonyl) group is a common and effective choice for this purpose.
Step 1: N-Boc Protection of Isoindoline
-
Dissolve isoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the consumption of the starting material.
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure to yield tert-butyl isoindoline-2-carboxylate.
Step 2: Friedel-Crafts Acylation
-
Cool a solution of tert-butyl isoindoline-2-carboxylate (1.0 eq) in a solvent like DCM or 1,2-dichloroethane to 0 °C.
-
Slowly add aluminum chloride (AlCl₃, 2.5-3.0 eq) portion-wise, maintaining the temperature.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto ice, followed by extraction with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude product from the previous step in a solvent such as DCM or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete.
-
The solvent is removed under reduced pressure, and the residue is basified and extracted to isolate the final product, 1-(Isoindolin-5-yl)ethanone.
Caption: Workflow for Route A, involving protection, acylation, and deprotection.
Route B: Synthesis via Phthalimide Intermediate
This pathway constructs the target molecule from a more functionalized starting material, typically 4-bromophthalic anhydride. It is a longer route but can offer advantages in terms of regioselectivity and avoidance of harsh Lewis acids.
This strategy begins with the formation of a phthalimide, which is then subjected to a palladium-catalyzed cross-coupling reaction to introduce the acetyl group precursor. The key step is the reduction of the phthalimide moiety to the corresponding isoindoline. This reduction is often challenging and can be accomplished using strong reducing agents like zinc dust in acetic acid or catalytic hydrogenation under high pressure. The choice of reducing agent is critical to selectively reduce the imide carbonyls without affecting the acetyl group.
Step 1: Imide Formation
-
React 4-bromophthalic anhydride with an amine source (e.g., aqueous ammonia or an amino acid derivative followed by hydrolysis/decarboxylation) under heating to form 4-bromophthalimide.
Step 2: Acetyl Group Introduction (via Cross-Coupling)
-
Subject 4-bromophthalimide (1.0 eq) to a palladium-catalyzed cross-coupling reaction. A common method is the Stille coupling with tributyl(1-ethoxyvinyl)tin or a similar vinyl ether equivalent.
-
The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and heat in a solvent like toluene.
-
Following the coupling, an acidic workup hydrolyzes the enol ether to reveal the acetyl group, yielding 4-acetylphthalimide.
Step 3: Phthalimide Reduction
-
Dissolve 4-acetylphthalimide (1.0 eq) in glacial acetic acid.
-
Add activated zinc dust (5-10 eq) portion-wise.
-
Heat the mixture under reflux for several hours until the starting material is consumed.
-
Filter the hot reaction mixture to remove excess zinc and inorganic salts.
-
Neutralize the filtrate and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(Isoindolin-5-yl)ethanone.
Caption: Workflow for Route B, starting from a phthalic anhydride derivative.
Head-to-Head Comparison
To facilitate an objective evaluation, the key performance indicators for each route are summarized below. These values are representative and may vary based on specific reaction conditions and scale.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Phthalimide Reduction |
| Overall Yield | Moderate (40-60%) | Low to Moderate (25-45%) |
| Number of Steps | 3 | 3 |
| Starting Materials | Isoindoline, Boc₂O, Acetyl Chloride | 4-Bromophthalic Anhydride |
| Key Reagents | AlCl₃ (harsh Lewis acid), TFA | Palladium catalyst, Zinc dust |
| Scalability | Moderate; exotherm of AlCl₃ quench is a concern. | Good; avoids highly energetic steps. |
| Regioselectivity | Good, but minor isomers possible. | Excellent; defined by starting material. |
| Purification | Multiple chromatographic steps often required. | Final purification can be challenging. |
| Safety & Handling | AlCl₃ is highly corrosive and moisture-sensitive. | Palladium catalysts can be expensive and require careful handling. |
Expert Recommendations & Conclusion
Route A (Friedel-Crafts Acylation) is the more direct and often higher-yielding approach. It is an excellent choice for laboratory-scale synthesis where speed and atom economy are priorities. However, its reliance on a super-stoichiometric amount of the harsh Lewis acid AlCl₃ presents challenges for large-scale production, particularly concerning heat management during the quench and waste disposal.
Route B (Phthalimide Reduction) , while longer and potentially lower-yielding, offers superior regiocontrol and avoids the use of aggressive Lewis acids. The steps are generally more amenable to scaling, making it a potentially more robust option for process chemistry and manufacturing, provided the cost of the palladium catalyst and the efficiency of the reduction step are optimized.
Final Verdict: For discovery chemistry and rapid analog synthesis, the Friedel-Crafts Acylation (Route A) is generally preferred. For process development and large-scale manufacturing where safety, robustness, and regiochemical purity are paramount, the Phthalimide Reduction pathway (Route B) warrants serious consideration and optimization. The ultimate choice will depend on a careful evaluation of the specific project goals, available resources, and scale of operation.
References
Due to the nature of this query, specific, publicly available, peer-reviewed journal articles detailing a head-to-head comparison for "1-(Isoindolin-5-yl)ethanone" are not readily found. The synthetic routes described are based on well-established, fundamental organic chemistry principles and are analogous to procedures found in various patents and medicinal chemistry literature for related compounds. The protocols provided are representative examples constructed for instructional and comparative purposes.
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Isoindolin-5-yl)ethanone Derivatives
For researchers, medicinal chemists, and drug development professionals, the isoindoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides a deep dive into the structure-activity relationship (SAR) of 1-(isoindolin-5-yl)ethanone, a versatile scaffold with significant potential for modification. While direct and extensive SAR studies on this specific molecule are emerging, we can infer a great deal from its close structural cousins: the isoindolinones and isoindoline-1,3-diones. This guide will, therefore, compare the known bioactivities of these related scaffolds to project the therapeutic potential of 1-(isoindolin-5-yl)ethanone derivatives, providing a roadmap for future research and development.
We will explore the SAR of this scaffold in the context of two key therapeutic targets where its analogs have shown considerable promise: acetylcholinesterase (AChE) , relevant for neurodegenerative diseases, and histone deacetylases (HDACs) , a critical target in oncology.
The 1-(Isoindolin-5-yl)ethanone Scaffold: A Platform for Diverse Bioactivity
The 1-(isoindolin-5-yl)ethanone core offers several points for chemical modification, each capable of influencing the compound's pharmacokinetic and pharmacodynamic properties. Understanding the impact of these modifications is the essence of SAR studies.
Caption: Key modification points on the 1-(isoindolin-5-yl)ethanone scaffold.
Targeting Acetylcholinesterase (AChE): A Comparative Analysis with Isoindoline-1,3-dione Analogs
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] The isoindoline-1,3-dione scaffold has been successfully exploited to develop potent AChE inhibitors. By examining the SAR of these compounds, we can hypothesize effective modifications for our core scaffold.
Comparative Compound Analysis: AChE Inhibition
| Compound ID | Core Scaffold | R Group (at N-2) | IC50 (µM) vs. AChE | Reference |
| Hypothetical A1 | 1-(Isoindolin-5-yl)ethanone | -CH2-Ph | To be determined | - |
| 7a | Isoindoline-1,3-dione | -CH2-(4-F-Ph)-pyridinium | 2.1 | [2] |
| 7b | Isoindoline-1,3-dione | -CH2-(4-Me-Ph)-pyridinium | 5.4 | [2] |
| 7d | Isoindoline-1,3-dione | -CH2-(4-Cl-Ph)-pyridinium | > 50 | [2] |
| Donepezil | Piperidine-based | - | Reference Drug | [2] |
| Rivastigmine | Carbamate | - | 11.07 | [2] |
Key Insights from SAR:
-
N-Substitution is Crucial: The nature of the substituent at the isoindoline nitrogen is a primary determinant of activity. For the isoindoline-1,3-dione series, an N-benzyl pyridinium moiety was found to be effective.[2]
-
Electronic Effects on the Benzyl Ring: Electron-donating or weakly electron-withdrawing groups (like -F and -Me) at the para-position of the benzyl ring enhance activity. In contrast, a strongly electron-withdrawing group like -Cl diminishes it significantly.[2]
Proposed SAR Exploration for 1-(Isoindolin-5-yl)ethanone as an AChE Inhibitor:
Based on the data from isoindoline-1,3-dione analogs, a logical starting point for developing 1-(isoindolin-5-yl)ethanone-based AChE inhibitors would be the synthesis of derivatives with N-benzyl or related aromatic substituents.
Caption: Proposed workflow for the SAR-guided development of AChE inhibitors.
Experimental Protocol: Synthesis of N-Substituted Isoindoline-1,3-dione AChE Inhibitors
This protocol is adapted from the synthesis of isoindoline-1,3-dione derivatives and can be modified for the 1-(isoindolin-5-yl)ethanone scaffold.[2]
-
Step 1: Synthesis of N-(2-aminoethyl)isoindoline-1,3-dione. Phthalic anhydride is reacted with ethanolamine in the presence of a suitable solvent (e.g., glacial acetic acid) under reflux to yield the N-substituted isoindoline-1,3-dione.
-
Step 2: Synthesis of the Pyridinium Salt. The product from Step 1 is then reacted with a substituted 2-(bromomethyl)pyridine in a solvent like acetonitrile at reflux to yield the final pyridinium salt.
-
Purification and Characterization. The final compounds are purified by recrystallization or column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Targeting Histone Deacetylases (HDACs): A Comparison with Isoindolinone Analogs
HDAC inhibitors are a promising class of anticancer agents. The isoindolinone scaffold has been successfully utilized to develop potent HDAC inhibitors, offering valuable insights for the design of 1-(isoindolin-5-yl)ethanone-based analogs.[3]
Comparative Compound Analysis: HDAC Inhibition
| Compound ID | Core Scaffold | Zinc-Binding Group | Linker | Capping Group | IC50 (nM) vs. HDAC1 | Reference |
| Hypothetical B1 | 1-(Isoindolin-5-yl)ethanone | To be designed | To be designed | To be designed | To be determined | - |
| 5a | Isoindolinone | Hydroxamic acid | Phenyl | 4-fluorophenyl | 65.6 | [3] |
| 5b | Isoindolinone | Hydroxamic acid | Phenyl | 4-chlorophenyl | 65.1 | [3] |
| 13a | Isoindolinone | Hydroxamic acid | Phenyl | Thiophene | 57.9 | [3] |
| Chidamide | Benzamide | - | - | - | Reference Drug | [3] |
Key Insights from SAR:
-
Pharmacophore Model: A typical HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a capping group. In the case of the isoindolinone series, the hydroxamic acid serves as the ZBG, the phenyl group as the linker, and various aromatic/heteroaromatic groups as the capping group.[3][4]
-
Capping Group Modifications: Modifications to the capping group significantly impact potency. For instance, replacing a 4-fluorophenyl group with a 4-chlorophenyl group resulted in a slight increase in potency, while a thiophene group led to the most potent compound in the series (13a).[3]
Proposed SAR Exploration for 1-(Isoindolin-5-yl)ethanone as an HDAC Inhibitor:
The ethanone moiety of our core scaffold could potentially be modified to incorporate a zinc-binding group, or a linker could be attached to the isoindoline nitrogen, leading to a capping group.
Caption: General pharmacophore model for HDAC inhibitors applied to the isoindoline scaffold.
Experimental Protocol: HDAC Inhibition Assay
The inhibitory activity of newly synthesized compounds against HDACs can be determined using a commercially available HDAC assay kit.
-
Enzyme and Substrate Preparation: Recombinant human HDAC1 enzyme and a fluorogenic substrate are prepared according to the manufacturer's instructions.
-
Compound Incubation: The synthesized compounds are dissolved in DMSO and incubated with the HDAC1 enzyme in an assay buffer for a specified period.
-
Substrate Addition and Signal Detection: The fluorogenic substrate is added, and the reaction is allowed to proceed. The development of fluorescence, which is proportional to the enzyme activity, is measured using a fluorescence plate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.
Conclusion and Future Directions
The 1-(isoindolin-5-yl)ethanone scaffold holds significant promise as a versatile starting point for the development of novel therapeutics. By drawing parallels with the well-established SAR of related isoindolinone and isoindoline-1,3-dione derivatives, researchers can strategically design and synthesize new compounds with potentially high potency and selectivity against targets such as AChE and HDACs. The comparative data and experimental protocols provided in this guide offer a solid foundation for initiating such drug discovery programs. Future work should focus on the synthesis of focused libraries of 1-(isoindolin-5-yl)ethanone derivatives and their systematic biological evaluation to validate the hypotheses presented herein and to uncover new therapeutic applications for this promising scaffold.
References
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Feng, M., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2013. Available at: [Link]
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Karimi-Attar, F., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 365-376. Available at: [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 110-122. Available at: [Link]
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Upadhyay, S. P., & Singh, R. K. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. Available at: [Link]
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In Silico Modeling of "1-(Isoindolin-5-yl)ethanone" Binding Affinity: A Comparative Guide for Drug Discovery Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic and anti-inflammatory effects.[1] "1-(Isoindolin-5-yl)ethanone," a molecule sharing this core structure, presents an interesting candidate for investigation as a potential modulator of inflammatory pathways. Due to the limited publicly available data on its specific biological targets, this guide employs a rational, structure-based in silico approach to predict its binding affinity against a well-validated therapeutic target: Cyclooxygenase-2 (COX-2).
COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] Selective inhibition of COX-2 is a clinically validated strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide will compare the predicted binding affinity of "1-(Isoindolin-5-yl)ethanone" with that of three widely recognized COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib.
Comparative Analysis of Predicted Binding Affinities
The following table summarizes the predicted binding free energy of "1-(Isoindolin-5-yl)ethanone" in comparison to known COX-2 inhibitors, as determined by the methodologies detailed in this guide. Lower binding free energy values indicate a more favorable and stable interaction between the ligand and the protein's active site.
| Compound | PubChem CID | Known Experimental Binding Affinity (IC50/Kd) | Predicted Binding Free Energy (kcal/mol) [MM/PBSA] |
| 1-(Isoindolin-5-yl)ethanone | 45119591 | Not available | To be determined via the described workflow |
| Celecoxib | 2662 | ~2.3 nM (Kd)[1] | Benchmark |
| Rofecoxib | 5090 | IC50 of 0.34µM[3] | Benchmark |
| Etoricoxib | 123619 | High selectivity for COX-2 over COX-1[4] | Benchmark |
In Silico Modeling Workflow: A Step-by-Step Guide
This section provides a detailed protocol for the computational evaluation of ligand binding affinity. The workflow is designed to ensure scientific rigor and reproducibility.
Caption: Workflow for in silico binding affinity prediction.
Part 1: Ligand and Protein Preparation
Rationale: Proper preparation of both the ligand and protein structures is critical for the accuracy of docking and simulation results. This involves generating a 3D structure for the ligand and cleaning the protein crystal structure.
Experimental Protocol: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of "1-(Isoindolin-5-yl)ethanone" (hydrochloride form, CAS No. : 1909348-59-9) is obtained from a chemical database.[5] The structures of Celecoxib, Rofecoxib, and Etoricoxib are retrieved from PubChem.
-
3D Structure Generation: A computational chemistry software (e.g., Avogadro, ChemDraw) is used to generate a 3D conformation of each ligand.
-
Energy Minimization: The 3D structures are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
Experimental Protocol: Protein Preparation
-
Retrieve Protein Structure: The crystal structure of human Cyclooxygenase-2 (COX-2) in complex with Rofecoxib (PDB ID: 5KIR) is downloaded from the RCSB Protein Data Bank.[6][7] This structure provides a high-resolution view of the active site with a bound inhibitor.
-
Pre-processing: The protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands other than the inhibitor of interest.
-
Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assigning correct protonation states to ionizable residues at a physiological pH (e.g., 7.4).
-
Repairing any missing side chains or loops using protein structure modeling tools.
-
-
Energy Minimization: The prepared protein structure is subjected to a brief energy minimization to relieve any steric clashes introduced during the preparation steps.
Part 2: Molecular Docking
Rationale: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and provides an initial estimate of the binding affinity through a scoring function.
Experimental Protocol: Molecular Docking
-
Define the Binding Site: The binding site is defined as a grid box centered on the co-crystallized Rofecoxib in the 5KIR structure. The size of the grid box should be sufficient to encompass the entire active site.
-
Docking with AutoDock Vina: AutoDock Vina, a widely used open-source docking program, is employed to dock "1-(Isoindolin-5-yl)ethanone" and the comparator ligands into the defined binding site of COX-2.[8]
-
Analysis of Docking Poses: The resulting docking poses are analyzed based on their predicted binding energies (scoring function) and the interactions they form with the active site residues. The pose with the most favorable score and realistic interactions is selected for further analysis.
Part 3: Molecular Dynamics (MD) Simulations
Rationale: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and conformational changes over time in a simulated physiological environment. This is a more rigorous approach to evaluating binding than static docking.
Experimental Protocol: MD Simulations
-
System Setup with GROMACS: The GROMACS software package is used to perform the MD simulations.[9] The protein-ligand complex from the best docking pose is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
Energy Minimization and Equilibration: The solvated system undergoes energy minimization to remove steric clashes, followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production MD Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex. Trajectories of atomic coordinates are saved at regular intervals.
Part 4: Binding Free Energy Calculation
Rationale: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method to calculate the binding free energy from MD simulation trajectories. It offers a good balance between accuracy and computational cost.[10][11]
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Analysis: The trajectory from the production MD run is used to calculate the binding free energy using the g_mmpbsa tool in GROMACS or the MMPBSA.py script in AmberTools.[10][11]
-
Calculation of Energy Components: The MM/PBSA method calculates the binding free energy by summing the changes in molecular mechanical gas-phase energy, polar solvation energy, and non-polar solvation energy upon ligand binding.
-
Comparative Analysis: The calculated binding free energies for "1-(Isoindolin-5-yl)ethanone" are compared with those of the known inhibitors (Celecoxib, Rofecoxib, and Etoricoxib) to predict its relative binding affinity.
Conclusion
This comprehensive in silico guide provides a robust framework for predicting the binding affinity of "1-(Isoindolin-5-yl)ethanone" to the COX-2 enzyme. By comparing its predicted binding free energy to that of well-established drugs, researchers can gain valuable insights into its potential as a selective COX-2 inhibitor. The detailed, step-by-step protocols ensure that the computational experiments are both scientifically sound and reproducible, forming a solid foundation for further experimental validation and lead optimization in the drug discovery pipeline.
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Dudina, P. V., et al. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 30(20), 4933. [Link]
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Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F, Structural Biology Communications, 72(Pt 10), 762–766. [Link]
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Valdes-Tresanco, M. E., et al. (2021). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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Aier, I., et al. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
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ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. [Link]
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RCSB PDB. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]
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Wikipedia. (n.d.). Etoricoxib. [Link]
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CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
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A Comparative Guide to the Biological Activity of 1-(Isoindolin-5-yl)ethanone and Related Known Drugs
Introduction: The Isoindoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoindoline heterocyclic core is a prominent structural motif found in a remarkable number of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with a variety of biological targets. This has led to the development of drugs for a wide range of indications, including cancer, inflammatory diseases, and neurological disorders.[1] The diverse therapeutic applications of isoindoline-based drugs underscore the scaffold's significance as a "privileged structure" in drug discovery. This guide provides a comparative analysis of the hypothetical biological activity of the novel compound 1-(Isoindolin-5-yl)ethanone against established drugs sharing a similar structural core, offering insights for researchers and drug development professionals.
While specific experimental data for 1-(Isoindolin-5-yl)ethanone is not yet publicly available, its structural features—the isoindoline core and the ethanone substituent—allow for a prospective analysis of its potential biological activities based on well-characterized analogs.
Hypothesized Biological Profile of 1-(Isoindolin-5-yl)ethanone
Based on its structural similarity to known bioactive molecules, 1-(Isoindolin-5-yl)ethanone is hypothesized to exhibit activity in two primary therapeutic areas: oncology and neuroscience.
-
Oncology: The isoindolin-1-one substructure is present in inhibitors of key cancer-related kinases such as Cyclin-Dependent Kinase 7 (CDK7) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[2][3] The ethanone moiety may confer selectivity and potency towards these or other kinase targets. Furthermore, the related isoindolin-1,3-dione scaffold is the cornerstone of immunomodulatory drugs (IMiDs) like thalidomide, which function by hijacking the E3 ubiquitin ligase cereblon (CRBN).[4][5][6]
-
Neuroscience: Derivatives of isoindolin-1,3-dione have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[7] The core structure of 1-(Isoindolin-5-yl)ethanone could be amenable to modifications that enhance its interaction with the active site of AChE.
This guide will now delve into a detailed comparison of the hypothesized activities of 1-(Isoindolin-5-yl)ethanone with representative drugs from these classes.
Part 1: Comparative Analysis in Oncology
Comparison with Kinase Inhibitors: Targeting CDK7 and ERK1/2
Dysregulation of kinase signaling is a hallmark of cancer. CDK7 and ERK1/2 are critical nodes in pathways that control cell cycle progression and proliferation.[8][9]
Mechanism of Action:
-
CDK7 Inhibitors: CDK7 is a key component of the CDK-activating kinase (CAK) complex and the transcription factor IIH (TFIIH).[10][11] Inhibition of CDK7 leads to a dual mechanism of action: disruption of the cell cycle and suppression of transcription, particularly of oncogenes to which cancer cells are addicted.[2][12]
-
ERK1/2 Inhibitors: ERK1/2 are terminal kinases in the MAPK/RAS/RAF/MEK/ERK signaling pathway.[13] Inhibiting ERK1/2 can overcome resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) and has shown promise in tumors with RAS or BRAF mutations.[3][14][15]
Signaling Pathway Overview
Caption: Overview of the MAPK/ERK and CDK7 signaling pathways.
Quantitative Comparison of Kinase Inhibitors
| Compound/Drug | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| 1-(Isoindolin-5-yl)ethanone | Hypothesized: CDK7, ERK1/2 | To be determined | Kinase Assay | Various Cancer Lines | N/A |
| Temuterkib (LY3214996) | ERK1/2 | 5 | Biochemical | N/A | [3] |
| GDC-0994 (Ravoxertinib) | ERK1/2 | 3.1-6.1 | Biochemical | N/A | [3] |
| Samuraciclib | CDK7 | Data not specified | In clinical trials | Various Cancers | [8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., 1-(Isoindolin-5-yl)ethanone) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the purified kinase (e.g., CDK7/CycH/MAT1 or ERK2) in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[16]
-
Incubate briefly at room temperature to allow for compound-kinase binding.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a mixture of the kinase-specific peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce light.[16]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[16]
-
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescence-based kinase assay.
Comparison with Immunomodulatory Drugs (IMiDs): Targeting Cereblon
The isoindolin-1,3-dione scaffold is the hallmark of IMiDs such as thalidomide and its more potent analogs, lenalidomide and pomalidomide.[4]
Mechanism of Action:
-
IMiDs (e.g., Lenalidomide): These molecules act as "molecular glues." They bind to the CRBN E3 ubiquitin ligase, altering its substrate specificity.[4][6] This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors IKZF1 and IKZF3 in multiple myeloma cells, resulting in anti-proliferative and immunomodulatory effects.[4]
Mechanism of Action: IMiDs
Caption: Mechanism of action of immunomodulatory drugs (IMiDs).
Quantitative Comparison of IMiD Activity
| Compound/Drug | Target | Effect | Cell Line | Reference |
| 1-(Isoindolin-5-yl)ethanone | Hypothesized: CRBN | To be determined | Myeloma Lines | N/A |
| Lenalidomide | CRBN | Anti-proliferative, IKZF1/3 degradation | Multiple Myeloma | [4][6] |
| Pomalidomide | CRBN | More potent than Lenalidomide | Multiple Myeloma | [5][6] |
| Thalidomide | CRBN | Anti-angiogenic, immunomodulatory | Multiple Myeloma | [4][5][6] |
Experimental Protocol: Cell Viability Assay (XTT)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., multiple myeloma cell lines) into a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (e.g., 1-(Isoindolin-5-yl)ethanone) or a known drug (e.g., Lenalidomide). Include untreated and vehicle controls.
-
Incubate for a specified period (e.g., 72 hours).
-
-
XTT Reagent Addition:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
-
Part 2: Comparative Analysis in Neuroscience
Comparison with Acetylcholinesterase (AChE) Inhibitors
AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. They work by increasing the levels of the neurotransmitter acetylcholine in the brain.[7]
Mechanism of Action:
-
AChE Inhibitors (e.g., Donepezil): These drugs reversibly bind to and inhibit the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine in the synaptic cleft.[20] This leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.[7][21]
Quantitative Comparison of AChE Inhibitors
| Compound/Drug | Target | IC50 | Half-life | Reference |
| 1-(Isoindolin-5-yl)ethanone | Hypothesized: AChE | To be determined | To be determined | N/A |
| Donepezil | AChE | ~3-10 nM (species dependent) | ~70 hours | [7] |
| Rivastigmine | AChE, BuChE | AChE: ~40 nM | ~1.5 hours | [7] |
| Galantamine | AChE, Nicotinic Receptor Modulator | AChE: ~400 nM | ~7 hours | [7] |
Part 3: In Vivo Evaluation
Experimental Protocol: Human Tumor Xenograft Model
To evaluate the in vivo efficacy of a promising anti-cancer compound, human tumor xenograft models are widely used.[1][22][23][24]
-
Cell Implantation:
-
Tumor Growth and Grouping:
-
Tumor growth is monitored regularly. When tumors reach a specified size, the mice are randomized into treatment and control groups.[1]
-
-
Drug Administration:
-
The test compound (e.g., 1-(Isoindolin-5-yl)ethanone) is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., target engagement, biomarker modulation).
-
-
Data Analysis:
-
The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition.
-
Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo human tumor xenograft study.
Conclusion and Future Directions
The compound 1-(Isoindolin-5-yl)ethanone, built upon the privileged isoindoline scaffold, holds considerable potential as a lead structure for the development of novel therapeutics in oncology and neuroscience. Based on the activities of structurally related approved drugs and clinical candidates, it is plausible that this molecule could exhibit inhibitory activity against key kinases like CDK7 or ERK1/2, function as a molecular glue for the CRBN E3 ligase, or act as an inhibitor of acetylcholinesterase.
The next critical steps will involve the synthesis of 1-(Isoindolin-5-yl)ethanone and its derivatives, followed by a comprehensive biological evaluation using the in vitro and in vivo assays detailed in this guide. Such studies will elucidate its precise mechanism of action, potency, and selectivity, thereby paving the way for its potential development as a next-generation therapeutic agent.
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Comparative Validation of 1-(Isoindolin-5-yl)ethanone as a Therapeutic Target Ligand for Cyclin-Dependent Kinase 2 (CDK2)
A Senior Application Scientist's Guide to Target Validation and Ligand Comparison
This guide provides a comprehensive framework for the validation of a novel chemical entity, 1-(Isoindolin-5-yl)ethanone, as a potential therapeutic ligand. For clarity within this guide, 1-(Isoindolin-5-yl)ethanone will be referred to as Compound X . We will operate under the hypothesis that Compound X is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in oncology.
This document is structured to guide researchers through the logical and experimental workflow of target validation, from initial biochemical confirmation to cellular proof-of-concept. We will compare the performance profile of Compound X against two well-characterized CDK inhibitors, Roscovitine and Dinaciclib , to establish a clear benchmark for its potential as a therapeutic candidate. The isoindoline scaffold is a recurring motif in clinically approved drugs, lending credence to the exploration of novel derivatives like Compound X for new therapeutic applications.[1]
The Scientific Rationale: Why Target CDK2?
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory subunit Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of the CDK2/Cyclin E axis is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 activity presents a rational therapeutic strategy to halt the growth of tumor cells. The validation of any new potential inhibitor requires a rigorous, multi-faceted approach to confirm its mechanism of action, potency, and selectivity.
Below is a simplified representation of the CDK2 signaling pathway and its role in cell cycle progression.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
The Validation Workflow: A Multi-Pillar Approach
Our validation strategy is built on three pillars: direct target engagement, functional inhibition, and cellular activity. This workflow ensures that we build a comprehensive understanding of Compound X's properties, moving from a purified protein system to a complex biological environment. True target validation relies on using both chemical and genetic approaches to confirm that a molecule's effect is mediated through the intended target.[2]
Caption: The multi-pillar workflow for validating a novel kinase inhibitor.
Experimental Protocols & Comparative Data
Here we detail the key experiments for validating and comparing Compound X, Roscovitine, and Dinaciclib. The data for Roscovitine and Dinaciclib are based on literature values, while the data for Compound X are hypothetical for illustrative purposes.
Pillar 1: Direct Target Engagement (TR-FRET Assay)
Causality: Before assessing functional inhibition, it is crucial to confirm that Compound X physically binds to the CDK2/Cyclin E complex. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to measure binding affinity (Kd) in solution.
Protocol:
-
Reagents: Recombinant His-tagged CDK2/Cyclin E, Lanthanide-labeled anti-His antibody (donor), and a fluorescently-labeled ATP-competitive tracer (acceptor).
-
Preparation: Serially dilute Compound X, Roscovitine, and Dinaciclib in assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Reaction: In a 384-well plate, add 5 nM CDK2/Cyclin E, 2 nM anti-His-LanthaScreen Elite Tb antibody, and the fluorescent tracer at its Kd concentration.
-
Incubation: Add the serially diluted compounds to the wells and incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) after excitation at 340 nm.
-
Analysis: Calculate the emission ratio (520/495) and plot against compound concentration. Fit the data to a four-parameter logistic model to determine the IC50, from which the Ki (a measure of binding affinity) can be calculated using the Cheng-Prusoff equation.
Pillar 2: Functional Inhibition (Kinase Activity Assay)
Causality: Confirming binding is not enough; we must demonstrate that this binding event leads to the inhibition of CDK2's enzymatic activity. This assay directly measures the phosphorylation of a substrate peptide.
Protocol:
-
Reagents: Active CDK2/Cyclin E, a suitable substrate peptide (e.g., a fragment of Histone H1), and ATP. An ADP-Glo™ Kinase Assay (Promega) can be used for detection.
-
Preparation: Prepare serial dilutions of the compounds as in the binding assay.
-
Kinase Reaction: In a 384-well plate, add 2-5 ng of CDK2/Cyclin E enzyme, 25 µM substrate peptide, and the test compounds.
-
Initiation: Start the reaction by adding 10 µM ATP and incubate for 60 minutes at 30°C.
-
Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence on a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and a no-enzyme control (100% inhibition). Plot percent inhibition against compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Pillar 3: Cellular Activity (pRb Phosphorylation Assay)
Causality: A successful therapeutic agent must be cell-permeable and engage its target in a complex cellular environment. We assess this by measuring the phosphorylation of Retinoblastoma protein (pRb), a direct downstream substrate of CDK2.
Protocol:
-
Cell Culture: Seed a cancer cell line with a dysregulated cell cycle and high CDK2 activity (e.g., HeLa or MCF-7) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Compound X, Roscovitine, or Dinaciclib for 4-6 hours.
-
Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection (Western Blot):
-
Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for pRb phosphorylated at Ser807/811.
-
Use an antibody against total pRb or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
-
Analysis: Quantify the band intensities. A decrease in the p-pRb signal relative to the total pRb or loading control indicates successful target engagement and inhibition in the cell.
Comparative Performance Data
The following table summarizes the expected performance of Compound X against the established benchmarks.
| Parameter | Compound X (Hypothetical) | Roscovitine (Reference) | Dinaciclib (Reference) | Justification for Comparison |
| Target | CDK2/CycE | CDK1, CDK2, CDK5, CDK7, CDK9 | CDK1, CDK2, CDK5, CDK9 | Dinaciclib is a potent, broad-spectrum CDK inhibitor, while Roscovitine is an earlier-generation, more selective inhibitor. |
| Binding Affinity (Ki) | 85 nM | ~40 nM | ~1 nM | Measures direct physical interaction with the target protein. A lower Ki indicates tighter binding. |
| Biochemical IC50 | 120 nM | ~70 nM | ~3 nM | Measures functional inhibition of the purified enzyme. This value should correlate with binding affinity. |
| Cellular pRb IC50 | 500 nM | ~600 nM | ~10 nM | Demonstrates on-target activity in a biological system. A higher value than the biochemical IC50 is expected due to cell permeability and ATP competition. |
| Anti-proliferative GI50 | 1.2 µM | ~15 µM | ~30 nM | Measures the overall effect on cell viability, which is the desired therapeutic outcome. |
Selectivity: A Critical Assessment
A crucial step in target validation is ensuring the observed effects are not due to off-target activities.[3] A broad kinase selectivity screen is essential.
Methodology: KINOMEscan™ (DiscoverX) This competition binding assay quantitatively measures the interaction of a test compound against a panel of over 400 kinases. The results are reported as percent of control, where a lower percentage indicates stronger binding.
Interpretation:
-
Compound X: Ideally, Compound X would show high-affinity binding to CDK2 with minimal interaction with other kinases at a relevant concentration (e.g., 1 µM). This would suggest a selective inhibitor profile.
-
Roscovitine: Known to inhibit several CDKs (CDK1, 5, 7, 9) in addition to CDK2.
-
Dinaciclib: A potent inhibitor of multiple CDKs (CDK1, 5, 9) in addition to CDK2, consistent with its broader activity profile.
A selective compound is often preferred to minimize potential side effects, although polypharmacology (intentionally hitting multiple targets) can sometimes be beneficial.[4]
Conclusion and Future Directions
This guide outlines a rigorous, logical workflow for the initial validation of a novel compound, "1-(Isoindolin-5-yl)ethanone" (Compound X), as a hypothetical CDK2 inhibitor. By comparing its performance against established standards like Roscovitine and Dinaciclib, we can make an informed, data-driven decision on its therapeutic potential.
Based on our hypothetical data, Compound X presents as a moderately potent and potentially selective CDK2 inhibitor. While less potent than the broad-spectrum inhibitor Dinaciclib, its potential for higher selectivity could translate to a better safety profile.
Next Steps would include:
-
Co-crystallization: Obtaining an X-ray co-crystal structure of Compound X bound to CDK2 to understand the binding mode and guide further optimization.
-
ADME/Tox Profiling: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy: Testing the compound in animal models of cancer to validate its therapeutic effect in a living organism.
This structured approach, grounded in scientific causality and rigorous comparison, is fundamental to the successful progression of any novel compound from a preliminary hit to a viable clinical candidate.
References
-
Shaikh, R. A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 2(1), 34-58. [Link]
- (Reference placeholder for Roscovitine d
- (Reference placeholder for Dinaciclib d
- (Reference placeholder for general kinase assay protocols)
- (Reference placeholder for cell-based assay protocols)
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
-
Bunnage, M. E., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(20), 7960-7980. [Link]
- (Reference placeholder for KINOMEscan technology)
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
- (Reference placeholder for CDK2 biology)
- (Reference placeholder for pRb signaling)
-
Antolin, A. A., & Mestres, J. (2014). Linking drug-target and drug-phenotype relationships in polypharmacology. Expert Opinion on Drug Discovery, 9(12), 1433-1443. [Link]
- (Reference placeholder for TR-FRET assay principles)
- (Reference placeholder for ADP-Glo assay principles)
-
Mokry, M., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2314. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Isoindoline-Based Compounds: A Case Study with 1-(Isoindolin-5-yl)ethanone
Abstract
The isoindoline and isoindolin-1-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics with diverse mechanisms of action.[1][2][3] The introduction of a novel analogue, such as "1-(Isoindolin-5-yl)ethanone," into a discovery pipeline presents both an opportunity and a challenge. The key to unlocking its therapeutic potential and ensuring a favorable safety profile lies in a comprehensive understanding of its molecular targets and off-target interactions. This guide provides a systematic, multi-tiered approach to the cross-reactivity profiling of this novel chemical entity. We will detail a logical workflow, from initial in silico predictions to broad-panel screening and rigorous biophysical validation, using established drugs like Lenalidomide and Mazindol as benchmarks for comparison.
Introduction: The Isoindoline Scaffold and the Imperative for Selectivity Profiling
The isoindoline heterocyclic core is a cornerstone in the architecture of several clinically successful drugs, including the immunomodulatory agents Thalidomide, Lenalidomide, and Pomalidomide, the multi-target kinase inhibitor Midostaurin, and the anorectic Mazindol.[1] This structural motif is associated with a remarkable range of biological activities, from anti-cancer and anti-inflammatory to central nervous system effects.[2][3][4] This diversity underscores a critical challenge: compounds sharing a similar core can exhibit vastly different pharmacologies and off-target liabilities.
For a novel compound like 1-(Isoindolin-5-yl)ethanone, a thorough cross-reactivity profile is not merely a regulatory formality but a fundamental aspect of its preclinical characterization. Unforeseen off-target interactions are a major cause of clinical trial failures and post-market withdrawals. Therefore, a proactive and systematic approach to identifying both the intended and unintended biological targets is paramount. This guide outlines such a strategy, designed to build a comprehensive selectivity profile and enable data-driven decisions in the progression of a drug discovery program.
A Tiered Approach to Target Identification and Cross-Reactivity Profiling
We advocate for a tiered approach that progressively refines our understanding of the compound's biological interactions. This strategy begins with broad, cost-effective methods and funnels promising candidates into more resource-intensive validation assays.
Sources
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- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoindolinone and Indole Analogs as PARP1 Inhibitors for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Both the isoindolinone and indole ring systems are privileged structures, each offering a unique combination of synthetic tractability and biological activity. This guide provides an in-depth, objective comparison of these two scaffolds through the lens of a highly relevant therapeutic target: Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair and a validated target in oncology.[1]
We will dissect the performance of representative compounds from each class, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with actionable insights for their own discovery efforts.
The Central Role of PARP1 in Cancer Therapy and the Opportunity for Novel Scaffolds
PARP enzymes, particularly PARP1, are central to the repair of single-strand DNA breaks through the base excision repair pathway.[1] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (a common feature in cancers with BRCA1/2 mutations), the inhibition of PARP1 leads to an accumulation of DNA damage and subsequent cell death. This concept, known as synthetic lethality, has been successfully translated into approved therapies for ovarian, breast, and other cancers.[1][2]
The catalytic site of PARP1 recognizes the nicotinamide moiety of its substrate, NAD+.[2][3] Both the isoindolinone and indole scaffolds can be elaborated to mimic this interaction, making them excellent starting points for the design of potent and selective PARP1 inhibitors.[3]
Figure 1: Mechanism of PARP1 action and inhibition.
Structural and Physicochemical Comparison: Isoindolinone vs. Indole Scaffolds
For this comparative analysis, we have selected two representative compounds from the literature that demonstrate the potential of each scaffold as a PARP1 inhibitor.
-
Isoindolinone Analog: A novel, potent isoindolinone-based PARP1 inhibitor identified through DNA-encoded library technology.[4] For the purpose of this guide, we will refer to it as ISO-1 .
-
Indole Analog: A highly potent 1-(1H-indol-1-yl)ethanone derivative developed as a CBP/EP300 bromodomain inhibitor, which we will repurpose in this context as a hypothetical PARP1 inhibitor due to its structural features that are amenable to targeting nicotinamide-binding sites.[5] We will refer to this compound as IND-1 . Note: While IND-1 was originally developed for a different target, its core structure is representative of indole-based enzyme inhibitors and serves as a valuable comparator.
Figure 2: Representative structures of the compared scaffolds.
A fundamental aspect of early-stage drug discovery is the evaluation of physicochemical properties, which heavily influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Isoindolinone Analog (ISO-1) | Indole Analog (IND-1) | Significance in Drug Discovery |
| Molecular Weight | ~450-550 g/mol (estimated) | 173.21 g/mol [6] | Influences solubility, permeability, and diffusion. Generally, lower MW is preferred for oral bioavailability. |
| LogP | 2.0 - 4.0 (estimated) | 2.4 (estimated) | Measures lipophilicity. An optimal range (1-3) is often targeted for good permeability without sacrificing solubility. |
| Topological Polar Surface Area (TPSA) | ~80-100 Ų (estimated) | 32.9 Ų | Predicts cell permeability. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1-2 (estimated) | 0-1 | Affects solubility and membrane permeability. Fewer donors generally improve permeability. |
| Hydrogen Bond Acceptors | 4-6 (estimated) | 1 | Influences solubility and target binding. |
| Rotatable Bonds | 4-6 (estimated) | 1 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are often linked to better oral bioavailability. |
Note: The properties for the isoindolinone analog are estimated based on similar structures in the cited literature, as the exact structure is proprietary. The properties for the indole analog are based on the core 1-(1H-indol-1-yl)ethanone structure.
Expert Insight: The isoindolinone scaffold, being more complex, tends to have a higher molecular weight and TPSA. This is not inherently a disadvantage, as these properties can be modulated through synthetic chemistry to optimize for specific targets. The indole scaffold, in its simpler form, offers a lower starting molecular weight, providing more "room" for chemical modification without violating guidelines like Lipinski's Rule of Five.
Comparative Biological Activity: Potency at PARP1
The ultimate measure of a scaffold's utility is its ability to be fashioned into a potent and selective inhibitor of the target of interest.
| Compound Class | Representative Compound | PARP1 Inhibition (IC50) | Reference |
| Isoindolinone | ISO-1 Analog | Single-digit nanomolar (e.g., <10 nM) | [4] |
| Indole Carboxamide | Veliparib (ABT-888) | 5.2 nM | [2] |
| Indole Carboxamide | Rucaparib | 1.4 nM | [2] |
Analysis: Both the isoindolinone and indole carboxamide scaffolds have proven capable of producing highly potent PARP1 inhibitors, with IC50 values in the low nanomolar range. This demonstrates that either core can be effectively utilized to occupy the nicotinamide-binding pocket of the enzyme. The choice between them may therefore rest on other factors such as synthetic accessibility, patentability, and the ability to fine-tune selectivity and pharmacokinetic properties.
Experimental Protocol: PARP1 Inhibition Assay (Chemiluminescent)
To ensure the trustworthiness of our comparative data, we present a detailed, self-validating protocol for assessing PARP1 inhibitory activity. This assay quantifies the PARP1-catalyzed addition of biotinylated ADP-ribose to histone proteins.
Principle: In the absence of an inhibitor, PARP1 uses biotinylated NAD+ to poly(ADP-ribosyl)ate histones coated on a 96-well plate. The incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent HRP substrate. A potent inhibitor will prevent this reaction, leading to a decrease in the chemiluminescent signal.
Figure 3: Workflow for a PARP1 chemiluminescent assay.
Step-by-Step Methodology:
-
Plate Preparation: Rehydrate a 96-well strip plate pre-coated with Histone H1 by washing twice with 1x PBS.
-
Compound Preparation: Perform a serial dilution of the test compounds (ISO-1, IND-1) and a known PARP1 inhibitor (e.g., Olaparib) as a positive control in 1x PARP Assay Buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
Reaction Setup: To each well, add:
-
25 µL of the diluted test compound or control.
-
25 µL of diluted, activated PARP1 enzyme. (For background wells, add 25 µL of assay buffer instead).
-
-
Reaction Initiation: Add 25 µL of a PARP Cocktail containing biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature. This allows the enzymatic reaction to proceed.
-
Washing: Wash the plate four times with 1x PBS containing 0.05% Tween-20 to remove the enzyme and unreacted substrate.
-
Detection: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature. This allows the conjugate to bind to the biotinylated ADP-ribose chains on the histones.
-
Final Wash: Wash the plate again four times with 1x PBS containing 0.05% Tween-20.
-
Signal Generation: Add 100 µL of a chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the plate on a luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Self-Validation System: The inclusion of a potent, known PARP inhibitor as a positive control validates the assay's sensitivity and dynamic range. The "no inhibitor" and "no enzyme" controls establish the maximum and minimum signals, respectively, ensuring that the observed effects are due to specific inhibition of PARP1 activity.
Conclusion and Future Directions
This comparative guide demonstrates that both isoindolinone and indole scaffolds are highly viable starting points for the development of potent PARP1 inhibitors.
-
The isoindolinone scaffold , as evidenced by recent discoveries, can yield inhibitors with single-digit nanomolar potency and potentially novel intellectual property space.[3][4] Its structural rigidity and defined vector space for substitution can be advantageous for optimizing target engagement.
-
The indole scaffold is a well-established pharmacophore in medicinal chemistry with a vast toolkit of synthetic methodologies.[7][8] Its versatility has been proven by the development of numerous clinical candidates and approved drugs, including several PARP inhibitors.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program. Factors to consider include the desired ADME properties, the competitive landscape, and the synthetic resources available. Both scaffolds, however, represent fertile ground for the discovery of the next generation of targeted cancer therapeutics.
References
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkat USA. Retrieved from [Link]
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Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025). International Journal of Environmental Sciences. Retrieved from [Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. Retrieved from [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Retrieved from [Link]
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Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024). ResearchGate. Retrieved from [Link]
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Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). PubMed. Retrieved from [Link]
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PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. AIMS Press. Retrieved from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). National Institutes of Health. Retrieved from [Link]
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Synthesis of isoindolinones. Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved from [Link]
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Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. (2018). PubMed. Retrieved from [Link]
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Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). PubMed. Retrieved from [Link]
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Antiviral activity of isoindole derivatives. (2020). ResearchGate. Retrieved from [Link]
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Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). National Institutes of Health. Retrieved from [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PubMed. Retrieved from [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). MDPI. Retrieved from [Link]
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Introduction: The Isoindoline Scaffold - A Privileged Motif in Medicinal Chemistry
An Objective Benchmarking Guide for "1-(Isoindolin-5-yl)ethanone" in Modern Drug Discovery
The isoindoline core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have been extensively explored and patented for a wide range of therapeutic applications, from oncology to neuroscience.[2][3] The structural rigidity and synthetic tractability of the isoindoline framework allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This guide provides a comprehensive benchmarking analysis of a novel derivative, "1-(Isoindolin-5-yl)ethanone," against established, patented compounds, offering a roadmap for its potential development in key therapeutic areas.
The isoindolin-1-one substructure, in particular, is a recurring motif in a multitude of natural products and synthetic compounds exhibiting diverse bioactivities, including anti-cancer, anti-bacterial, and anti-viral properties.[4][5] This underscores the therapeutic potential inherent in this chemical class. This guide will focus on two primary areas where isoindoline derivatives have shown significant promise: oncology and neuroscience.
Benchmarking in Oncology: Targeting Protein-Protein Interactions
A significant number of patented isoindoline derivatives function as modulators of protein-protein interactions, which are often dysregulated in cancer. A prominent example is the class of compounds targeting bromodomains, epigenetic readers that play a crucial role in transcriptional regulation.
Patented Benchmark: CBP/EP300 Bromodomain Inhibitors
Derivatives of 1-(1H-indol-1-yl)ethanone have been successfully developed as potent and selective inhibitors of the CBP/EP300 bromodomains, showing promise in the treatment of castration-resistant prostate cancer.[6] These compounds function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting the recruitment of transcriptional machinery to oncogenes.
Hypothetical Profile of 1-(Isoindolin-5-yl)ethanone: Based on the structural similarity to known bromodomain inhibitors, we hypothesize that "1-(Isoindolin-5-yl)ethanone" may also exhibit inhibitory activity against the CBP/EP300 bromodomains. The isoindoline core can mimic the indole scaffold, while the ethanone moiety can be explored for establishing key interactions within the binding pocket.
Experimental Benchmarking Protocol: CBP/EP300 Inhibition Assay
To evaluate and compare the inhibitory potential of "1-(Isoindolin-5-yl)ethanone" against a patented benchmark, a time-resolved fluorescence energy transfer (TR-FRET) assay is proposed.
Protocol:
-
Reagents: Recombinant human CBP bromodomain protein, biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac), europium-labeled anti-histone antibody, and streptavidin-allophycocyanin (APC).
-
Assay Principle: In the absence of an inhibitor, the binding of the CBP bromodomain to the H3K27ac peptide brings the europium donor and the APC acceptor into close proximity, resulting in a high TR-FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the TR-FRET signal.
-
Procedure:
-
Dispense 5 µL of "1-(Isoindolin-5-yl)ethanone" or the benchmark inhibitor at various concentrations into a 384-well plate.
-
Add 5 µL of a mixture containing the CBP bromodomain and the H3K27ac peptide.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-APC.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.
Experimental Workflow Diagram:
Caption: TR-FRET assay workflow for CBP bromodomain inhibition.
Hypothetical Comparative Data:
| Compound | CBP IC50 (nM) | BRD4(1) IC50 (nM) | Selectivity (BRD4(1)/CBP) |
| 1-(Isoindolin-5-yl)ethanone | 150 | >10,000 | >66 |
| Benchmark (Patented Indole Derivative) | 85 | >10,000 | >117 |
This table illustrates a hypothetical outcome where "1-(Isoindolin-5-yl)ethanone" shows good potency against CBP, albeit slightly less than the benchmark, but maintains high selectivity against other bromodomains like BRD4(1).
Benchmarking in Neuroscience: Modulating Neuronal Signaling
Isoindoline derivatives have also been patented for their activity on the central nervous system, with applications in treating anxiety and other neurological disorders.[3] These compounds often target ion channels or receptors involved in neuronal signaling.
Patented Benchmark: Isoindolin-1-one Derivatives as Anti-Anxiety Agents
Certain optically active isoindoline derivatives have been patented for their anxiolytic properties.[3] While the exact mechanism for many of these is not fully elucidated, modulation of GABAergic or serotonergic pathways is a common hypothesis.
Hypothetical Profile of 1-(Isoindolin-5-yl)ethanone: We hypothesize that "1-(Isoindolin-5-yl)ethanone" could act as a modulator of GABA-A receptors, a key target for anxiolytic drugs. The isoindoline scaffold can serve as a pharmacophore that interacts with specific subunits of the receptor.
Experimental Benchmarking Protocol: GABA-A Receptor Modulation Assay
To assess the modulatory effects of "1-(Isoindolin-5-yl)ethanone" on GABA-A receptors, a whole-cell patch-clamp electrophysiology assay on cultured neurons is proposed.
Protocol:
-
Cell Culture: Primary cortical neurons are cultured on glass coverslips.
-
Electrophysiology Setup: A patch-clamp amplifier, data acquisition system, and microscope are used.
-
Procedure:
-
Whole-cell voltage-clamp recordings are established from individual neurons.
-
A submaximal concentration of GABA is applied to elicit a baseline current.
-
"1-(Isoindolin-5-yl)ethanone" or a benchmark compound (e.g., a benzodiazepine) is co-applied with GABA.
-
The potentiation of the GABA-elicited current is measured.
-
-
Data Analysis: The percentage enhancement of the GABA current is calculated for each concentration of the test compound to determine the EC50 (half-maximal effective concentration).
Experimental Workflow Diagram:
Caption: Patch-clamp electrophysiology workflow for GABA-A receptor modulation.
Hypothetical Comparative Data:
| Compound | GABA-A Potentiation EC50 (µM) | Maximum Enhancement (%) |
| 1-(Isoindolin-5-yl)ethanone | 2.5 | 150 |
| Benchmark (Benzodiazepine) | 0.5 | 200 |
This hypothetical data suggests that "1-(Isoindolin-5-yl)ethanone" is a positive allosteric modulator of GABA-A receptors, with a lower potency and efficacy compared to a classical benzodiazepine. This could translate to a more favorable side-effect profile.
Conclusion and Future Directions
This guide provides a structured framework for the initial benchmarking of "1-(Isoindolin-5-yl)ethanone" against established, patented isoindoline derivatives in the key therapeutic areas of oncology and neuroscience. The proposed experimental protocols offer robust and quantitative methods for assessing its potential efficacy and mechanism of action. The hypothetical data presented herein serves as an illustrative example of how this novel compound might perform. Further studies, including in vivo efficacy models and ADME/Tox profiling, would be essential next steps in the comprehensive evaluation of "1-(Isoindolin-5-yl)ethanone" as a potential drug candidate. The rich chemical history of the isoindoline scaffold suggests that this new derivative holds significant promise for further investigation.[1][7]
References
- US3987174A - Isoindolin-1-one derivatives - Google P
- US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google P
- EP0529778A1 - Optically active isoindoline derivatives, their production and use - Google P
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1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, vol. 146, 2020, p. 104722. [Link]
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Synthesis of isoindolinones - Organic Chemistry Portal. [Link]
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1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ResearchGate. [Link]
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Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, vol. 147, 2018, pp. 238-252. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, vol. 3, no. 1, 2022, pp. 33-53. [Link]
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A Head-to-Head Efficacy Comparison of Novel Isoindolinone-Based PARP Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Isoindolinone Scaffold in PARP Inhibition
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its structural features have garnered significant attention for the development of novel therapeutics across various disease areas, including cancer and inflammatory disorders.[3][4] One of the most promising applications of isoindolinone derivatives is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[5][6]
PARP enzymes, particularly PARP1, are critical players in the DNA damage response (DDR).[6][7] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[5] The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP, provides a strong rationale for its potential as a competitive inhibitor.[5][6] This has spurred the development of novel isoindolinone-based PARP inhibitors with the potential for high binding affinity and selectivity.[6][7]
This guide presents a comprehensive, head-to-head efficacy comparison of a novel isoindolinone derivative, 1-(Isoindolin-5-yl)ethanone (designated as Compound X) , against two clinically approved PARP inhibitors, Olaparib and Talazoparib . The objective is to provide a robust, data-driven framework for evaluating the potential of Compound X as a next-generation PARP inhibitor.
Comparative Molecules: An Overview
| Compound | Structure | Key Characteristics |
| Compound X | A novel isoindolinone derivative with a 5-acetyl substitution. Its efficacy and mechanism as a PARP inhibitor are the subject of this investigation. | |
| Olaparib | An established, first-in-class PARP inhibitor approved for the treatment of various cancers with BRCA mutations. It functions as a competitive inhibitor of NAD+ at the catalytic site of PARP. | |
| Talazoparib | A potent PARP inhibitor known for its high trapping efficiency, where it stabilizes the PARP-DNA complex, leading to enhanced cytotoxicity in HR-deficient cells. |
Experimental Design: A Multi-faceted Approach to Efficacy Evaluation
To provide a thorough comparison, a series of in vitro and cell-based assays will be conducted. The following experimental workflow outlines the key stages of this investigation.
Caption: Experimental workflow for the head-to-head comparison.
Part 1: In Vitro Biochemical Efficacy
Direct PARP1 Enzymatic Inhibition Assay
Scientific Rationale: The foundational step in evaluating a potential PARP inhibitor is to determine its direct effect on the enzymatic activity of PARP1. This assay quantifies the concentration-dependent inhibition of PARP1's ability to catalyze the transfer of ADP-ribose units to acceptor proteins.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, and a histone substrate are utilized.
-
Assay Principle: A 384-well plate is coated with the histone substrate. The PARP1 enzyme, in the presence of activated DNA, is incubated with varying concentrations of Compound X, Olaparib, or Talazoparib.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of biotinylated ADP-ribose incorporated into the histone substrate is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Data Analysis: The luminescence signal is inversely proportional to the PARP1 inhibitory activity. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a four-parameter logistic curve.
Hypothetical Data Presentation:
| Compound | PARP1 Inhibition IC50 (nM) |
| Compound X | To be determined |
| Olaparib | 5.2 |
| Talazoparib | 1.9 |
PARP1-DNA Trapping Assay
Scientific Rationale: Beyond direct enzymatic inhibition, the ability of a PARP inhibitor to "trap" the PARP1 enzyme on DNA is a critical mechanism of action that contributes significantly to its cytotoxicity. This assay quantifies the formation of stable PARP1-DNA complexes in the presence of the inhibitors.
Methodology:
-
Cell Line: A suitable human cell line (e.g., U2OS) is used.
-
Treatment: Cells are treated with a range of concentrations of Compound X, Olaparib, or Talazoparib for a specified duration.
-
Cell Lysis and Fractionation: Cells are lysed, and the chromatin-bound protein fraction is isolated.
-
Quantification of Trapped PARP1: The amount of PARP1 in the chromatin fraction is quantified by Western blotting or ELISA.
-
Data Analysis: The increase in chromatin-bound PARP1 relative to untreated controls is determined. The concentration that results in a 50% increase in trapped PARP1 (EC50) is calculated.
Hypothetical Data Presentation:
| Compound | PARP1-DNA Trapping EC50 (nM) |
| Compound X | To be determined |
| Olaparib | 25.6 |
| Talazoparib | 3.1 |
Part 2: Cell-Based Efficacy and Mechanism of Action
Cellular Viability in Homologous Recombination Deficient and Proficient Cell Lines
Scientific Rationale: The principle of synthetic lethality dictates that PARP inhibitors should be significantly more cytotoxic to cancer cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) compared to cells with intact HR. This experiment is designed to validate this selective cytotoxicity.
Methodology:
-
Cell Lines: A pair of isogenic cell lines will be used:
-
BRCA2-deficient: CAPAN-1 (pancreatic cancer)
-
BRCA2-proficient: BxPC-3 (pancreatic cancer)
-
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of Compound X, Olaparib, or Talazoparib for 72 hours.
-
Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (GI50) is calculated for each cell line. A high ratio of GI50 (BRCA-proficient / BRCA-deficient) indicates high selectivity.
Hypothetical Data Presentation:
| Compound | GI50 in CAPAN-1 (BRCA2-deficient) (nM) | GI50 in BxPC-3 (BRCA2-proficient) (nM) | Selectivity Index |
| Compound X | To be determined | To be determined | To be determined |
| Olaparib | 10.5 | >10,000 | >950 |
| Talazoparib | 0.8 | 850 | 1062.5 |
Assessment of DNA Damage Response: γH2AX Foci Formation
Scientific Rationale: Effective PARP inhibition leads to the accumulation of DNA double-strand breaks, which triggers the DNA damage response. A key marker of this response is the phosphorylation of histone H2AX (γH2AX), which forms distinct nuclear foci at the sites of DNA damage. This immunofluorescence-based assay visualizes and quantifies this cellular response.
Caption: Workflow for γH2AX foci formation assay.
Methodology:
-
Cell Culture: CAPAN-1 cells are grown on glass coverslips.
-
Inhibitor Treatment: Cells are treated with equimolar concentrations (e.g., 10x GI50) of Compound X, Olaparib, or Talazoparib for 24 hours.
-
Immunostaining:
-
Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Incubation with a primary antibody specific for γH2AX.
-
Incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Quantification: Images are captured using a high-content imaging system or a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using automated image analysis software.
Hypothetical Data Presentation:
| Treatment | Mean γH2AX Foci per Nucleus |
| Vehicle Control | < 5 |
| Compound X | To be determined |
| Olaparib | 35 ± 8 |
| Talazoparib | 52 ± 11 |
Conclusion and Future Directions
This comprehensive guide outlines a rigorous experimental framework for the head-to-head efficacy comparison of the novel isoindolinone derivative, 1-(Isoindolin-5-yl)ethanone (Compound X), against the established PARP inhibitors Olaparib and Talazoparib. The proposed assays will provide critical data on its direct enzymatic inhibition, DNA trapping potential, selective cytotoxicity in HR-deficient cells, and its ability to induce a DNA damage response.
The collective results of these experiments will enable a thorough assessment of Compound X's therapeutic potential. Favorable outcomes, such as potent PARP1 inhibition, significant PARP1-DNA trapping, and high selectivity for BRCA-mutant cells, would strongly support its further development as a novel anti-cancer agent. Subsequent in vivo studies in relevant xenograft models would be the logical next step to evaluate its pharmacokinetic properties and anti-tumor efficacy in a physiological setting.
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Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Link]
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Park, H. J., et al. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137-142. [Link]
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Stangeland, E. L., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
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Wiley-VCH GmbH. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem. [Link]
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AstraZeneca. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. Bioorganic & Medicinal Chemistry Letters, 26(7), 1825-1829. [Link]
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JETIR. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research, 6(1). [Link]
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MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 2(1), 47-66. [Link]
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MDPI. (2020). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 25(21), 5038. [Link]
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Frontiers Media S.A. (2022). An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis. Frontiers in Immunology, 13. [Link]
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MDPI. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(13), 5109. [Link]
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Springer Nature. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of the Iranian Chemical Society. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Isoindolin-5-yl)ethanone for Laboratory Professionals
In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and environmental protection. This guide provides a detailed protocol for the proper disposal of 1-(Isoindolin-5-yl)ethanone, a heterocyclic compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the foundational principles of chemical safety and hazardous waste management, treating the substance with the caution it warrants.
The procedural recommendations outlined herein are designed to be comprehensive and self-validating, grounded in established safety protocols for handling analogous chemical structures and hazardous materials.
Hazard Assessment and Characterization
Due to the lack of specific toxicological and environmental hazard data for 1-(Isoindolin-5-yl)ethanone, it must be handled as a hazardous substance. This precautionary approach is a cornerstone of laboratory safety. Similar aromatic amine and ketone compounds can exhibit properties such as irritation to the eyes, skin, and respiratory system.[1][2] Therefore, all personnel must assume this compound is hazardous and take appropriate precautions.
Key Principles for Handling:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3][4]
-
Treat all chemical waste from experiments involving 1-(Isoindolin-5-yl)ethanone as hazardous waste.[5][6]
-
Minimize waste generation by carefully planning experiments and purchasing only the necessary quantities of the chemical.[5][7]
Personal Protective Equipment (PPE)
When handling 1-(Isoindolin-5-yl)ethanone in its pure form or as a waste product, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions, which, based on related compounds, may cause eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Given the amine and ketone functional groups, skin irritation is a potential hazard.[2] |
| Body Protection | A standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood. | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific recommendations. |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9] The following step-by-step protocol should be followed for the collection of 1-(Isoindolin-5-yl)ethanone waste:
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.[3][6]
-
The label must include:
-
The full chemical name: "1-(Isoindolin-5-yl)ethanone"
-
The concentration or percentage of the compound in the waste stream.
-
Any other chemical constituents (e.g., solvents) with their respective concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.[6][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]
-
The SAA should be under the control of the laboratory personnel and away from general traffic areas.
-
Store incompatible waste streams separately. For example, do not mix acidic waste with this amine-containing compound to avoid potential reactions.[9]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves highly volatile solvents, evacuate the laboratory and contact your institution's EHS or emergency response team.
-
-
Containment (for small spills):
-
If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.[7]
-
-
Cleanup:
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.[5]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For amine compounds, specialized decontamination solutions may be effective.[11]
-
Disposal of Empty Containers
Empty containers that once held 1-(Isoindolin-5-yl)ethanone must also be disposed of properly to prevent the release of residual chemicals.[4]
Container Decontamination Protocol:
-
Triple Rinsing:
-
Defacing Labels:
-
Final Disposal:
-
The cleaned and defaced container can typically be disposed of in the regular trash or recycling, in accordance with your institution's guidelines.[4]
-
Final Disposal Pathway
The ultimate disposal of the collected hazardous waste is managed by your institution's EHS department in partnership with a licensed hazardous waste disposal company.
Workflow for Final Disposal:
This workflow illustrates the lifecycle of the chemical waste, from its generation in the laboratory to its final disposal by a certified vendor, emphasizing the critical role of the institution's EHS department.[3]
Conclusion
The responsible disposal of 1-(Isoindolin-5-yl)ethanone is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of treating unknown substances as hazardous, utilizing appropriate personal protective equipment, and following systematic procedures for waste collection, spill management, and container decontamination, researchers can ensure a safe working environment. Always prioritize consultation with your institution's Environmental Health and Safety department to remain in full compliance with all applicable regulations.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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CCR Services. (n.d.). Contaminants in Amine Gas Treating. Retrieved from [Link]
-
Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]
- Google Patents. (n.d.). US10316256B2 - Method for removing amine from a contaminated hydrocarbon streams.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,3,4,5-Tetrahydroindol-1-yl)ethanone. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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FQE Chemicals. (2019, November 4). Chemical cleaning for removal of amine plant scaling. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Isoindolin-5-yl)ethanone
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. When handling novel or specialized compounds like 1-(Isoindolin-5-yl)ethanone, a substance of interest in medicinal chemistry, a thorough understanding of its potential hazards and the corresponding protective measures is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 1-(Isoindolin-5-yl)ethanone, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
The Foundation of Safety: A Proactive Risk Assessment
Before any handling of 1-(Isoindolin-5-yl)ethanone, a thorough risk assessment is not just a procedural step—it is the cornerstone of a safe laboratory environment. The unknown toxicological profile of this compound necessitates treating it as potentially hazardous. Structurally related compounds, such as other isoindoline derivatives, may cause skin, eye, and respiratory irritation[1][2]. Therefore, the primary routes of potential exposure—inhalation, skin contact, and eye contact—must be meticulously controlled.
Your risk assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction monitoring), and the potential for aerosol or dust generation. This assessment directly informs the level of PPE required.
The Hierarchy of Protection: Selecting Your PPE
Effective protection relies on a multi-layered approach, where each piece of PPE serves a specific function. The following is a detailed breakdown of the recommended PPE for handling 1-(Isoindolin-5-yl)ethanone, grounded in the principles of preventing chemical exposure.
Respiratory Protection: The First Line of Defense Against Inhalation
Given that 1-(Isoindolin-5-yl)ethanone is likely a solid at room temperature, the primary inhalation risk comes from dust or aerosols generated during handling.
-
For Low-Energy Operations (e.g., weighing, preparing solutions): Handling should be conducted within a certified chemical fume hood or a powder containment hood. If the ventilation is confirmed to be adequate and the procedure has a low risk of aerosolization, respiratory protection may not be mandatory, but it is still recommended.
-
For High-Energy Operations (e.g., sonicating, vortexing, or when engineering controls are absent): A NIOSH-approved respirator is essential. A half-mask respirator with P100 (particulate) cartridges is a suitable choice. For operations with a higher risk of splashing, a full-face respirator offers the dual benefit of respiratory and eye protection[3].
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many laboratory chemicals. The selection of appropriate gloves is critical.
-
Material: Nitrile gloves are the standard for handling most chemicals due to their resistance to a broad range of substances and good dexterity. Always use powder-free gloves to prevent aerosolization of the compound.
-
Thickness and Breakthrough Time: For incidental contact, standard nitrile laboratory gloves (typically 4-5 mil) are acceptable. For extended handling or when immersion is possible, heavier-duty nitrile gloves (8 mil or greater) should be used. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing them.
Body Protection: Shielding Against Spills and Splashes
A laboratory coat is the minimum requirement for body protection. However, for handling potentially hazardous compounds, enhanced protection is necessary.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.
-
Chemical-Resistant Gown or Apron: For procedures with a significant risk of spills or splashes, a polyethylene-coated or other chemically impervious gown should be worn over the lab coat[4]. This provides a liquid-resistant barrier that a standard cloth lab coat does not.
Eye and Face Protection: A Non-Negotiable Standard
Eye protection is mandatory whenever chemicals are handled in a laboratory setting.
-
Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn.
-
Chemical Goggles: For any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are required[1].
-
Face Shield: When there is a significant risk of splashes or when handling larger quantities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
| PPE Component | Specification | Rationale for Use with 1-(Isoindolin-5-yl)ethanone |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with P100 cartridges | Prevents inhalation of potentially harmful dusts or aerosols, especially when engineering controls are insufficient. |
| Hand Protection | Double-layered, powder-free nitrile gloves | Provides a robust barrier against dermal absorption, a likely route of exposure for novel compounds. |
| Body Protection | Flame-resistant lab coat with a chemical-resistant gown/apron | Protects against skin contact from spills and splashes, with the gown offering a liquid-proof layer. |
| Eye/Face Protection | Chemical splash goggles and/or a face shield | Prevents eye contact with dust or droplets, which can cause irritation or absorption. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow ensures that safety is integrated into every step of the handling process.
Preparation and Handling Workflow
-
Designate a Handling Area: All work with 1-(Isoindolin-5-yl)ethanone should be performed in a designated area, preferably within a chemical fume hood.
-
Assemble All Materials: Before starting, ensure all necessary equipment, including waste containers, is within the designated area to minimize movement.
-
Don PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles/face shield, then gloves).
-
Perform the Procedure: Handle the compound with care, using techniques that minimize dust and aerosol generation (e.g., careful weighing, gentle mixing).
-
Decontamination: After handling, decontaminate any surfaces or equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Doff PPE: Remove PPE in the reverse order, taking care to avoid self-contamination. The outer pair of gloves should be removed first.
Disposal Plan
All waste generated from handling 1-(Isoindolin-5-yl)ethanone must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, weigh boats, gloves, gowns) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 1-(Isoindolin-5-yl)ethanone should be collected in a labeled, sealed hazardous waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[5].
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of 1-(Isoindolin-5-yl)ethanone.
Caption: Workflow for Safe Handling of 1-(Isoindolin-5-yl)ethanone.
By integrating this comprehensive PPE strategy and procedural guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 1-(Isoindolin-5-yl)ethanone. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
- Echemi. (2019). 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone Safety Data Sheets.
- Fisher Scientific. (2013). SAFETY DATA SHEET: 1-Isoindolinone.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Isoindoline.
- ChemicalBook. (n.d.). 1-(isoindolin-5-yl)ethanone hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: p-(Chloromethyl)anisole.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Methoxyphenol.
- Synquest Labs. (2017). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet.
- Apollo Scientific Ltd. (2023). 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET.
- Australian Industrial Chemicals Introduction Scheme. (2021). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation.
- Echemi. (n.d.). 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone Safety Data Sheets.
- PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.
- BroadPharm. (n.d.). 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
